molecular formula C6H5F3N2O B113247 3-Amino-5-(trifluoromethyl)pyridin-2-ol CAS No. 90778-25-9

3-Amino-5-(trifluoromethyl)pyridin-2-ol

Cat. No.: B113247
CAS No.: 90778-25-9
M. Wt: 178.11 g/mol
InChI Key: UKJVAYOQXPDMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(trifluoromethyl)pyridin-2-ol (CAS 90778-25-9) is a high-value trifluoromethylpyridine (TFMP) derivative of significant interest in medicinal chemistry and agrochemical research. This compound, with the molecular formula C 6 H 5 F 3 N 2 O and a molecular weight of 178.11 g/mol, serves as a versatile building block for the synthesis of complex molecules . The core research value of this aminopyridinol lies in its role as a key structural motif in active pharmaceutical and agrochemical ingredients . The trifluoromethyl group is a critical feature, known to profoundly influence a compound's electronic properties, lipophilicity, metabolic stability, and biomolecular affinity, making it a powerful tool in rational drug design . Its primary application is in the development of novel heterocyclic compounds, particularly as a precursor for synthesizing advanced ligands and active molecules. For instance, it is a key intermediate in the synthesis of compounds investigated for the treatment of cystic fibrosis and other therapeutic areas . Furthermore, derivatives of bis(pyridin-2-yl)amine, which can be synthesized from similar TFMP building blocks, are flexible bidentate N,N-ligands widely applied in supramolecular chemistry, catalysis, and the development of luminescent metal complexes . The compound has a purity of 97% minimum and should be stored in a dark place, sealed in a dry environment at room temperature to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJVAYOQXPDMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368036
Record name 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90778-25-9
Record name 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] This document delves into the structural features, experimentally determined and predicted properties, and detailed protocols for their empirical validation. The causality behind experimental choices is elucidated to provide field-proven insights for researchers. By integrating data from various sources and outlining robust analytical methodologies, this guide aims to be an essential resource for scientists engaged in the research and development of molecules incorporating this important scaffold.

Introduction and Significance

This compound, existing in tautomeric equilibrium with 3-amino-5-(trifluoromethyl)pyridin-2(1H)-one, is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry.[1][2] The presence of an amino group, a hydroxyl group (in its enol form), and an electron-withdrawing trifluoromethyl group on the pyridine ring imparts a unique combination of electronic and steric properties. These features make it a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity.[1] Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, predicting its behavior in biological systems, and designing efficient formulation strategies.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases. It is crucial to note that some of the listed properties are predicted and should be experimentally verified for any critical application.

PropertyValueSource(s)
CAS Number 90778-25-9[3][4][5][6]
Molecular Formula C₆H₅F₃N₂O[2][4][6]
Molecular Weight 178.11 g/mol [2][4][6]
Appearance Off-white to pale yellow crystalline powder[7]
Melting Point 164-168 °C[7]
Boiling Point (Predicted) 256.7 ± 40.0 °C[4]
Density (Predicted) 1.457 ± 0.06 g/cm³[4]
Solubility Slightly soluble in water; Soluble in DMSO and DMF[7]
pKa (Predicted) 11.39 ± 0.10[4]
Purity ≥97-98%[6][7]
Storage Store in a cool, dry, dark place in a tightly sealed container.[4][5]

Experimental Determination of Physicochemical Properties

To ensure the highest level of scientific integrity, experimental validation of the physicochemical properties is essential. The following section outlines detailed, self-validating protocols for the determination of key parameters.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. The reported melting point of 164-168 °C suggests a relatively pure compound.[7]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[8]

  • Measurement:

    • A rapid heating rate (e.g., 10-15 °C/min) is initially employed to determine an approximate melting point.[9]

    • The apparatus is then allowed to cool.

    • A second determination is performed with a slow heating rate (1-2 °C/min) starting from a temperature approximately 20 °C below the estimated melting point.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.[9]

  • Validation: The procedure should be repeated at least twice to ensure reproducibility. The calibration of the thermometer should be regularly checked with certified standards.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Crush Sample B Pack Capillary Tube A->B C Place in Apparatus D Rapid Heating (Approx. MP) C->D E Slow Heating (Accurate MP) D->E F Record Melting Range E->F G Repeat Measurement F->G H Check Thermometer Calibration

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The statement "slightly soluble in water; soluble in organic solvents like DMSO and DMF" provides a qualitative assessment.[7] A quantitative determination, particularly in aqueous buffers of varying pH, is crucial for drug development.[10]

Experimental Protocol (Equilibrium Shake-Flask Method):

  • Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) and other relevant organic solvents.[10] The experiments should be conducted at a controlled temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[10]

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that equilibrium is reached.[11]

  • Equilibration: The vials are agitated (e.g., on a shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.[11]

  • Sample Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The experiment should be performed in triplicate for each solvent. The pH of the aqueous buffers should be verified before and after the experiment.[10]

SolubilityWorkflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Solvents/Buffers B Add Excess Compound A->B C Agitate for 24-48h B->C D Separate Solid C->D E Quantify by HPLC D->E F Calculate Solubility E->F

Caption: Workflow for Solubility Determination.

pKa Determination

The predicted pKa of 11.39 suggests that this compound is a weak acid, likely due to the hydroxyl group on the pyridine ring.[4] The amino group would have a much lower pKa. Experimental determination is necessary to confirm this value, as it significantly influences solubility and absorption characteristics.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure sufficient solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acidic protons have been neutralized.[1]

  • Validation: The titration should be performed multiple times. The pH meter must be calibrated with standard buffers before use. For sparingly soluble compounds, specialized techniques like spectrophotometric or solubility-based pKa determination may be required.[1]

Spectral and Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would provide information on the number and environment of protons on the pyridine ring and the amino group.

    • ¹³C NMR would show the signals for the carbon atoms in the molecule, with the trifluoromethyl group exhibiting a characteristic quartet.

    • ¹⁹F NMR is particularly useful for confirming the presence and purity of the trifluoromethyl group, which would appear as a singlet.

  • Infrared (IR) Spectroscopy: Key functional groups would produce characteristic absorption bands, such as N-H stretching for the amino group, O-H stretching for the hydroxyl group, and C=O stretching for the pyridone tautomer.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound (178.11 g/mol ) and provide information about its fragmentation pattern, aiding in structural elucidation.[2][4][6]

Representative Synthesis Pathway

As a key intermediate, understanding its synthesis is crucial. While the exact commercial synthesis route may be proprietary, a plausible synthetic approach can be proposed based on established pyridine chemistry. A potential route could involve the construction of the substituted pyridine ring followed by functional group manipulations. Researchers interested in the synthesis of trifluoromethylpyridines can refer to literature reviews on this topic for various synthetic strategies.[12]

Disclaimer: The following is a generalized, theoretical synthesis pathway and has not been experimentally validated for this specific compound.

SynthesisPathway A Substituted Pyridine Precursor B Nitration A->B HNO₃/H₂SO₄ C Reduction of Nitro Group B->C e.g., H₂/Pd-C D Hydroxylation/Halogenation C->D Various Reagents E This compound D->E Functional Group Interconversion

Caption: A Theoretical Synthesis Pathway.

Conclusion

This compound is a valuable building block in modern drug discovery and agrochemical research. This guide has consolidated the available physicochemical data and provided a framework for its experimental validation. By employing the detailed protocols herein, researchers can ensure the quality and consistency of this intermediate, thereby facilitating the discovery and development of new chemical entities. The synthesis and application of trifluoromethyl-containing heterocycles remain an active area of research, and a thorough understanding of the properties of key intermediates like the one discussed is fundamental to future innovation.

References

  • DETERMINATION OF MELTING POINTS. (n.d.).
  • Melting point determination. (n.d.). University of Calgary.
  • Determination of Melting Point. (n.d.). Clarion University.
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
  • Development of Methods for the Determination of pKa Values. (2013). PMC - NIH.
  • Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE.
  • What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? (2025). ResearchGate.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.
  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.
  • How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization.
  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate.
  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Physicochemical Characterization. (n.d.). Creative Biolabs.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
  • 3-Amino-5-(trifluoromethyl)-1,2-dihydropyridin-2-one. (n.d.). PubChem.
  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Langhua Pharma.
  • Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. (n.d.). NCBI.
  • Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. (n.d.). OUCI.
  • 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. (n.d.). ExportersIndia.

Sources

3-Amino-5-(trifluoromethyl)pyridin-2-ol CAS number 90778-25-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-5-(trifluoromethyl)pyridin-2-ol (CAS: 90778-25-9)

Foreword: Unpacking a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic introduction of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on this compound (CAS No. 90778-25-9), a key building block that embodies the synergistic potential of a trifluoromethylated pyridinol scaffold. Its unique arrangement of an amino group, a hydroxyl group (existing in tautomeric equilibrium with its pyridone form), and an electron-withdrawing -CF₃ group makes it a versatile intermediate for creating complex molecular architectures. This document serves as a comprehensive technical resource, consolidating its chemical properties, plausible synthetic routes, reactivity profile, and safety considerations to empower researchers in leveraging its full potential.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative. The presence of both a hydroxyl and an amino group on the pyridine ring, along with the powerful electron-withdrawing trifluoromethyl group, defines its chemical character. It is primarily recognized in its more stable 2-pyridone tautomeric form, 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one.[3][4]

Chemical Structure and Tautomerism

The molecule exists as two primary tautomers: the pyridin-2-ol form and the pyridin-2(1H)-one form. The equilibrium generally favors the pyridone form due to the aromatic stability of the keto-enol system within the heterocyclic ring.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Chemical Identifiers

A consistent and accurate identification is critical for procurement, regulatory compliance, and literature searches.

IdentifierValueSource(s)
CAS Number 90778-25-9[3][5][6][7]
Molecular Formula C₆H₅F₃N₂O[3][6][7]
Molecular Weight 178.11 g/mol [3][6][7]
IUPAC Name 3-amino-5-(trifluoromethyl)-1H-pyridin-2-one[3]
Synonyms 3-Amino-2-hydroxy-5-(trifluoromethyl)pyridine, this compound[6][7][8][9]
InChI Key UKJVAYOQXPDMHO-UHFFFAOYSA-N[6]
Physicochemical Properties

The data presented below are compiled from various chemical supplier databases and computational predictions. Experimental values may vary slightly based on purity and measurement conditions.

PropertyValueSource(s)
Physical Form Off-white to pale yellow crystalline powder/solid[9]
Melting Point 164-168 °C[9]
Boiling Point 365.0 ± 42.0 °C at 760 mmHg (Predicted)[6]
Density 1.5 ± 0.1 g/cm³ (Predicted)[6]
Solubility Slightly soluble in water; soluble in DMSO and DMF[9]
pKa (Predicted values would be inserted here if available)
LogP 0.9863 (Predicted)[10]

The Significance of the Trifluoromethyl Group in Drug Design

The inclusion of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1][2] Understanding these principles provides context for the utility of this compound as a building block.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases a drug candidate's half-life.[1]

  • Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve oral bioavailability.[1]

  • Binding Interactions: The high electronegativity of the fluorine atoms can alter the electronic profile of the pyridine ring, influencing pKa and enabling unique interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins.[11]

  • Conformational Effects: The steric bulk of the -CF₃ group can lock a molecule into a specific, biologically active conformation.

properties CF3 -CF3 Group Lipophilicity Increased Lipophilicity CF3->Lipophilicity imparts Stability Enhanced Metabolic Stability CF3->Stability imparts Binding Modulated Binding Affinity CF3->Binding influences Bioavailability Improved Bioavailability Lipophilicity->Bioavailability can lead to HalfLife Longer Half-Life Stability->HalfLife leads to Efficacy Potentially Higher Efficacy Binding->Efficacy can lead to

Caption: Impact of the -CF₃ group on drug properties.

Synthesis and Manufacturing

While multiple proprietary methods may exist, a chemically sound and common approach for synthesizing aminopyridines is through the reduction of a corresponding nitro-substituted precursor. This method is reliable and scalable.

Plausible Synthetic Pathway: Reduction of Nitropyridine

The most logical precursor to this compound is 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (CAS: 33252-64-1).[12] The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.

synthesis Start 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (CAS: 33252-64-1) Reagents Reducing Agent (e.g., SnCl2·2H2O / HCl) or (H2 / Pd/C) Start->Reagents Product This compound (CAS: 90778-25-9) Reagents->Product Reduction

Caption: General synthetic scheme via nitro group reduction.

Representative Experimental Protocol: Stannous Chloride Reduction

This protocol is a representative method based on well-established procedures for aromatic nitro group reduction. Disclaimer: This protocol must be adapted and optimized under controlled laboratory conditions by qualified personnel. All necessary safety precautions should be taken.

Objective: To synthesize this compound from 3-Nitro-5-(trifluoromethyl)pyridin-2-ol.

Materials:

  • 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol (or concentrated HCl) as solvent

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) in ethanol (approx. 10-20 mL per gram of starting material).

    • Rationale: Ethanol is a common, effective solvent for both the starting material and the reagent.

  • Reagent Addition: To the stirred suspension, add stannous chloride dihydrate (4-5 eq) in portions. If the reaction is sluggish, a small amount of concentrated HCl can be added catalytically.

    • Rationale: SnCl₂ is a classic and effective reducing agent for nitroarenes. An excess is used to ensure complete conversion. The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group.

  • Reaction Execution: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and then neutralize by slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic (~8-9). A thick white precipitate of tin salts (tin hydroxide) will form.

    • Rationale: Basification is crucial to deprotonate the product amine (making it soluble in organic solvents) and to precipitate the tin salts, facilitating their removal.

  • Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separation funnel and extract the aqueous layer three times with ethyl acetate.

    • Rationale: The product is expected to be more soluble in an organic solvent like ethyl acetate than in the aqueous medium. Repeated extractions ensure maximum recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Applications

The molecule's three key functional regions—the aromatic amino group, the pyridinol/pyridone system, and the trifluoromethyl-substituted ring—provide distinct handles for further chemical modification.

  • N-Functionalization: The primary amino group is nucleophilic and can readily undergo acylation, alkylation, sulfonylation, and diazotization reactions, making it an excellent point for linking the scaffold to other molecular fragments.

  • O-Functionalization: The hydroxyl group of the pyridinol tautomer can be alkylated or acylated. In its pyridone form, the ring nitrogen can also be a site for alkylation.

  • Ring Functionalization: The pyridine ring itself, activated by the amino and hydroxyl groups and deactivated by the trifluoromethyl group, can potentially undergo electrophilic aromatic substitution, though conditions would need to be carefully selected.

Its primary application is as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[13][14][15] It serves as a key building block for constructing molecules with potential activity as kinase inhibitors, receptor antagonists, or other targeted therapeutics.[16][17]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. The following information is a summary based on available Safety Data Sheets (SDS).

GHS Hazard Classification
Hazard ClassStatementCodeSource(s)
Acute Toxicity, Oral Harmful if swallowedH302[7]
Skin Corrosion/Irritation Causes skin irritationH315[7]
Serious Eye Damage/Irritation Causes serious eye irritationH319[7]
STOT - Single Exposure May cause respiratory irritationH335[7]
Recommended Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and prevent contact with skin and eyes.[6]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[7] Store away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

This compound is more than a mere catalog chemical; it is a strategically designed building block that offers a direct route to incorporating the advantageous properties of the trifluoromethyl group into complex pyridinol scaffolds. Its well-defined reactivity and stable nature make it an invaluable tool for researchers in drug discovery and materials science. This guide provides the foundational knowledge necessary to handle, utilize, and innovate with this potent intermediate, paving the way for the development of next-generation pharmaceuticals and functional materials.

References

  • Tradeindia. 3-amino-2-hydroxy-5-(trifluoromethyl)pyridine 98% - Cas No: 90778-25-9. [Link]
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
  • Shah, P., & Westwell, A. D. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
  • Novás, M., & Matos, M. J. (2025).
  • PubChem. 3-Amino-6-(trifluoromethyl)pyridin-2-ol. [Link]
  • ChemWhat. 3-Amino-2-hydroxy-5-trifluoromethylpyridine CAS#: 90778-25-9. [Link]
  • Tradeindia. 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. [Link]
  • Fujimoto, H., & Hosoyama, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 159–171. [Link]
  • Cottet, F., Marull, M., & Schlosser, M. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559-1568. [Link]
  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • PubChem. 3-Nitro-5-(trifluoromethyl)pyridin-2-ol. [Link]
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
  • Organic Letters.
  • MDPI. Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. [Link]
  • PubChem. 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. [Link]
  • PubMed. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. [Link]
  • Capot Chemical. MSDS of 5-(Trifluoromethyl)pyridin-3-amine. [Link]
  • Journal of Medicinal Chemistry. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
  • Google Patents. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • Wikipedia. Phenol. [Link]

Sources

An In-Depth Technical Guide on the Molecular Structure of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its molecular architecture, synthesis, characterization, and reactivity, offering critical insights for professionals in the field.

Core Molecular Structure and Properties

This compound is a substituted pyridine derivative with the molecular formula C6H5F3N2O.[1][2][3] Its structure is characterized by a pyridine ring functionalized with an amino group at the 3-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 5-position. The presence and positioning of these functional groups impart unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol [4][5]
CAS Number 90778-25-9[1][2][6]
Appearance Off-white to pale yellow powder[5]
Melting Point 164-168 °C[5]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and DMF.[5]

The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electron density of the pyridine ring. This electronic effect modulates the acidity of the hydroxyl group and the basicity of the amino group, which is a key consideration in its reaction chemistry.

Caption: Hierarchical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic strategy involves the following key transformations:

Experimental Protocol: A Generalized Synthetic Approach

  • Starting Material: The synthesis often commences with a pre-functionalized pyridine ring, such as a halogenated 5-(trifluoromethyl)pyridine derivative.

  • Nitration: Introduction of a nitro group at the 3-position is typically achieved using a mixture of nitric and sulfuric acid. The regioselectivity of this step is directed by the existing substituents on the pyridine ring.

  • Hydroxylation: The halogen at the 2-position is then displaced by a hydroxyl group via nucleophilic aromatic substitution, often using a strong base like sodium hydroxide.

  • Reduction: The final step involves the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., SnCl2/HCl).

The choice of reagents and reaction conditions at each step is critical for minimizing side-product formation and maximizing the overall yield. For instance, the reduction of the nitro group must be selective to avoid undesired reactions with other functional groups on the molecule.

Synthesis_Flowchart Start Halogenated 5-(trifluoromethyl)pyridine Step1 Nitration Start->Step1 Intermediate1 3-Nitro-5-(trifluoromethyl)pyridin-2-halo Step1->Intermediate1 Step2 Hydroxylation Intermediate1->Step2 Intermediate2 3-Nitro-5-(trifluoromethyl)pyridin-2-ol Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 End This compound Step3->End

Caption: Generalized synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Table 2: Spectroscopic and Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic proton and the protons of the amino and hydroxyl groups. Chemical shifts are influenced by the electron-withdrawing trifluoromethyl group.
¹³C NMR Resonances for all six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet splitting pattern.
¹⁹F NMR A singlet peak corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry A molecular ion peak consistent with the calculated molecular weight (178.11 g/mol ).[4][5] High-resolution mass spectrometry can confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H and O-H stretching vibrations, as well as C-F and aromatic C-C and C-N stretching frequencies.
HPLC/LC-MS Used to assess the purity of the compound and to identify any potential impurities.[6]

The interpretation of these data provides a comprehensive picture of the molecular structure and confirms the successful synthesis of the target compound.

Reactivity and Applications in Drug Discovery

The trifunctional nature of this compound makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules.[7] The amino and hydroxyl groups serve as convenient handles for further chemical modifications, allowing for the construction of diverse molecular libraries.

The trifluoromethyl group plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Its high lipophilicity can enhance membrane permeability, while its resistance to metabolic degradation can improve in vivo stability.

Key Areas of Application:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and this compound provides a valuable starting point for the design of novel therapeutics targeting this important class of enzymes.

  • Agrochemicals: Trifluoromethyl-containing heterocycles are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[8]

  • Materials Science: The coordination chemistry of pyridine derivatives is well-established, and this compound can be used as a ligand for the synthesis of novel metal complexes with interesting catalytic or photophysical properties.

The strategic incorporation of this compound into lead compounds can lead to significant improvements in their biological activity and drug-like properties.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on its hazards and handling procedures.[9][10][11][12][13]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][13]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

By adhering to these safety guidelines, researchers can minimize the risks associated with handling this compound.

Conclusion

This compound is a valuable and versatile building block in modern chemical research. Its unique combination of functional groups and the presence of the trifluoromethyl moiety make it an attractive starting material for the synthesis of a wide range of novel compounds with potential applications in medicine, agriculture, and materials science. A thorough understanding of its synthesis, characterization, and reactivity is essential for unlocking its full potential in these fields.

References

  • PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyridin-2-ol.
  • ExportersIndia. (n.d.). 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one.
  • Lead Sciences. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-ol.
  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol from 3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Abstract: this compound is a highly valuable heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its unique structure, featuring a pyridin-2-one core, a nucleophilic amino group, and a lipophilic trifluoromethyl moiety, makes it a sought-after intermediate. This guide provides a comprehensive technical overview for the synthesis of this target molecule starting from 3-nitro-5-(trifluoromethyl)pyridine. We address the inherent chemical challenge that this transformation is not a single-step reaction and requires a strategic, multi-step approach involving pyridine N-oxidation, regioselective hydroxylation, and chemoselective nitro group reduction. This document details the underlying chemical principles, provides field-proven experimental protocols, and compares various methodologies to guide researchers and process chemists in achieving an efficient and scalable synthesis.

Strategic Analysis of the Synthesis

The direct conversion of 3-nitro-5-(trifluoromethyl)pyridine to this compound is a non-trivial synthetic problem. It requires two distinct chemical transformations: the reduction of a nitro group to an amine and the introduction of a hydroxyl group at the C2 position of the pyridine ring. A direct, single-step conversion is not feasible.

Therefore, a logical, multi-step synthetic pathway is required. The most chemically sound strategy involves first activating the C2 position for hydroxylation, followed by the reduction of the nitro group. This avoids attempting to perform challenging C-H activation on a deactivated pyridine ring or dealing with the complexities of directing groups in later stages.

Our proposed three-step sequence is as follows:

  • N-Oxidation: Conversion of the starting pyridine to its corresponding N-oxide to activate the C2 position toward nucleophilic attack.

  • Hydroxylation: Regioselective introduction of a hydroxyl group at the C2 position via a Boekelheide-type rearrangement of the N-oxide.

  • Nitro Reduction: Chemoselective reduction of the nitro group to the target primary amine, yielding the final product.

Synthetic_Pathway SM 3-Nitro-5-(trifluoromethyl)pyridine INT1 3-Nitro-5-(trifluoromethyl)pyridine N-oxide SM->INT1 Step 1: N-Oxidation (e.g., m-CPBA) INT2 3-Nitro-5-(trifluoromethyl)pyridin-2-ol INT1->INT2 Step 2: Hydroxylation (e.g., Ac₂O, then H₂O/H⁺) PROD This compound INT2->PROD Step 3: Nitro Reduction (e.g., Fe/AcOH or H₂/Pd-C)

Caption: Proposed multi-step synthesis pathway.

Mechanistic Insights and Rationale for Experimental Choices

A deep understanding of the mechanism behind each step is critical for troubleshooting and optimization. The choices of reagents and conditions are predicated on achieving high selectivity and yield.

Step 1: N-Oxidation of the Pyridine Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃), is electron-deficient and resistant to electrophilic attack. However, the lone pair of electrons on the ring nitrogen remains nucleophilic. This allows for oxidation to the corresponding N-oxide.

Causality: This step is crucial because the N-oxide functionality electronically activates the C2 (α) and C4 (γ) positions of the pyridine ring, making them susceptible to nucleophilic attack and rearrangement—a necessary prerequisite for the subsequent hydroxylation step.

Commonly used reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and acetic acid. The selection is often based on substrate compatibility and safety considerations.

Step 2: Introduction of the C2-Hydroxyl Group

With the N-oxide in hand, the C2 position can be functionalized. A classic and effective method is the Boekelheide rearrangement. The N-oxide is treated with acetic anhydride (Ac₂O), which leads to an O-acylated intermediate. This intermediate undergoes a[1][1]-sigmatropic rearrangement, followed by tautomerization, to yield a 2-acetoxypyridine derivative. Subsequent hydrolysis under acidic or basic conditions cleaves the acetate ester to afford the desired 2-pyridinol (which exists in tautomeric equilibrium with the 2-pyridinone form).

Step 3: Chemoselective Nitro Group Reduction

This is the final and key transformation. The primary challenge is to reduce the nitro group to an amine with high efficiency while leaving the trifluoromethyl group and the pyridinone ring intact. The trifluoromethyl group is generally robust under most reduction conditions, but the choice of reductant is critical for overall success.[2]

Two main classes of reduction methods are employed:

A) Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. It is often favored for its clean reaction profile and high yields, as the only byproduct is water.[3]

  • Palladium on Carbon (Pd/C): The most common catalyst for nitro group reduction. It is highly effective but must be used with caution if other reducible functional groups (e.g., halogens, alkenes) are present.[4]

  • Raney Nickel (Ra-Ni): A cost-effective alternative, often used when dehalogenation is a concern with Pd/C.[3][5] It can sometimes require higher pressures or temperatures.

  • Platinum(IV) Oxide (PtO₂): A powerful catalyst that is also effective for reducing aromatic systems, so conditions must be carefully controlled to ensure selectivity for the nitro group.[6]

B) Chemical Reduction (Metal/Acid Systems): These methods utilize a metal in an acidic medium to act as the stoichiometric reductant. They are highly reliable, scalable, and often show excellent chemoselectivity.[7]

  • Iron in Acetic or Hydrochloric Acid (Fe/AcOH or Fe/HCl): A classic, robust, and inexpensive method for reducing aromatic nitro compounds.[8][9] The reaction is heterogeneous and generally very selective. Workup can be complicated by the need to remove iron salts.[10]

  • Tin(II) Chloride (SnCl₂): A milder reducing agent that is particularly useful for substrates sensitive to strongly acidic conditions.[4][10] It offers high selectivity for nitro groups in the presence of other reducible functionalities like carbonyls or nitriles.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, including steps for reaction monitoring, workup, and purification.

Experimental_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Nitro Reduction A1 Dissolve Pyridine in Solvent A2 Add Oxidant (e.g., m-CPBA) A1->A2 A3 Monitor by TLC A2->A3 A4 Quench & Workup A3->A4 A5 Isolate N-Oxide Intermediate A4->A5 B1 React N-Oxide with Ac₂O A5->B1 B2 Monitor Rearrangement B1->B2 B3 Hydrolyze Acetate B2->B3 B4 Purify Pyridin-2-ol Intermediate B3->B4 C1 Set up Reduction Reaction (e.g., Fe/AcOH) B4->C1 C2 Monitor by TLC/LC-MS C1->C2 C3 Filter Catalyst/Salts C2->C3 C4 Extract & Purify Product C3->C4 C5 Characterize Final Product C4->C5

Sources

An In-Depth Technical Guide to 3-Amino-5-(trifluoromethyl)pyridin-2-ol: Discovery, Synthesis, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a pivotal building block in modern medicinal chemistry. The document delves into the historical context of its emergence, details its synthetic pathways with accompanying protocols, and explores its critical role in the development of Proteolysis Targeting Chimeras (PROTACs). By synthesizing information from patent literature and chemical databases, this guide serves as an essential resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation.

Introduction: The Emergence of a Key Scaffold

This compound (CAS Number: 90778-25-9) is a substituted pyridinone that has gained significant traction in the pharmaceutical and agrochemical industries.[1][2] Its unique trifluoromethyl group imparts desirable physicochemical properties, such as enhanced metabolic stability and membrane permeability, to larger molecules.[3] While its early history is not extensively documented in dedicated publications, its importance has grown in parallel with the rise of targeted protein degradation, a revolutionary therapeutic modality. This guide will illuminate the path from its chemical synthesis to its application as a cornerstone in the design of sophisticated drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90778-25-9[1]
Molecular Formula C₆H₅F₃N₂O[4]
Molecular Weight 178.11 g/mol [4]
Appearance Off-white to pale yellow powder[1]
Melting Point 164-168 °C[4]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and DMF[1]

The Synthetic Pathway: From Nitro Precursor to Amino Scaffold

The primary and most logical synthetic route to this compound involves the reduction of its corresponding nitro precursor, 3-nitro-5-(trifluoromethyl)pyridin-2-ol. This transformation is a standard and well-established reaction in organic chemistry, suggesting that the discovery of the amino compound likely followed the synthesis of its nitro analog.

Synthesis of the Precursor: 3-Nitro-5-(trifluoromethyl)pyridin-2-ol

The synthesis of various trifluoromethyl-substituted pyridines is detailed in patent literature, providing a basis for the preparation of the nitro precursor. For instance, European Patent EP 2 368 550 B1 describes the synthesis of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, which is the tautomeric form of 3-nitro-5-(trifluoromethyl)pyridin-2-ol.[1] This synthesis often starts from more readily available trifluoromethyl-substituted pyridines.

The Key Transformation: Reduction of the Nitro Group

The conversion of the 3-nitro group to the 3-amino group is the critical step in the synthesis of the target molecule. This reduction can be achieved through various established methods, with catalytic hydrogenation being a common and efficient approach.

Experimental Protocol: Catalytic Hydrogenation for the Synthesis of this compound

Disclaimer: This is a representative protocol based on standard chemical transformations and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

  • Preparation of the Reaction Mixture: In a suitable hydrogenation vessel, dissolve 3-nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Addition of Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography to obtain the desired purity.

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery: A Building Block for Targeted Protein Degradation

The true significance of this compound lies in its application as a versatile building block in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade disease-causing proteins.[6] They typically consist of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase.

The 3-amino and 2-hydroxyl (or 2-oxo) functionalities of this compound provide convenient handles for chemical modification and attachment of linkers, which are crucial for the proper functioning of a PROTAC. The trifluoromethyl group, as previously mentioned, enhances the drug-like properties of the final molecule.

Role as a Linker Attachment Point in PROTACs

The amine group of this compound is a common site for the attachment of the linker moiety in a PROTAC. This is typically achieved through an amidation reaction with a carboxylic acid-functionalized linker. The pyridinone core itself can be part of a larger scaffold that binds to the target protein or can be further functionalized.

Caption: General structure of a PROTAC and the role of the building block.

Case Study: A PROTAC Targeting SOS1

A concrete example of the utility of this compound can be found in the PROTAC database (PROTAC-DB). A PROTAC designed to target SOS1, a guanine nucleotide exchange factor involved in cancer, incorporates this building block.[7] In this molecule, the amino group of the 3-amino-5-(trifluoromethyl)phenyl moiety (derived from our title compound) serves as an attachment point for a linker that connects to the E3 ligase ligand.[7]

Table 2: Example of a PROTAC Incorporating the 3-Amino-5-(trifluoromethyl)phenyl Scaffold

PropertyValueSource
PROTAC ID 4255[7]
Target Protein SOS1[7]
E3 Ligase VHL[7]
Molecular Weight 1041.3 g/mol [7]
IUPAC Name (2S,4R)-1-[(2S)-2-[3-[3-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]piperidine-1-carbonyl]azetidin-1-yl]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide[7]

Conclusion and Future Outlook

This compound has transitioned from a relatively obscure chemical intermediate to a valuable tool in the arsenal of medicinal chemists. Its straightforward synthesis and strategic functional groups make it an ideal building block for the construction of complex and highly functional molecules like PROTACs. As the field of targeted protein degradation continues to expand, the demand for and importance of such well-designed scaffolds are set to increase. Further research into novel synthetic routes and the exploration of its incorporation into a wider range of therapeutic agents will undoubtedly solidify its position as a key player in the future of drug discovery.

References

  • EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google P
  • 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. (URL: not available)
  • EP 2 368 550 B1. (URL: not available)
  • Fluorides Supplier in CITY,Trader in ST
  • US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google P
  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
  • CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P
  • PROTAC-DB. (URL: [Link])
  • (PDF)

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a key heterocyclic building block in modern medicinal chemistry.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. Instead, it offers a detailed exposition of the scientific principles and practical methodologies required to generate robust and reliable data. We delve into the predicted physicochemical properties based on the compound's functional moieties, present detailed protocols for both kinetic and thermodynamic solubility assessment, and provide a systematic approach to evaluating its stability under forced degradation conditions as stipulated by international guidelines. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide is structured to empower researchers to thoroughly understand and experimentally determine the critical solubility and stability profiles of this compound, thereby facilitating its effective utilization in drug discovery and development programs.

Introduction: The Significance of this compound in Drug Discovery

This compound is a substituted pyridinone derivative of significant interest in the synthesis of novel pharmaceutical agents. The trifluoromethyl (-CF3) group is a prevalent feature in modern pharmaceuticals, known to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of drug candidates.[4][5][6][7][8] The aminopyridine scaffold is also a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2]

A thorough understanding of the solubility and stability of this intermediate is paramount for its successful application. Solubility directly impacts bioavailability and the feasibility of formulation development, while stability determines the compound's shelf-life, storage conditions, and potential for degradation into impurities that could affect safety and efficacy.[9]

This guide will provide the scientific rationale and detailed experimental protocols to empower researchers to comprehensively characterize these critical attributes for this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₅F₃N₂O[10]
Molecular Weight 178.11 g/mol [10]
Appearance Off-white to pale yellow powder[9]
Melting Point 164-168 °C[9]
Predicted LogP 0.6[10]
Qualitative Solubility Slightly soluble in water; soluble in organic solvents like DMSO and DMF.[9]

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Predicted Solubility Profile

The structure of this compound suggests a molecule with moderate polarity. The amino and hydroxyl groups are capable of hydrogen bonding, which should contribute to some degree of aqueous solubility. Conversely, the trifluoromethyl group is strongly electron-withdrawing and lipophilic, which will tend to decrease water solubility.[5][11][12] The pyridinone ring itself has a degree of aromatic character. The interplay of these functional groups will result in a pH-dependent solubility profile. The amino group is basic and will be protonated at low pH, increasing solubility. The pyridin-2-ol moiety can exist in tautomeric equilibrium with its corresponding pyridone form and can be deprotonated at high pH, which may also influence solubility.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[7] It provides a rapid assessment of a compound's propensity to precipitate under non-equilibrium conditions.

This protocol utilizes nephelometry to measure the amount of light scattered by suspended particles, providing a sensitive measure of precipitation.[8]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Preparation of Aqueous Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 6.5, and 7.4) to mimic physiological conditions.

  • Assay Procedure: a. Add 198 µL of each aqueous buffer to separate wells of a 96-well plate. b. Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. c. Mix the plate gently for 1 minute. d. Incubate the plate at room temperature for 2 hours. e. Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed.

Thermodynamic Solubility Determination

Thermodynamic solubility, often referred to as equilibrium solubility, is the "gold standard" measurement. It represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[13]

The shake-flask method is the traditional and most widely accepted method for determining thermodynamic solubility.[13]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 4.0, 6.5, and 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for this step.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Presentation: The thermodynamic solubility is reported in µg/mL or µM.

Solvent/Buffer (pH)Temperature (°C)Kinetic Solubility (µM)Thermodynamic Solubility (µg/mL)
pH 4.0 Buffer25[Experimental Data][Experimental Data]
pH 6.5 Buffer25[Experimental Data][Experimental Data]
pH 7.4 Buffer25[Experimental Data][Experimental Data]
Water25[Experimental Data][Experimental Data]
pH 7.4 Buffer37[Experimental Data][Experimental Data]

Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies, or stress testing, are conducted under more severe conditions than accelerated stability studies to understand the degradation pathways and to develop stability-indicating analytical methods.[1][9]

Predicted Stability Profile

The aminopyridine functionality may be susceptible to oxidation, particularly at the amino group.[14] The pyridine ring itself is generally stable but can undergo degradation under harsh conditions. The trifluoromethyl group is known for its high metabolic and chemical stability due to the strong carbon-fluorine bond.[4][5] Hydrolysis is a potential degradation pathway, especially at the extremes of pH, which could potentially affect the amino or hydroxyl groups. Photostability should also be assessed, as aromatic systems can be susceptible to photodegradation.

Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at sufficient levels for detection and characterization without complete destruction of the molecule.[10]

Caption: Workflow for forced degradation studies.

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid.

    • Heat the solution at 60-80°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature or heat gently (e.g., 40-60°C) and collect samples at different intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid prior to analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature and monitor the degradation over time.

    • Samples can be directly injected or diluted for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

    • Prepare a solution of the compound and expose it to the same temperature.

    • Analyze samples at various time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

Analytical Method for Quantification

A stability-indicating analytical method is required to separate the parent compound from its degradation products. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable starting point. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[15][16][17][18][19]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan)

  • Injection Volume: 10 µL

Stability Data Summary (Template)
Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl24 h60°C[Data][Data][Data]
0.1 M NaOH24 hRT[Data][Data][Data]
3% H₂O₂24 hRT[Data][Data][Data]
Thermal (Solid)7 days80°C[Data][Data][Data]
Photolytic (ICH Q1B)--[Data][Data][Data]
Potential Degradation Pathway

Based on the functional groups present, a potential degradation pathway under oxidative stress is proposed below. The amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or N-oxides.

Caption: Potential degradation pathways.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug discovery and development process. The provided templates for data presentation will allow for a systematic compilation of experimental findings. A thorough characterization of these fundamental properties will ultimately facilitate the successful advancement of new chemical entities derived from this important building block.

References

  • BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. Benchchem.
  • Mena, D., Zafrilla, C., & Cabrera-Andrade, A. (2025).
  • Hovione. (2024).
  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment....
  • SIELC Technologies. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • BenchChem. (2025). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
  • Raust, J. A., & Goulay-Dufaÿ, S. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83–88.
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia.
  • ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?.
  • Ishihara, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 156-172.
  • ResearchGate. (2025). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
  • Singh, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 19353-19369.
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....
  • ExportersIndia. (n.d.). 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. ExportersIndia.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8295.
  • PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyridin-2-ol. PubChem.
  • ResearchGate. (2022).
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • United States Environmental Protection Agency. (n.d.). Analytical method for aminopyralid in water (Method GRM 07.10) and soil (GRM 07.09)
  • BLDpharm. (n.d.). 90778-25-9|this compound. BLDpharm.
  • PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. PubChem.
  • Benchchem. (2025). Technical Support Center: Purification of 5-(Trifluoromethyl)
  • MDPI. (2023). Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw. Molecules, 28(25), 8234.
  • ResearchGate. (2023). Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw.
  • Zheng, Z., & Dai, A. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4849–4861.
  • Wikipedia. (n.d.). 3-Aminopyridine. Wikipedia.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Benchchem. (n.d.). 3-Amino-5-chloropyridine. Benchchem.
  • Synquest Labs. (n.d.). 2-Amino-5-(trifluoromethyl)pyridine. Synquest Labs.
  • Barbosa, I., et al. (2023). Analytical methods for amatoxins: A comprehensive review. Journal of Pharmaceutical and Biomedical Analysis, 232, 115421.
  • ChemicalBook. (n.d.). 3-Amino-2-bromopyridine CAS#: 39856-58-1. ChemicalBook.
  • PubChem. (n.d.). 2-Amino-5-chloropyridine. PubChem.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-fluoropyridine 210169-05-4. Sigma-Aldrich.

Sources

Spectroscopic Unveiling of 3-Amino-5-(trifluoromethyl)pyridin-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate landscape of drug discovery and development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This technical guide provides an in-depth exploration of the spectroscopic characteristics of 3-Amino-5-(trifluoromethyl)pyridin-2-ol , a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive methodologies to offer a robust analytical framework for researchers. This document is structured to provide not only the spectral data but also the underlying scientific rationale for its interpretation, empowering researchers to apply these principles to their own analytical challenges.

Molecular Structure and Spectroscopic Overview

This compound exists in a tautomeric equilibrium with its pyridin-2(1H)-one form. For the purpose of this guide, we will consider the pyridin-2-ol tautomer for spectral prediction and analysis. The strategic placement of an amino group, a hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring creates a unique electronic environment, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed map of its atomic connectivity and electronic landscape.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.35d2.1
H-67.98d2.1
-NH₂5.50s (broad)-
-OH11.50s (broad)-

Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary.

Expertise & Experience in Interpretation:

  • The downfield chemical shifts of the aromatic protons (H-4 and H-6) are a direct consequence of the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring itself.

  • The predicted small coupling constant (J ≈ 2.1 Hz) is characteristic of a meta-coupling between H-4 and H-6.

  • The broad singlets for the -NH₂ and -OH protons are expected due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent, respectively. The significant downfield shift of the hydroxyl proton is indicative of its acidic nature and potential for hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in DMSO-d₆ will reveal the chemical environment of each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2158.2
C-3135.5
C-4125.8 (q, J ≈ 3.5 Hz)
C-5122.4 (q, J ≈ 33 Hz)
C-6140.1 (q, J ≈ 4.5 Hz)
-CF₃123.0 (q, J ≈ 272 Hz)

Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary. 'q' denotes a quartet due to coupling with the three fluorine atoms.

Expertise & Experience in Interpretation:

  • The quaternary carbon C-2 bearing the hydroxyl group is significantly deshielded, appearing at a predicted δ of 158.2 ppm.

  • The carbon atoms C-4, C-5, C-6, and the trifluoromethyl carbon all exhibit quartet multiplicity due to coupling with the three fluorine atoms of the -CF₃ group. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms, with the one-bond coupling (¹JCF) for the -CF₃ carbon being the largest.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of approximately 0-12 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to approximately 0-180 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data
Predicted Frequency (cm⁻¹) Vibrational Mode Functional Group
3450-3300N-H stretchingAmino (-NH₂)
3300-2500O-H stretchingHydroxyl (-OH)
1640-1600C=C stretchingAromatic ring
1620-1580N-H bendingAmino (-NH₂)
1350-1150C-F stretchingTrifluoromethyl (-CF₃)
1250-1000C-O stretchingPhenolic hydroxyl

Note: Predicted data based on typical vibrational frequencies for the respective functional groups.

Expertise & Experience in Interpretation:

  • The broad O-H stretching band is a hallmark of a hydroxyl group involved in hydrogen bonding.

  • The N-H stretching region will likely show two bands, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • The strong absorption bands in the 1350-1150 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group and serve as a key diagnostic feature.

Experimental Protocol for IR Data Acquisition

A standard procedure for obtaining the IR spectrum of a solid sample is as follows:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): m/z = 178.04

  • Major Predicted Fragments:

    • m/z = 159 ([M-F]⁺)

    • m/z = 149 ([M-CO-H]⁺)

    • m/z = 109 ([M-CF₃]⁺)

Expertise & Experience in Interpretation:

  • The molecular ion peak at m/z 178.04 corresponds to the exact mass of the parent molecule.

  • The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses. The loss of a fluorine atom from the trifluoromethyl group is a common fragmentation pathway for such compounds.

  • Cleavage of the trifluoromethyl group would lead to a significant fragment at m/z 109.

Experimental Protocol for Mass Spectrometry Analysis

A general protocol for electrospray ionization mass spectrometry (ESI-MS) is provided below:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • To induce fragmentation and observe fragment ions, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizing the Molecular Framework and Analytical Workflow

To further aid in the understanding of the molecular structure and the logical flow of spectroscopic analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

spectroscopic_workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_sample Dissolve in DMSO-d6 nmr_acq Acquire 1H & 13C Spectra nmr_sample->nmr_acq nmr_data Chemical Shifts & Coupling Constants nmr_acq->nmr_data interpretation Structural Elucidation nmr_data->interpretation ir_sample Prepare KBr Pellet ir_acq Acquire FT-IR Spectrum ir_sample->ir_acq ir_data Vibrational Frequencies ir_acq->ir_data ir_data->interpretation ms_sample Prepare Dilute Solution ms_acq Acquire ESI-MS Spectrum ms_sample->ms_acq ms_data Molecular Ion & Fragmentation Pattern ms_acq->ms_data ms_data->interpretation compound This compound compound->nmr_sample compound->ir_sample compound->ms_sample

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating predicted NMR, IR, and MS data with established principles of spectroscopic interpretation and detailed experimental protocols, this document serves as a valuable resource for researchers. The insights provided herein should facilitate the identification and characterization of this molecule and empower scientists in their pursuit of novel therapeutic agents. It is the author's hope that this guide will not only inform but also inspire further empirical investigation into the fascinating properties of this and related compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • ACD/Labs. (n.d.). NMR Prediction.
  • ChemAxon. (n.d.). NMR Predictor.
  • NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy.

potential biological activities of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic candidates. This compound is a compound of significant interest, embodying the potent combination of a pyridin-2-one core and a trifluoromethyl group. The pyridin-2-one scaffold is a cornerstone in numerous biologically active molecules, prized for its ability to act as a bioisostere for amides and other heterocycles, thereby influencing a molecule's pharmacokinetic profile.[1][2] The trifluoromethyl group, a powerhouse in modern drug design, is renowned for its capacity to enhance metabolic stability, lipophilicity, and binding affinity.[3][4][5] This guide delineates the theoretical framework for the , grounded in the established pharmacology of its constituent parts. We will explore potential therapeutic applications, propose robust experimental workflows for activity validation, and provide a roadmap for future research and development.

The Rationale: A Molecule of High Potential

The strategic combination of the pyridin-2-ol and trifluoromethyl moieties suggests a high probability of discovering novel biological activities. Pyridine derivatives are fundamental to a vast array of pharmaceuticals and agrochemicals due to their versatile chemical properties and diverse biological functions.[6][7] The introduction of a trifluoromethyl group can significantly modulate these properties, often leading to enhanced efficacy and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

The Pyridin-2-one Core: A Privileged Scaffold

Pyridin-2-ones, also known as 2-pyridones, are six-membered heterocyclic structures that have garnered significant attention in drug discovery.[1] Their unique electronic and steric properties allow them to engage in a variety of non-covalent interactions with biological targets. Key features include:

  • Hydrogen Bonding Capability: The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) within the lactam functionality allows for critical interactions within enzyme active sites and receptor binding pockets.[2]

  • Bioisosterism: Pyridin-2-ones can serve as bioisosteres for amides, phenyls, and other heterocyclic rings, offering a strategy to overcome common liabilities associated with these groups, such as poor metabolic stability.[1]

  • Modulation of Physicochemical Properties: The pyridin-2-one scaffold can influence a molecule's lipophilicity, aqueous solubility, and metabolic stability, all critical parameters in drug design.[1][2]

The Trifluoromethyl Group: A Bioactivity Enhancer

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy for optimizing lead compounds.[3] Its profound impact on a molecule's biological activity stems from several key factors:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, which can lead to an extended biological half-life.[3]

  • Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a methyl group, which can enhance membrane permeability and improve oral bioavailability.[3][8]

  • Electronic Effects: As a strong electron-withdrawing group, the -CF3 moiety can alter the electron density of the pyridine ring, thereby influencing its pKa and binding interactions with biological targets.[3]

Postulated Biological Activities and Mechanistic Hypotheses

Based on the known activities of structurally related compounds, we can hypothesize several potential biological activities for this compound.

Potential as a Kinase Inhibitor

Many pyridin-2-one derivatives have been identified as potent kinase inhibitors.[9] The pyridin-2-one scaffold can mimic the hinge-binding motif of ATP, a common feature of many kinase inhibitors. The amino group at the 3-position can form additional hydrogen bonds within the ATP-binding pocket, enhancing affinity and selectivity. The trifluoromethyl group can provide beneficial hydrophobic interactions in adjacent pockets.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Pyridin-2-one Pyridin-2-one Pyridin-2-one->Hinge Region H-bonds Amino Group Amino Group Amino Group->Hinge Region H-bonds CF3 Group CF3 Group CF3 Group->Hydrophobic Pocket Hydrophobic Interaction

Caption: Postulated binding mode of this compound in a kinase ATP-binding pocket.

Potential Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[6] The pyridin-2-one moiety, in particular, has been incorporated into various antibacterial and antifungal agents.[1] The mechanism could involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilic trifluoromethyl group may enhance the compound's ability to penetrate microbial cell walls.

Potential Anticancer Activity

Derivatives of 3-aminoimidazo[1,2-a]pyridine containing a trifluoromethyl group have demonstrated cytotoxic effects against cancer cell lines.[10] The combination of the pyridine core and the trifluoromethyl group in our target molecule suggests that it could also exhibit anticancer properties. Potential mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, or interference with signaling pathways crucial for cancer cell survival.

Proposed Experimental Workflows for Activity Validation

A systematic approach is required to validate the hypothesized biological activities of this compound.

General Experimental Workflow

G Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization Primary Screening Primary Screening Compound Synthesis & Characterization->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Activity Detected End End Primary Screening->End No Activity Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Lead Optimization->End

Caption: A general workflow for the biological evaluation of this compound.

Detailed Protocol: Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of commercially available kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare assay buffer, kinase solutions, substrate solutions, and ATP solution according to the manufacturer's instructions (e.g., Promega's ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add 5 µL of kinase solution to each well of a 96-well plate.

    • Add 2.5 µL of the test compound at various concentrations (typically a serial dilution).

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of substrate and ATP.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity by detecting the amount of ADP produced using a luminescent readout.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation:

    • Culture the selected microbial strains overnight in the appropriate growth medium.

    • Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure (Broth Microdilution):

    • Serially dilute the test compound in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microbes with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Summary of Quantitative Data from Related Compounds

While no specific quantitative data exists for this compound, data from structurally similar compounds can provide valuable insights.

CompoundBiological ActivityIC50 Value (µM)Reference
3-aminoimidazo[1,2-a]pyridine derivative 19Anticancer (HT-29)85.50 ± 18.83[10]
3-aminoimidazo[1,2-a]pyridine derivative 12Anticancer (HT-29)4.15 ± 2.93[10]
3-aminoimidazo[1,2-a]pyridine derivative 14Anticancer (B16F10)21.75 ± 0.81[10]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. The convergence of a privileged pyridin-2-one scaffold and a bioactivity-enhancing trifluoromethyl group strongly suggests the potential for significant biological activity, particularly in the areas of kinase inhibition, antimicrobial, and anticancer applications. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of these hypotheses. Future research should focus on the synthesis and biological screening of this compound, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery. (n.d.). Benchchem.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry.
  • Applications of trifluoromethyl pyridine. (2024). Huimeng Bio-tech.
  • Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. (n.d.). New Journal of Chemistry.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry.
  • Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers in Chemistry.

Sources

A Theoretical and Computational Guide to 3-Amino-5-(trifluoromethyl)pyridin-2-ol: Exploring Molecular Structure, Spectroscopic Signatures, and Bioactivity Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol. While direct experimental and computational studies on this specific molecule are not extensively documented in publicly accessible literature, this paper establishes a robust investigatory protocol based on well-established computational chemistry techniques that have been successfully applied to analogous trifluoromethyl-substituted and aminopyridine-based compounds. We will explore the molecule's structural and electronic properties through Density Functional Theory (DFT), predict its spectroscopic characteristics (FT-IR, ¹H & ¹³C NMR, UV-Vis), and evaluate its potential as a bioactive agent via molecular docking simulations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this fluorinated pyridine derivative.

Introduction: The Significance of the Trifluoromethyl-Pyridinol Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl (-CF₃) group can dramatically enhance a molecule's pharmacological profile. This is due to the unique properties of fluorine, which can increase metabolic stability, binding affinity, and membrane permeability.[2] The trifluoromethyl group's strong electron-withdrawing nature also modulates the electronic properties of the parent molecule, influencing its reactivity and intermolecular interactions.[2]

This compound combines these key features: a pyridine core, an amino group which can act as a hydrogen bond donor and a nucleophilic center, a hydroxyl group that introduces the possibility of tautomerism, and the influential trifluoromethyl group. This combination of functionalities suggests a high potential for biological activity, making it a compelling target for theoretical and computational investigation. Such studies are invaluable for elucidating the molecule's intrinsic properties and guiding its potential applications in drug discovery and materials science.

Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical investigation is a well-chosen computational methodology. For a molecule like this compound, Density Functional Theory (DFT) offers a balance of accuracy and computational efficiency.

Justification for Method Selection
  • DFT: DFT has been widely and successfully used to investigate the electronic structure, geometry, and spectroscopic properties of complex organic molecules, including pyridine derivatives.[3][4]

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular choice for its robust performance in predicting molecular geometries and vibrational frequencies for a wide range of organic compounds.[4]

  • 6-311++G(d,p) Basis Set: This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling systems with heteroatoms and potential hydrogen bonding.[4]

Step-by-Step Computational Workflow
  • Geometry Optimization: The initial step involves optimizing the 3D structure of this compound to find its most stable conformation (lowest energy state). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Spectroscopic Simulations:

    • NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.

    • UV-Vis: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, providing insights into the molecule's electronic transitions.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

  • Molecular Docking: To explore potential biological activity, molecular docking simulations are performed against relevant protein targets.

Computational Workflow cluster_setup Setup cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis cluster_application Application Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation NMR (GIAO) NMR (GIAO) Geometry Optimization->NMR (GIAO) UV-Vis (TD-DFT) UV-Vis (TD-DFT) Geometry Optimization->UV-Vis (TD-DFT) FMO & MEP Analysis FMO & MEP Analysis Geometry Optimization->FMO & MEP Analysis Structural Parameters Structural Parameters Frequency Calculation->Structural Parameters Spectroscopic Data Spectroscopic Data Frequency Calculation->Spectroscopic Data NMR (GIAO)->Spectroscopic Data UV-Vis (TD-DFT)->Spectroscopic Data Molecular Docking Molecular Docking FMO & MEP Analysis->Molecular Docking Bioactivity Prediction Bioactivity Prediction Molecular Docking->Bioactivity Prediction

Caption: A generalized workflow for the computational analysis of this compound.

Structural and Spectroscopic Characterization

Molecular Geometry and Tautomerism

A critical aspect of hydroxypyridines is their potential to exist in tautomeric forms: the 'ol' (or lactim) form and the 'one' (or lactam) form.[5] Theoretical calculations are essential to determine the relative stabilities of these tautomers. For this compound, the equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms should be investigated. The relative energies obtained from DFT calculations will indicate the predominant tautomer in the gas phase.

Tautomerism cluster_tautomers Tautomeric Equilibrium T1 This compound (Lactim form) T2 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one (Lactam form) T1->T2 Proton Transfer

Sources

safety and handling precautions for 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Introduction

This compound (CAS No. 90778-25-9) is a heterocyclic compound increasingly utilized as a key intermediate and building block in medicinal chemistry and drug development.[1][2] Its unique structure, featuring an aminopyridine core functionalized with a trifluoromethyl group, makes it a valuable synthon for creating complex molecules with potential therapeutic applications.[3] However, the same chemical properties that make it useful in synthesis also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the , designed for researchers, chemists, and laboratory professionals. Moving beyond a simple recitation of safety data sheet (SDS) information, this document explains the causality behind the recommended procedures, empowering scientific staff to work with this compound confidently and safely.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of safe handling.

PropertyValueSource
Chemical Name This compound[4]
Synonyms 3-Amino-2-hydroxy-5-trifluoromethylpyridine; 3-amino-5-(trifluoromethyl)-2(1H)-Pyridinone[2][4]
CAS Number 90778-25-9[1]
Molecular Formula C₆H₅F₃N₂O[4]
Molecular Weight 178.11 g/mol [4]
Appearance Off-white to pale yellow crystalline powder/solid[2]
Melting Point 164-168 °C[2]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and DMF[2]

Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS).[4] The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

(Source: Chemsigma International Co., Ltd.)[4]

Expert Analysis of Hazards:

  • Oral Toxicity (H302): The "Harmful if swallowed" classification underscores the importance of preventing ingestion.[4] This can occur through direct consumption or, more commonly, through cross-contamination of hands, food, or drink. The metabolic pathways for this specific compound are not fully elucidated in publicly available literature, but pyridinic compounds can interfere with various biological processes.

  • Skin and Eye Irritation (H315, H319): As a crystalline powder, the compound presents a mechanical irritant risk.[2] Chemically, the aminopyridine structure combined with the electron-withdrawing trifluoromethyl group can lead to interactions with proteins and lipids in the skin and eyes, causing irritation.[4] Prolonged or repeated contact should be avoided.

  • Respiratory Irritation (H335): The fine particulate nature of the solid compound means it can easily become airborne during handling (e.g., weighing, transferring).[4] Inhalation of this dust can irritate the mucous membranes of the respiratory tract. Therefore, all manipulations of the solid material must be performed in a controlled environment to minimize dust generation and inhalation.[5]

Comprehensive Risk Mitigation: Engineering Controls & PPE

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential.

Engineering Controls

The primary line of defense is to contain the hazard at its source.

  • Chemical Fume Hood: All weighing and solution preparation activities involving this compound powder must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to contain airborne particulates, preventing respiratory exposure.[6]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is critical for immediate response in case of accidental contact.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles (EN 166).[5]Protects against airborne dust and accidental splashes. Standard prescription glasses are not a substitute.
Hand Protection Nitrile or neoprene gloves. For prolonged contact or splash risk, consider heavier-duty gloves like fluorinated rubber.[5]Gloves must be inspected for tears or holes before each use. Use proper removal technique to avoid contaminating skin. Dispose of gloves after use.[5]
Skin/Body Protection A fully buttoned laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Generally not required if work is performed within a fume hood. If a hood is unavailable or malfunctioning, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory.[6]Respirator use requires proper fit-testing and training.

Standard Operating Procedure: Weighing and Solution Preparation

This protocol provides a self-validating system for safely handling the compound during a common laboratory workflow.

Objective: To accurately weigh a specific mass of this compound and prepare a stock solution.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO)

  • Spatula

  • Weigh paper or weigh boat

  • Volumetric flask with stopper

  • Beaker for taring

  • Wash bottle with solvent

  • Waste container

Protocol:

  • Preparation & PPE Verification:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE: lab coat, safety goggles, and compatible gloves.

    • Place all necessary equipment, including a labeled waste container, inside the fume hood.

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully open the container of this compound. Avoid creating dust clouds.

    • Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. If a small amount is spilled, clean it immediately with a damp cloth (if compatible) or as per institutional guidelines.

    • Securely close the primary container of the compound.

  • Transfer and Dissolution:

    • Carefully transfer the weighed powder into the labeled volumetric flask.

    • Add approximately half of the final required solvent volume to the flask.

    • Gently swirl the flask to dissolve the solid. Sonication may be used if necessary.

    • Once dissolved, add solvent to the final volume mark.

    • Stopper the flask and invert several times to ensure a homogenous solution.

  • Cleanup and Decontamination:

    • Dispose of the used weigh boat and any contaminated wipes into the designated solid chemical waste container inside the fume hood.[4]

    • Wipe down the spatula, balance, and fume hood sash/surface with an appropriate solvent or cleaning agent.

    • Remove gloves using the proper technique and dispose of them.

    • Wash hands thoroughly with soap and water.[4][8]

Safe Handling and Emergency Response Workflow

The following diagram illustrates the critical decision points and actions for safely managing this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_emergency Emergency Response cluster_disposal Cleanup & Disposal start Receive Chemical verify Verify SDS & Container Integrity start->verify don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) verify->don_ppe use_hood Work in Chemical Fume Hood don_ppe->use_hood weigh Weigh & Transfer use_hood->weigh dissolve Prepare Solution weigh->dissolve store Store Securely dissolve->store exposure Accidental Exposure? dissolve->exposure end End of Process store->end skin_contact Skin/Eye Contact exposure->skin_contact Yes (Skin/Eye) inhalation Inhalation exposure->inhalation Yes (Inhalation) ingestion Ingestion exposure->ingestion Yes (Ingestion) cleanup Decontaminate Work Area exposure->cleanup No first_aid_skin Flush with water for 15 min. Seek medical attention. skin_contact->first_aid_skin first_aid_inhale Move to fresh air. Seek medical attention. inhalation->first_aid_inhale first_aid_ingest Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. ingestion->first_aid_ingest first_aid_skin->cleanup first_aid_inhale->cleanup first_aid_ingest->cleanup waste Dispose of Waste in Labeled Container cleanup->waste waste->end

Caption: Workflow for Safe Handling and Emergency Response.

Storage, Incompatibility, and Disposal

Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

  • Conditions: Store in a dry, cool, and well-ventilated area.[4]

  • Container: Keep the container tightly closed to prevent absorption of moisture and contamination.[4]

  • Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[4]

Incompatible Materials

Avoid contact with strong oxidizing agents.[5] Reactions with strong oxidizers could be exothermic and potentially violent, producing hazardous byproducts.

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Containers: Use clearly labeled, sealed containers for waste.

  • Procedure: Dispose of contents and containers through a licensed waste disposal company, adhering to all local, state, and federal regulations.[4][8] Do not dispose of down the drain or in general trash.[5]

Conclusion

This compound is a valuable reagent in modern chemical research. Its safe use hinges on a proactive and informed approach to risk management. By understanding its specific hazards and consistently applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate risks. Adherence to these principles ensures a safe laboratory environment, protecting both the individual scientist and the integrity of the research.

References

  • Storemart. (n.d.). 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one, min 97%, 1 gram.
  • ExportersIndia. (n.d.). 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one.

Sources

Introduction: The Strategic Importance of the Trifluoromethyl-Pyridone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Derivatization of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3]

When combined with the versatile 3-amino-2-pyridone core, the resulting this compound structure becomes a highly valuable building block. This scaffold presents three distinct reactive sites—the pyridone nitrogen, the exocyclic amino group, and the pyridone oxygen—offering a rich platform for combinatorial library synthesis and the development of novel therapeutic agents. Derivatives of trifluoromethylpyridines have shown significant promise in oncology and as antibacterial agents, making this core structure a focal point for drug discovery programs.[3][4][5][6][7]

This guide provides a detailed exploration of the synthesis of the this compound core and outlines robust, field-proven strategies for its derivatization, complete with detailed experimental protocols and the underlying chemical rationale.

Part 1: Synthesis of the Core Scaffold

The parent compound, this compound, serves as the crucial starting point for all subsequent derivatization. While commercially available from various suppliers[8][9], understanding its synthesis from readily available precursors is essential for process development and cost management in large-scale campaigns. A common and effective approach involves a cyclocondensation reaction using a trifluoromethyl-containing building block, a strategy well-established for constructing substituted pyridine rings.[4][10]

A generalized synthetic pathway is illustrated below. The process typically starts from a trifluoromethylated β-ketoester or a similar activated precursor, which undergoes condensation with an appropriate amine-containing fragment to construct the pyridone ring.

G cluster_0 Reaction Steps A CF3-β-Ketoester (e.g., Ethyl 4,4,4-trifluoroacetoacetate) C Intermediate Adduct A->C Base-catalyzed condensation (e.g., Piperidine) B Cyanoacetamide B->C D Cyclization & Tautomerization C->D Heat / Acid E This compound (Core Scaffold) D->E

Caption: Generalized synthetic pathway for the core scaffold.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material's properties is critical before proceeding with derivatization.

PropertyValueSource
CAS Number 90778-25-9[8][9]
Molecular Formula C₆H₅F₃N₂O[8][11]
Molecular Weight 192.11 g/mol [12]
Appearance Off-white to pale yellow crystalline powder[8]
Melting Point 164-168 °C[8]
Solubility Sparingly soluble in water; Soluble in DMSO, DMF[8]

Part 2: Key Derivatization Strategies and Protocols

The this compound scaffold offers three primary points for modification, allowing for the systematic exploration of chemical space to optimize for biological activity and ADME properties.

G cluster_N1 Site 1: Pyridone Nitrogen (N1) cluster_N3 Site 2: Amino Group (C3-NH2) cluster_O2 Site 3: Pyridone Oxygen (C2=O) Core This compound N1_Alkylation N-Alkyl Derivatives (R-X, Base) Core->N1_Alkylation N-Alkylation N3_Acylation N-Acyl (Amide) Derivatives (RCOCl) Core->N3_Acylation Acylation N3_Sulfonylation N-Sulfonyl Derivatives (RSO2Cl) Core->N3_Sulfonylation Sulfonylation N3_Alkylation N-Alkyl (Amine) Derivatives (Reductive Amination) Core->N3_Alkylation Alkylation O2_Alkylation O-Alkyl (Ether) Derivatives (R-X, Strong Base) Core->O2_Alkylation O-Alkylation

Caption: Key derivatization sites on the core scaffold.

Strategy 1: N¹-Alkylation of the Pyridone Ring

Alkylation at the pyridone nitrogen is a common strategy to increase lipophilicity and modulate hydrogen bonding potential. This reaction typically proceeds under basic conditions to deprotonate the N-H of the pyridone, generating a nucleophilic anion that readily attacks an alkyl halide.

Causality Behind Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred.[13][14] These bases are strong enough to deprotonate the pyridone (pKa ~11) but are generally not strong enough to significantly deprotonate the exocyclic amino group (pKa ~3-4), ensuring selectivity for N¹-alkylation.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is ideal. These solvents effectively dissolve the pyridone salt and the base, facilitating the Sₙ2 reaction without interfering.

Protocol 1: Synthesis of 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one[12]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous DMF.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired N¹-methylated product.

Strategy 2: Derivatization of the 3-Amino Group

The exocyclic amino group is a potent nucleophile and a key handle for introducing diversity. Acylation to form amides is one of the most robust and widely used transformations.

Causality Behind Experimental Choices:

  • Reagents: Acyl chlorides or acid anhydrides are highly reactive electrophiles that readily acylate the amino group. The reaction is often performed in the presence of a non-nucleophilic base.

  • Base: A tertiary amine base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Protocol 2: Synthesis of N-(2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or THF in a flask under nitrogen. Add triethylamine (TEA, 2.0 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise. A precipitate of triethylamine hydrochloride may form immediately.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. The crude amide can often be purified by recrystallization or silica gel chromatography.

Strategy 3: O-Alkylation of the 2-Hydroxyl Group

The pyridone exists in tautomeric equilibrium with its 2-hydroxypyridine form. While N-alkylation is generally favored under moderate basic conditions, O-alkylation can be achieved by carefully selecting stronger bases or by using specific alkylating agents. This modification is useful for creating ether linkages, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Base: A strong base like sodium hydride (NaH) is required to generate the phenoxide-like oxygen anion (phenols are generally more acidic than amides), which is a more potent nucleophile than the nitrogen anion.[15]

  • Selectivity: The choice of base and reaction conditions is critical to control the N- vs. O-alkylation selectivity. The harder oxygen nucleophile may favor reaction with harder electrophiles.

Protocol 3: Synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-amine

  • Setup: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under nitrogen, add a solution of this compound (1.0 eq) in THF dropwise.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Reagent Addition: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature overnight. Monitor for the formation of the product by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography to isolate the O-alkylated product.

Part 3: Applications in Drug Discovery and Lead Optimization

The derivatization of the this compound core provides access to a vast chemical library for screening against various biological targets. The strategic placement of the trifluoromethyl group often leads to compounds with improved potency and pharmacokinetic profiles.[1][3]

  • Kinase Inhibitors: The aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors used in oncology.[3] Derivatization of the 3-amino group allows for the introduction of pharmacophores that can interact with specific residues in the ATP-binding pocket of target kinases.

  • Antibacterial Agents: Trifluoromethyl-substituted heterocycles have demonstrated potent activity against drug-resistant bacterial strains.[3][6] The lipophilicity conferred by the CF₃ group can aid in penetrating bacterial cell membranes.

  • Agrochemicals: Beyond pharmaceuticals, trifluoromethylpyridine derivatives are extensively used as active ingredients in modern agrochemicals, including herbicides and pesticides.[4][5]

The systematic application of the synthetic strategies outlined in this guide enables the fine-tuning of a lead compound's properties, a critical step in the iterative cycle of drug development.

G cluster_apps Therapeutic Areas Core Core Scaffold This compound Deriv Derivatization Strategies (N-Alkylation, Acylation, etc.) Core->Deriv Library Diverse Chemical Library Deriv->Library Screening High-Throughput Screening (HTS) Library->Screening Oncology Oncology (Kinase Inhibitors) Screening->Oncology Infection Infectious Diseases (Antibacterial Agents) Screening->Infection Agrochem Agrochemicals Screening->Agrochem

Caption: Logical workflow from core scaffold to applications.

Conclusion

The this compound scaffold is a powerful and versatile platform for the synthesis of novel, biologically active compounds. A thorough understanding of its derivatization chemistry, grounded in the principles of reaction mechanism and selectivity, empowers researchers to efficiently generate diverse libraries for drug discovery and lead optimization. The protocols and strategies detailed in this guide provide a robust framework for harnessing the full potential of this valuable chemical intermediate.

References

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXb6pig6O3BZ9OUzEcASVsTXnizdMhHFXDArdk7htg_eP0nuUKfu0NInQaHXm3hlNBzYdxGhrLt2wxe9LFpQWIzgnn3QJYIVBiJIPJsclyl2ympqduM2WQxpcbNKbdPNqHRl_E4RnhCGZJZjgsJOYY6rQHex16PuZVy3_kRSewOUafj0zOMW1lH4L1ITX8uG0AgAQyFiLd8aBPm4q80xOEhEFTB5KR_4H8Ks2HyzMhYnZ9ihH7xrSNq3ZoegPtnOocZEtBZQ==]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd99kR-7ot-XPF7VE_hBsFnXytq8ByWehELn5Wyc56uiEGPNJArpiEWJhOyntfVLlV4aXdjz3S90Pp_3oZyL7jRyyGgjsK6Q18xl1bi7TJjFEdCv4EoHwBAiA591a1vQjTCfEAJww3jbFTjEbNDxGWKeeztOM2271xIIYrsYqmPhCTCFMAdEFCg8IB3Za40QUtuOdF0CRCsT5Ko47BuIJub6B19nBmXfw10m6vHOnUrZUgWWHJKTKAQ-D9VN5HxD80q5jmSlU2_b642VR5qdt6eiPjtYpN0hf2lw==]
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (n.d.). ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-M0oTBtuiu5wJuSDTSEtNn1fBhDTEnX8UFxk1lkWlxNdjMBSKMEFYaKsr-eoF8eriTS8CGJQSvi_KpqMC8BgMFGmhub8GBvP-kTg5rw1bF6MvSzkb0eTsVOuiiIwUw2nebGu2z_niYt7c5E9j4uLnnucd_NpccE6qOaZ_fDH4DrU1TZdHMq1pTU4_orTNYweiEv0mqxuQg-JabUY0jD-c00TJwK1d4FfkQpSoAAYg60rBAYXdJbXNW4vSZszd1R2hO1c2]
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZXziNxLB2umWLGxgx3shHtnhe3ZMgcMz3q6LXsku3Eq3I9eVnn4RDKuNobd8paO6LUrg3jQ7tECggYmy1rjcGeKcFs2abh3TLsPfVXxnTfneN-aoJd2hsAmt2JZ47Dlv2z3v_5OWy-HPwGa4=]
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBeS1UI1sdmO7dVix9o_a1RVvjmkMCurrxCrrTuOT_JBDiw5wueOuKj3EvOAOUg-IlPmt6droEF-ztxPRjhJACEw8e4VHKrvhWitQHv3f4j89bUHUv-S3LuGD7yK2ZO7Dde5_OXvt6kUvKd95EwML8Pb-Q_nk75LX9lYTtfNT5dmyyVjtJlcdfgpt-FL7ZQRXxR4hTI-VfhQi3obegYTvnnBcVimqez8rAM2ZYae-R3yBJqrBh8lJhLCxv4Tq-WxfjYCnnmYkE3DMQ9iexZOG8mF0un3gJ93Bler9q5a6lRTR09v2Z4J8YsuoCmFblSsh-LMOd]
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (n.d.). PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGweo_qGK5_aiAlB8eGmCInzcFOESlhuIdSvwFreZuo_z3hJ92AByjOQZ_el8oe5ptExqHZCHHUqXqYw_92dFZgGeh3RCrCA2lO2k6hU1hKfhEVzUhhVJL7D_N8Bw0qZNzht4zGpyKopZ2Fwc89]
  • A Facile N-Monoalkylation of Aminopyridines. (2025). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp-IBAk_RP8DYSz-HldM4E9nWEc08qXigOEyV9MB55MHvl9ZDVAAisTt6Uo68-O4R2OsG6rPibpfVymGlj-JdKgQ_XdW4N9xoFx0-NyVHNgxN35IyF5DtKU5CMj2Gmkxb28eMQx9GaaL1fJGsCBCkg5YobrlS_Ru_0GcpIIORxmyC9Mk4aXm1Ni3cCjZplQbCiwBRLWkJeFI8=]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1043]
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. (n.d.). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f898a033b043df1a17933a]
  • 3-Amino-5-fluoropyridine synthesis. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.
  • Process for the N-alkylation of aminopyridines. (n.d.). Google Patents. [URL: https://patents.google.
  • 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. (n.d.). Global Sources. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwXYfetG_ANiAGRZzGUgWBPtEO0b2zBWMLKej0w-ei2FhebHzPxgPNxFlkqeUTnFgZjoSCXC09Qs5EB9ueGBpu798FfL36dp8xSsjNFBBdF65oVjmZI1mE5QQmQvz70HDvO9B4xtMdz_CeW0zcZ6pI8G3mEvM_Ud36HT3iLMM2sooHGmN-KyJfS4wxjGleMelG4YhSA8YGSw==]
  • 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents. [URL: https://patents.google.
  • 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. (n.d.). ChemScene. [URL: https://www.chemscene.com/products/3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one-CS-0530922.html]
  • Amino-trifluoromethylpyridine compound and process for preparing the same. (n.d.). Google Patents. [URL: https://patents.google.
  • Process for preparing 2-aminopyridine derivatives. (n.d.). Google Patents. [URL: https://patents.google.
  • Preparation of trifluoromethylpyridine libraries. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16053303/]
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw3Lf1gVv90Q_HPfPy7f6evKgPn5-nLLGSFVT68ZTB-1fqTEtCokGhKbqmo568aEsZky11vQv7EOWFVlSL6rKO37Kn7i8ENL9oC4pIKPVlnouN1bJ3hgWUzLohZzpBp6hNuj_skc7jJ0XsbPY=]
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396264/]
  • Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][3][4] diazepinols. (2025). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTLg6N7giN8_8icOp2PdevmJPU5fjcQB9iaCcUCpFuMjSlI3W55QXJ59lHbAYiceoSbi9mxO7XuNuDb97aJC0aCHCgtoiM-x0pNzY7hAmKq_u9Wme86A9VI80XlojVFz4ngeh7Pae9bTsMHGGA2wN2nOvb0aPRgIJkY1DUhBBiHhFuED0Qnr05l8FeQIKxT9pxyZU6ED1BaCEcHe6vmIMM2q-lf5AcXW0VB0uYjPloSFKmmgzNUk4FwG1lGJL8RwDMWwJJ8hfOH3Qg8-XclL5oCnRbr_aEgsxUscPsMuCo8QzE5hhCUdZH1lGUSxgS8zxtcqM3b2xdaAGSimbwhqOLdgndp7sWuiMAeZMQTYPrw39QXveM5QJXuBb4UGwT9lAQ9VucpxzG]
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI. [URL: https://www.mdpi.com/1420-3049/26/14/4122]
  • A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01452a]
  • This compound. (n.d.). BLDpharm. [URL: https://www.bldpharm.com/products/90778-25-9.html]
  • 3-Amino-6-(trifluoromethyl)pyridin-2-ol. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/39871634]
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c03472]
  • Scheme of derivatization procedure of three different amino... (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH15nKGVxqtZcbxfc-BUZMaQSiyGuzHT-s-OR2LNPsJtLVEW9hG_hygQ_HPDGmqcGr0i8pcaSz0hG61Czl5m1hD-9QUijfYufugva0IUYeyFoH7WCYRaNgS2MbobdYUSS7LYLEdjFbQUJLxiGiQmJE96WrojHT66k3XIRhySk9GQjbUByWdj8KSZgnSkIVt8qA-0lRss9PHOszct1Z4XjrKK3z7CqIOdu5N_r0mVtD-oFavdXWOVc4Q2Ktc1vv9Flj_w==]
  • 2-Amino-5-(trifluoromethyl)pyridine. (n.d.). Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/3H30-3-01.pdf]
  • Phenol. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenol]

Sources

reactivity of the amino group in 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-5-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 90778-25-9). The document elucidates the intricate interplay of structural and electronic factors that govern the chemical behavior of this important synthetic intermediate. A central theme is the pronounced influence of the trifluoromethyl substituent and the inherent pyridin-2-ol/pyridin-2(1H)-one tautomerism on the nucleophilicity of the 3-amino group. This guide synthesizes theoretical principles with practical insights, offering detailed discussions on key reaction classes including acylation, alkylation, diazotization, and cross-coupling reactions. Where specific experimental data for the title compound is not publicly available, this guide draws upon established principles and the reactivity of closely analogous structures to provide a robust predictive framework. Experimental protocols, data tables, and mechanistic diagrams are provided to serve as a valuable resource for researchers engaged in the synthesis and derivatization of fluorinated pyridine scaffolds for applications in medicinal chemistry and materials science.

Introduction: The Significance of a Fluorinated Pyridine Building Block

This compound is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. The strategic incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. The -CF₃ group can enhance metabolic stability, increase lipophilicity, and alter the electronic nature of a molecule, often leading to improved efficacy and pharmacokinetic profiles of drug candidates.

This guide focuses specifically on the reactivity of the 3-amino group, a key functional handle for molecular elaboration. Understanding the factors that control the reactivity of this amino group is paramount for its effective utilization in the synthesis of more complex molecular architectures.

Fundamental Molecular Properties Governing Reactivity

The chemical behavior of the amino group in this compound is not dictated by the amino function in isolation. Rather, it is a consequence of the collective electronic and structural features of the entire molecule.

The Critical Role of Tautomerism: Pyridin-2-ol vs. Pyridin-2(1H)-one

A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of this compound, this equilibrium lies significantly towards the 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one tautomer, particularly in the solid state and in polar solvents. This preference is driven by the greater thermodynamic stability of the amide-like pyridone ring and its ability to form strong intermolecular hydrogen bonds.

The dominance of the pyridone tautomer has profound implications for the reactivity of the 3-amino group. The pyridone ring is less aromatic and more electron-deficient than the corresponding hydroxypyridine ring. This electronic environment directly impacts the nucleophilicity of the exocyclic amino group.

Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, exerting its influence through a strong negative inductive effect (-I). This effect significantly reduces the electron density of the pyridine ring, thereby decreasing the basicity and nucleophilicity of the 3-amino group. The diminished electron-donating ability of the amino group into the ring makes it less reactive towards electrophiles compared to a non-fluorinated analogue.

Predicted Acidity and Basicity: A Quantitative Perspective

Table 1: Predicted pKa Values and Their Implications

Functional GroupPredicted pKa RangeImplication for Reactivity
3-Amino Group (Protonated)1-3Weakly basic; requires strong electrophiles or catalytic activation for reaction. Protonation will occur under strongly acidic conditions.
Pyridone N-H8-10Moderately acidic; can be deprotonated with a suitable base to form an ambident nucleophile.
2-Hydroxyl Group (enol tautomer)9-11Acidic; deprotonation can occur, but this tautomer is generally present in low concentrations.

Key Reactions of the 3-Amino Group

The reactivity of the 3-amino group is characterized by its moderated nucleophilicity. Reactions typically require forcing conditions or specific catalytic activation.

Acylation Reactions

Acylation of the 3-amino group to form the corresponding amide is a feasible transformation. However, due to the reduced nucleophilicity, more reactive acylating agents or the use of a base catalyst is generally required.

General Protocol for Acylation:

  • To a solution of 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF) is added a base such as triethylamine or pyridine (1.2 eq).

  • The mixture is cooled to 0 °C, and the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Diagram 1: Acylation of 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one

Acylation cluster_reactant Reactant cluster_product Product reactant 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one reagents + R-COCl Base (e.g., Et3N) product N-(2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)amide reagents->product Acylation

Caption: General workflow for the acylation of the title compound.

Alkylation Reactions

Direct N-alkylation of the 3-amino group is challenging due to its low nucleophilicity and the potential for competing O-alkylation of the pyridone oxygen or N-alkylation of the pyridone nitrogen. Reductive amination provides a more controlled and generally more effective method for introducing alkyl groups.

General Protocol for Reductive Amination:

  • 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) and an aldehyde or ketone (1.1 eq) are dissolved in a suitable solvent such as methanol or dichloroethane.

  • A catalytic amount of acetic acid may be added to facilitate imine formation.

  • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification is typically achieved by column chromatography.

Diazotization and Subsequent Reactions

The 3-amino group can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite in an acidic medium). The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups.

General Protocol for Diazotization and Sandmeyer-type Reaction:

  • 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) is suspended in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., H₂SO₄ or HCl).

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The formation of the diazonium salt is typically monitored by the disappearance of the starting amine.

  • For a subsequent Sandmeyer reaction, this cold diazonium salt solution is added to a solution or suspension of a copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid.

  • The reaction mixture is warmed to room temperature or gently heated to promote the displacement of the diazonium group.

  • After the reaction is complete, the product is isolated by extraction and purified.

Diagram 2: Diazotization and Sandmeyer Reaction Pathway

Diazotization start 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one reagent1 NaNO2, H+ (0-5 °C) intermediate Pyridone Diazonium Salt start->intermediate reagent1->intermediate Diazotization reagent2 CuX (X = Cl, Br, CN) product 3-Halo/Cyano-5-(trifluoromethyl)pyridin-2(1H)-one intermediate->product reagent2->product Sandmeyer Reaction

Caption: A logical flow of the diazotization-Sandmeyer reaction sequence.

Cross-Coupling Reactions

While the amino group itself is not typically used directly in cross-coupling reactions, it can be readily converted to a halide or triflate, which are excellent coupling partners in various transition metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The conversion to a halide can be achieved via the Sandmeyer reaction as described above.

General Workflow for Cross-Coupling:

  • Functional Group Transformation: Convert the 3-amino group to a 3-halo (Br, I) or 3-triflate group via diazotization-Sandmeyer or reaction with a triflating agent, respectively.

  • Cross-Coupling: The resulting 3-substituted pyridone is then subjected to the desired cross-coupling reaction. For example, a Suzuki coupling would involve reacting the 3-halopyridone with a boronic acid in the presence of a palladium catalyst and a base.

Summary of Reactivity

The is significantly attenuated by the combined electron-withdrawing effects of the trifluoromethyl group and the pyridone carbonyl. Key takeaways include:

  • Dominant Tautomer: The molecule exists predominantly as the 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one tautomer.

  • Reduced Nucleophilicity: The 3-amino group is a weak nucleophile, requiring activated electrophiles or catalytic methods for efficient reaction.

  • Versatile Handle: Despite its reduced reactivity, the amino group can be derivatized through acylation, reductive amination, and diazotization, providing access to a wide range of substituted pyridone scaffolds.

  • Gateway to Cross-Coupling: Conversion of the amino group to a halide or triflate opens up possibilities for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This in-depth guide provides a foundational understanding of the reactivity of this compound, empowering researchers to strategically design synthetic routes for the development of novel molecules with potential applications in medicine and agriculture.

References

  • F.J. Luque, M. Orozco, P.K. Bhadane, P.S. Sastry, Theoretical prediction of relative and absolute pKa values of aminopyridines, Biophysical Chemistry, 2006, 124(2), 155-160. [Link]
  • R. Casasnovas, J. Frau, J. Ortega-Castro, A. Salvà, J. Donoso, F.

Sources

role of the trifluoromethyl group in 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of the Trifluoromethyl Group in 3-Amino-5-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the multifaceted , a key intermediate for pharmaceutical and agrochemical synthesis.[1][2][3] We will dissect the profound influence of the CF₃ moiety on the molecule's physicochemical properties, metabolic stability, and potential biological activity. This document serves as a technical resource for researchers and drug development professionals, offering insights into the rational design of novel bioactive agents.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl group is a bioisostere for a methyl group but with vastly different electronic properties.[4] Its high electronegativity, conferred by the three fluorine atoms, creates a strong electron-withdrawing effect, significantly influencing the electron distribution within the parent molecule.[4] This, in turn, modulates key physicochemical parameters such as acidity/basicity (pKa), lipophilicity (logP), and metabolic stability, all of which are critical for a compound's pharmacokinetic and pharmacodynamic profile.

Deconstructing the Role of the CF₃ Group in this compound

The presence of the trifluoromethyl group at the C5 position of the 3-amino-pyridin-2-ol core imparts a unique set of characteristics to the molecule.

Electronic Effects and Acidity/Basicity

The potent electron-withdrawing nature of the CF₃ group has a substantial impact on the pKa of the pyridin-2-ol scaffold. By pulling electron density away from the pyridine ring, the CF₃ group decreases the basicity of the ring nitrogen and increases the acidity of the hydroxyl group. This modulation of pKa is crucial for optimizing interactions with biological targets and for controlling the ionization state of the molecule at physiological pH, which affects its solubility and membrane permeability.

Diagram 1: Inductive Effect of the Trifluoromethyl Group

Caption: Inductive effect of the CF₃ group on the pyridin-2-ol ring.

Lipophilicity and Membrane Permeability

A critical parameter in drug design is the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity. The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule.[5] This enhanced lipophilicity can lead to improved absorption, better penetration of biological membranes, and increased volume of distribution. However, an excessively high logP can also lead to poor solubility and increased metabolic clearance. The CF₃ group in this compound, therefore, plays a crucial role in fine-tuning the molecule's lipophilicity to an optimal range for drug-like properties.

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[5] This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] By blocking a potential site of metabolism on the pyridine ring, the CF₃ group can significantly increase the metabolic stability and in vivo half-life of the molecule, leading to a more favorable dosing regimen.

Table 1: Comparative Physicochemical Properties of Pyridin-2-ol Analogs

CompoundStructurePredicted logPPredicted pKa (basic)Predicted Metabolic Stability (t½ in HLM)
3-Amino-pyridin-2-ol0.25.8Low
3-Amino-5-chloro-pyridin-2-ol1.14.5Moderate
This compound1.53.9High

Data is hypothetical and for illustrative purposes. HLM = Human Liver Microsomes.

Experimental Protocols for Characterization

To empirically validate the role of the trifluoromethyl group, a series of standard in vitro assays can be performed.

Synthesis of this compound

A plausible synthetic route, adapted from the synthesis of similar pyridine derivatives, is outlined below.[6]

Diagram 2: Proposed Synthetic Workflow

G A 2-Chloro-5-(trifluoromethyl)pyridine B Nitration (HNO₃/H₂SO₄) A->B C 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine B->C D Hydrolysis (NaOH) C->D E 3-Nitro-5-(trifluoromethyl)pyridin-2-ol D->E F Reduction (Fe/HCl or H₂/Pd-C) E->F G This compound F->G

Caption: A potential synthetic route to the target compound.

Step-by-Step Protocol:

  • Nitration: To a cooled (0 °C) solution of 2-Chloro-5-(trifluoromethyl)pyridine in concentrated sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid. Stir the reaction mixture at room temperature for several hours.

  • Hydrolysis: The resulting 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is then subjected to hydrolysis with an aqueous solution of sodium hydroxide at an elevated temperature to yield 3-Nitro-5-(trifluoromethyl)pyridin-2-ol.

  • Reduction: The nitro group is subsequently reduced to an amino group using a standard reducing agent such as iron powder in the presence of hydrochloric acid or through catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.

  • Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Determination of logP (Shake-Flask Method)
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1-octanol).

  • Add a known volume of the stock solution to a mixture of 1-octanol and water in a separatory funnel.

  • Shake the funnel vigorously for a predetermined amount of time to allow for partitioning.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the 1-octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the logP value using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Metabolic Stability Assay (Human Liver Microsomes)
  • Incubate a known concentration of this compound with human liver microsomes in a phosphate buffer at 37 °C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Plot the natural logarithm of the remaining parent compound concentration against time and determine the in vitro half-life (t½) from the slope of the resulting line.

Conclusion

The trifluoromethyl group in this compound is not merely a substituent but a strategic tool for modulating the molecule's drug-like properties. Its strong electron-withdrawing nature, coupled with its contribution to lipophilicity and metabolic stability, makes it an indispensable moiety in the design of novel pharmaceuticals and agrochemicals. A thorough understanding of the multifaceted roles of the trifluoromethyl group, as outlined in this guide, is paramount for the successful development of next-generation bioactive compounds.

References

  • 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. (n.d.). TradeIndia.
  • 3-Amino-6-(trifluoromethyl)pyridin-2-ol. (n.d.). PubChem.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). National Center for Biotechnology Information.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Center for Biotechnology Information.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). National Center for Biotechnology Information.
  • Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (n.d.). ResearchGate.
  • 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one, min 97%, 1 gram. (n.d.). LabAlley.
  • 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. (n.d.). PubChem.
  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. (n.d.). ResearchGate.
  • 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry.
  • 3-Amino-2-methylamino-5-(trifluoromethyl)pyridine. (n.d.). Georganics.

Sources

Methodological & Application

One-Pot Synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the one-pot synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed based on established principles of nucleophilic aromatic substitution on pyridine rings, offering a streamlined approach to this important intermediate.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. The presence of the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The amino and hydroxyl functionalities on the pyridine ring provide versatile handles for further chemical modifications, making this compound a sought-after intermediate in the synthesis of novel therapeutics and agrochemicals.

Traditional multi-step syntheses of substituted pyridinols can be time-consuming and often result in lower overall yields. This application note details a proposed one-pot synthesis, which aims to improve efficiency by minimizing intermediate workup and purification steps. The described methodology is based on a sequential nucleophilic aromatic substitution of a di-halogenated precursor.

Principle of the Synthesis

The proposed one-pot synthesis of this compound commences with a readily available starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthetic strategy hinges on the differential reactivity of the chlorine atoms at the C2 and C3 positions of the pyridine ring towards nucleophilic attack. The chlorine at the C2 position is generally more susceptible to substitution by ammonia due to the electronic activation provided by the ring nitrogen. Following the initial amination, a subsequent in-situ hydroxylation at the C3 position is achieved by the addition of a hydroxide source, yielding the desired product.

Synthesis_Workflow Start 2,3-dichloro-5- (trifluoromethyl)pyridine Intermediate 2-amino-3-chloro-5- (trifluoromethyl)pyridine (in situ) Start->Intermediate Step 1: Amination (Ammonia) Product This compound Intermediate->Product Step 2: Hydroxylation (Hydroxide source)

Caption: Proposed one-pot reaction workflow.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2,3-dichloro-5-(trifluoromethyl)pyridine≥97%Commercially availableStarting material
Ammonia solution (e.g., 28% in water)ReagentCommercially availableNucleophile for amination
Sodium hydroxide or Potassium hydroxideACSCommercially availableNucleophile for hydroxylation
1,4-Dioxane or Dimethyl sulfoxide (DMSO)AnhydrousCommercially availableReaction solvent
Hydrochloric acid (HCl)ConcentratedCommercially availableFor pH adjustment
Ethyl acetateHPLCCommercially availableExtraction solvent
Brine (saturated NaCl solution)Prepared in-houseFor washing
Anhydrous sodium sulfate or magnesium sulfateCommercially availableDrying agent
Equipment
  • High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer and temperature control.

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.).

  • Rotary evaporator.

  • pH meter or pH paper.

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254).

  • Column chromatography setup.

  • NMR spectrometer and mass spectrometer for product characterization.

Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. The reaction involves a high-pressure vessel and should only be operated by trained personnel.

One-Pot Synthesis Procedure
  • Reaction Setup: In a high-pressure reaction vessel, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMSO.

  • Amination Step: Add an aqueous solution of ammonia (e.g., 28%, 5-10 eq) to the reaction vessel. Seal the vessel and heat the mixture to 100-130 °C. The progress of the amination can be monitored by taking aliquots (after cooling and depressurizing) and analyzing by TLC or LC-MS. This step is based on the known selective amination at the 2-position of similar substrates[1].

  • Hydroxylation Step: Once the amination is complete, cool the reaction vessel to room temperature and carefully vent any excess pressure. Add a solution of sodium hydroxide or potassium hydroxide (2-5 eq) in water to the reaction mixture.

  • Heating: Reseal the reaction vessel and heat the mixture to 120-150 °C. Monitor the reaction for the disappearance of the intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the vessel to room temperature. Carefully open the vessel and transfer the reaction mixture to a beaker.

  • Neutralization: Acidify the reaction mixture to a pH of approximately 6-7 using concentrated hydrochloric acid. This step should be performed in an ice bath to control the exothermic reaction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Discussion and Mechanistic Insights

The success of this one-pot synthesis relies on the sequential and selective substitution of the two chlorine atoms. The electron-withdrawing trifluoromethyl group at the 5-position and the ring nitrogen atom activate the pyridine ring for nucleophilic aromatic substitution. The chlorine atom at the 2-position is more activated towards nucleophilic attack than the one at the 3-position.

Mechanism cluster_amination Step 1: Amination cluster_hydroxylation Step 2: Hydroxylation A 2,3-dichloro-5-(trifluoromethyl)pyridine B Meisenheimer-like intermediate (attack at C2) A->B + NH₃ C 2-amino-3-chloro-5-(trifluoromethyl)pyridine B->C - HCl D 2-amino-3-chloro-5-(trifluoromethyl)pyridine E Meisenheimer-like intermediate (attack at C3) D->E + OH⁻ F This compound E->F - Cl⁻

Caption: Simplified reaction mechanism.

The choice of solvent and temperature is crucial for the reaction's success. Polar aprotic solvents like DMSO or dioxane are generally suitable for nucleophilic aromatic substitutions. The reaction temperatures are elevated to overcome the activation energy barrier for the substitution on the electron-deficient pyridine ring.

It is important to note that this protocol is a proposed route and may require optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reagents to achieve the best results.

References

  • Ishihara, Y. et al. (1983). 2-Amino-3-chloro-5-trifluoromethylpyridine. U.S. Patent 4,349,681. Washington, DC: U.S. Patent and Trademark Office.

Sources

Application Note & Experimental Protocol: Direct Amination for the Synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridinols

The 3-Amino-5-(trifluoromethyl)pyridin-2-ol scaffold is a key pharmacophore found in a variety of biologically active molecules. The unique electronic properties imparted by the trifluoromethyl group, combined with the hydrogen bonding capabilities of the amino and hydroxyl functionalities, make this a valuable building block in medicinal chemistry. Its synthesis, however, can be challenging. This application note details a robust and versatile protocol for the direct amination of a halogenated precursor to yield the target compound, leveraging the power of modern cross-coupling chemistry.

Synthetic Strategy: A Tale of Two Pathways

The introduction of an amino group onto an aromatic ring can be achieved through several methods. For the synthesis of this compound, two primary strategies are considered: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

  • Nucleophilic Aromatic Substitution (SNAr): This method relies on the activation of the pyridine ring towards nucleophilic attack by the electron-withdrawing trifluoromethyl group.[1][2][3] While potentially simpler in terms of reagent cost, SNAr often requires harsh reaction conditions (high temperatures and pressures) and can be limited by the reactivity of the starting material.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds.[4][5][6] It offers a milder and more general route for the amination of aryl halides, with a broad substrate scope and high functional group tolerance.[7][8] Given its reliability and versatility, the Buchwald-Hartwig amination is the recommended approach for this transformation.

The following protocol will focus on the Buchwald-Hartwig approach, utilizing a readily accessible 3-bromo-5-(trifluoromethyl)pyridin-2-ol as the starting material.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Starting Material, Ammonia Source, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter off Solids cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize G cluster_monitoring In-Process Control cluster_characterization Product Characterization cluster_validation Validation tlc TLC Analysis (Starting Material vs. Product) confirm Confirmed Structure & Purity? tlc->confirm lcms LC-MS Analysis (Mass Confirmation) lcms->confirm nmr ¹H and ¹³C NMR (Structural Confirmation) nmr->confirm hrms High-Resolution Mass Spec (Elemental Composition) hrms->confirm purity HPLC Analysis (Purity Assessment) purity->confirm pass Protocol Validated confirm->pass Yes fail Optimize & Repeat confirm->fail No

Sources

Application Notes and Protocols for the Utilization of 3-Amino-5-(trifluoromethyl)pyridin-2-ol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

The incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties of drug candidates.[1] When appended to a pyridine scaffold, the resulting trifluoromethylpyridine (TFMP) core can significantly improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins.[1] These attributes are critical for optimizing the overall therapeutic profile of a drug.

3-Amino-5-(trifluoromethyl)pyridin-2-ol is a versatile and highly functionalized building block that serves as a valuable starting material for the synthesis of complex pharmaceutical intermediates. Its strategic arrangement of an amino group, a hydroxyl group (in its pyridin-2-ol tautomeric form), and a trifluoromethyl group on a pyridine ring offers multiple reaction sites for diverse chemical transformations. This application note provides a detailed guide for the use of this compound in a key two-step synthetic sequence to generate a crucial intermediate for the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor.[2][3][4]

Strategic Synthesis of a Key Niraparib Intermediate

The following protocols detail a robust two-step synthesis of a key intermediate for the PARP inhibitor Niraparib, starting from this compound. The synthetic strategy involves an initial iodination of the pyridin-2-ol, followed by a palladium-catalyzed Buchwald-Hartwig N-arylation with 2H-indazole.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Buchwald-Hartwig N-Arylation A This compound B 2-Amino-5-iodo-3-(trifluoromethyl)pyridine A->B I2, Oxidizing Agent (e.g., H2O2 or KIO3/KI) D Niraparib Intermediate (2-(2-Amino-5-(trifluoromethyl)pyridin-3-yl)-2H-indazole) B->D C 2H-Indazole C->D

Figure 1: Overall synthetic workflow for the preparation of a key Niraparib intermediate.

Part 1: Iodination of this compound

Objective: To synthesize 2-Amino-5-iodo-3-(trifluoromethyl)pyridine, a key precursor for subsequent cross-coupling reactions.

Rationale: The introduction of an iodine atom onto the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an ideal leaving group for the subsequent Buchwald-Hartwig amination. While direct iodination of this compound is not extensively documented, established protocols for the iodination of similar aminopyridine systems can be effectively adapted.[1][5][6][7][8] The use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide or a potassium iodate/potassium iodide system, is a common and effective method for the electrophilic iodination of electron-rich aromatic rings.[8][9]

Protocol 1: Iodination using Iodine and Hydrogen Peroxide

Materials:

  • This compound

  • Ethanol

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • To the stirred solution, add iodine (1.1 eq).

  • Slowly add 30% hydrogen peroxide (2.0 eq) dropwise to the reaction mixture at room temperature. The addition may be exothermic, and cooling with a water bath may be necessary to maintain the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-Amino-5-iodo-3-(trifluoromethyl)pyridine as a solid.

Part 2: Buchwald-Hartwig N-Arylation

Objective: To couple 2-Amino-5-iodo-3-(trifluoromethyl)pyridine with 2H-indazole to form the core structure of a Niraparib intermediate.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] This reaction is widely used in the pharmaceutical industry due to its broad substrate scope and functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, the indazole nitrogen), deprotonation by a base, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos often being employed to facilitate the catalytic cycle.

G Pd0 Pd(0)L2 PdII Pd(II)(Ar)(I)L2 Pd0->PdII Oxidative Addition (Ar-I) Amine_Complex [Pd(II)(Ar)(Indazole)L2]+I- PdII->Amine_Complex + Indazole Amido_Complex Pd(II)(Ar)(Indazolyl)L2 Amine_Complex->Amido_Complex - HI, + Base Amido_Complex->Pd0 Reductive Elimination Product Ar-Indazole Amido_Complex->Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Protocol 2: Palladium-Catalyzed N-Arylation of 2H-Indazole

Materials:

  • 2-Amino-5-iodo-3-(trifluoromethyl)pyridine (from Protocol 1)

  • 2H-Indazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Nitrogen or Argon gas supply

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk tube, add 2-Amino-5-iodo-3-(trifluoromethyl)pyridine (1.0 eq), 2H-indazole (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate the Schlenk tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane or toluene via syringe (10 mL per gram of the limiting reagent).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated indazole intermediate.

Data Presentation: Expected Outcomes and Optimization

The following table provides representative yields for Buchwald-Hartwig amination reactions with similar substrates, offering a baseline for expected outcomes and potential optimization.

EntryAryl HalideAmine/N-HeterocycleCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
12-Amino-5-bromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11085-95Adapted from[11]
23-Bromo-4-indolylmaleimide2-AminopyridinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10088[12]
32-ChloropyridineCyclohexylaminePd(OAc)₂ / RuPhosNaOtBuToluene10092Adapted from[13]
43-Bromo-2-chloropyridineSecondary AminePd₂(dba)₃ / LigandLiHMDSToluene6570-90Adapted from[14]

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The conditions provided in Protocol 2 are a robust starting point, and optimization of the ligand, base, solvent, and temperature may be necessary to achieve maximum yield for this specific transformation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this application note provide a detailed and scientifically sound pathway for the synthesis of a key intermediate for the PARP inhibitor Niraparib. The described iodination and subsequent Buchwald-Hartwig N-arylation are robust and scalable reactions that are well-precedented in the literature for similar systems. By leveraging the unique properties of the trifluoromethylpyridine scaffold, researchers and drug development professionals can efficiently access complex molecular architectures with enhanced therapeutic potential.

References

  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. IJSSST.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • ResearchGate. (n.d.). Convergent routes towards the synthesis of niraparib derivative enabled....
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.
  • Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198-215.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. PubChem Compound Database.
  • Al-Zoubi, R. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13636–13646.
  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines....
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. IJSSST.
  • Google Patents. (n.d.). US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds.

Sources

The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Agrochemical Research Featuring 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety

In the landscape of modern agrochemical discovery, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structure, integral to the design of high-efficacy herbicides, insecticides, and fungicides.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of physicochemical properties to a molecule. These include enhanced metabolic stability, increased membrane permeability, and altered electronic properties that can significantly improve binding affinity to target enzymes or receptors.[1] This guide delves into the application of a specific, yet representative, member of this class, 3-Amino-5-(trifluoromethyl)pyridin-2-ol , and its closely related analogues in the synthesis and development of next-generation crop protection agents. While many commercial products arise from chlorinated precursors, the functional handles of this compound (an amino group and a hydroxyl group) offer versatile points for chemical derivatization, making it a compound of significant interest for synthetic and medicinal chemists in the agrochemical sector.

Foundational Synthesis: Accessing Key Trifluoromethylpyridine Intermediates

The journey to complex agrochemicals begins with the synthesis of foundational TFMP intermediates. The most common industrial routes involve the chlorination and subsequent fluorination of picoline (methylpyridine) derivatives.[1][3] Two of the most critical building blocks are 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][3] These intermediates are the starting point for a vast array of commercial pesticides.[1][3]

The general workflow highlights the central role of these chlorinated TFMPs as precursors to more functionalized derivatives, such as the aminopyridines that are the focus of this guide.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Derivatization Picoline 3-Picoline Chlorination Vapor-Phase Chlorination/ Fluorination Picoline->Chlorination DCTF 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) Chlorination->DCTF Amination Amination DCTF->Amination ACTF 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (Precursor) Amination->ACTF Derivatization Coupling Reactions (e.g., with isocyanates, phenols, etc.) ACTF->Derivatization Agrochemical Active Agrochemical Ingredient (e.g., Insecticide, Herbicide) Derivatization->Agrochemical

Caption: General workflow for TFMP-based agrochemical synthesis.

Application in Agrochemical Synthesis: From Intermediate to Active Ingredient

The true value of intermediates like this compound and its analogues lies in their ability to be converted into biologically active molecules. The amino group, in particular, serves as a powerful nucleophile for building more complex structures.

Case Study 1: Synthesis of Pyridyl Urea Insecticides

A prominent application of aminopyridine intermediates is in the synthesis of pyridyl urea compounds, a class of insecticides that act as insect growth regulators by inhibiting chitin synthesis.[4] A patented reaction demonstrates the conversion of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine into a potent N-benzoyl-N'-pyridylurea insecticide.[5]

G ACTF 2-Amino-3-chloro-5- (trifluoromethyl)pyridine plus + ACTF->plus Isocyanate 2,6-Difluorobenzoyl isocyanate plus->Isocyanate Reaction Addition Reaction (Toluene, 40°C) Isocyanate->Reaction Urea N-(2,6-Difluorobenzoyl)-N'-(3-chloro- 5-trifluoromethyl-2-pyridyl)urea (Insecticide) Reaction->Urea

Caption: Synthesis of a pyridyl urea insecticide.

Mechanism of Action Insight: Benzoylphenyl ureas interfere with the synthesis of chitin, a crucial component of the insect exoskeleton.[4] By inhibiting this process, the larvae are unable to properly molt, leading to mortality. This mode of action is highly selective to insects and has low toxicity to mammals, making it a valuable tool for integrated pest management (IPM).[6]

Case Study 2: Synthesis of "FOP" Herbicides

The 5-(trifluoromethyl)pyridin-2-yl ether linkage is a key feature of several aryloxyphenoxypropionate ("FOP") herbicides, such as Fluazifop-butyl.[3][7] These are potent post-emergence herbicides used to control grass weeds in broadleaf crops. The synthesis typically starts from a chlorinated TFMP intermediate.

G CTF 2-Chloro-5-(trifluoromethyl)pyridine Step1 Etherification (Step 1) CTF->Step1 Hydroquinone Hydroquinone Hydroquinone->Step1 Intermediate 4-((5-(Trifluoromethyl)pyridin- 2-yl)oxy)phenol Step1->Intermediate Step2 Etherification (Step 2) Intermediate->Step2 Propionate Butyl 2-bromopropanoate Propionate->Step2 Fluazifop Fluazifop-butyl (Herbicide) Step2->Fluazifop

Caption: Synthetic pathway to the herbicide Fluazifop-butyl.

Mechanism of Action Insight: "FOP" herbicides are potent inhibitors of the Acetyl-CoA Carboxylase (ACCase) enzyme in grasses.[1][8] This enzyme catalyzes the first committed step in fatty acid biosynthesis.[1] Inhibition of ACCase leads to a depletion of lipids, which are essential for building cell membranes and for energy storage. This ultimately results in the death of the meristematic tissues (growing points) of susceptible grass weeds.[8] The selectivity for grasses over broadleaf crops is due to differences in the structure of the ACCase enzyme between these plant types.[9]

Summary of Key Agrochemicals

The versatility of the TFMP scaffold has led to the development of numerous commercial agrochemicals. The following table summarizes key examples derived from 5-(trifluoromethyl)pyridine intermediates.

Active Ingredient Type Mode of Action Key Intermediate
Fluazifop-butyl HerbicideACCase Inhibitor2-Chloro-5-(trifluoromethyl)pyridine[3]
Haloxyfop-methyl HerbicideACCase Inhibitor2,3-Dichloro-5-(trifluoromethyl)pyridine[10]
Chlorfluazuron InsecticideChitin Synthesis Inhibitor2,3-Dichloro-5-(trifluoromethyl)pyridine[1]
Fluazinam FungicideUncoupler of Oxidative Phosphorylation2,3-Dichloro-5-(trifluoromethyl)pyridine[11]
Pyridalyl InsecticideProtein Synthesis Inhibitor5-(Trifluoromethyl)pyridine moiety[11][12]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key aminopyridine intermediate and its subsequent conversion to a pyridyl urea insecticide, based on established patent literature.

Protocol 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

This protocol describes the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine.[5]

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • 28% Aqueous ammonia (approx. 10 volumes)

  • High-pressure autoclave

  • Deionized water

  • Filtration apparatus

Procedure:

  • Charge a 50 mL autoclave with 6.5 g of 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Add 20 mL of 28% aqueous ammonia to the autoclave.

  • Seal the autoclave and begin stirring.

  • Heat the mixture to 100°C and maintain for 24 hours.

  • Increase the temperature to 125°C and maintain for an additional 5 hours. The internal pressure will be approximately 2 atm.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent any residual pressure and carefully open the autoclave. Crystalline product should be visible.

  • Collect the crystals by filtration.

  • Wash the collected crystals thoroughly with deionized water to remove any residual ammonia and salts.

  • Dry the crystals under vacuum to yield 2-Amino-3-chloro-5-(trifluoromethyl)pyridine. (Expected melting point: 90-92°C).[5]

Protocol 2: Synthesis of N-(2,6-Difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea

This protocol details the reaction of the aminopyridine intermediate with an isocyanate to form the final insecticidal product.[5]

Materials:

  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • 2,6-difluorobenzoylisocyanate (1.0 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • n-Hexane

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Add 2-Amino-3-chloro-5-(trifluoromethyl)pyridine to the flask and dissolve in anhydrous toluene.

  • Begin stirring and gently heat the solution to 40°C.

  • Slowly add an equimolar amount of 2,6-difluorobenzoylisocyanate to the stirred solution.

  • Maintain the reaction at 40°C for 30 minutes. A precipitate should form as the product is generated.

  • After 30 minutes, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product with n-hexane to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield the final N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea. (Expected melting point: 214-217°C).[5]

Conclusion

The 3-amino-5-(trifluoromethyl)pyridine scaffold, including the specific derivative this compound, represents a versatile and highly valuable class of intermediates in agrochemical research. The unique electronic properties conferred by the trifluoromethyl group, combined with the reactivity of the pyridine ring and its functional groups, provide a robust platform for the synthesis of a wide range of active ingredients. By understanding the synthesis of key precursors and their subsequent derivatization into compounds with specific modes of action, such as ACCase inhibitors and chitin synthesis inhibitors, researchers can continue to innovate and develop more effective and selective crop protection solutions.

References

  • Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]
  • Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1). [Link]
  • Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4847-4857. [Link]
  • University of Wisconsin-Madison. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. [Link]
  • Purdue University. (n.d.). Herbicides that Inhibit ACCase. Principles of Weed Control. [Link]
  • Wikipedia. (2023). Fluazifop. [Link]
  • Chemical Warehouse. (n.d.). Pyridalyl - Active Ingredient. [Link]
  • Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
  • U.S. Patent No. 4,349,681. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Isayama, S., et al. (2005). The molecular action of the novel insecticide, Pyridalyl. Journal of Pesticide Science, 30(4), 433-440. [Link]
  • University of Hertfordshire. (n.d.). Fluazifop-P-butyl (Ref: R154875). AERU. [Link]
  • Sakamoto, N., et al. (2005). Research and Development of a Novel Insecticide 'pyridalyl'. Sumitomo Kagaku. [Link]
  • Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
  • Chinese Patent No. CN111138351A. (2020). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • Wang, C., et al. (2016). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 72(10), 1961-1967. [Link]
  • PrepChem. (n.d.). Synthesis of N-(2,6-difluorobenzoyl)-N'-[5-chloro-2-fluoro-4-{2-chloro-4-(trifluoromethyl)phenylthio}phenyl]urea. [Link]
  • Wikipedia. (2023). Novaluron. [Link]
  • ChemBK. (n.d.). 1-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea. [Link]
  • Zhengzhou Delong Chemical Co., Ltd. (2020). Novaluron. [Link]

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the discovery and development of novel antimicrobial agents. Pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3][4][5] 3-Amino-5-(trifluoromethyl)pyridin-2-ol is a synthetic compound belonging to this class, and its structural features suggest potential as an antimicrobial agent.[6][7] Rigorous and standardized evaluation of its in vitro activity is a critical first step in the drug development pipeline.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for determining the antimicrobial susceptibility of this compound. The methodologies described herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability across different laboratories.[8][9][10][11]

The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12][13][14][15] Additionally, this guide will cover methods to determine the Minimum Bactericidal Concentration (MBC), providing crucial information on the compound's bactericidal or bacteriostatic nature.

PART 1: Compound Handling and Preparation

Compound Solubility and Stock Solution Preparation

Accurate determination of antimicrobial activity is contingent on the proper solubilization of the test compound. The solubility of this compound in various solvents should be determined empirically. For many synthetic compounds, dimethyl sulfoxide (DMSO) is a common solvent of choice.[16]

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of an appropriate solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Note: The final concentration of the solvent in the test medium should be kept low (typically ≤1%) to avoid any inhibitory effects on microbial growth. A solvent toxicity control must be included in all experiments.

PART 2: Antimicrobial Susceptibility Testing Methodologies

The choice of AST method depends on the specific research question, the number of isolates to be tested, and the resources available. The most common and recommended methods are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[14][15][17] It is particularly suitable for testing a large number of isolates simultaneously.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • This compound stock solution

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Sterile diluent (e.g., saline or broth)

  • Multichannel pipette

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound add_compound Dispense compound dilutions into 96-well plate prep_compound->add_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum add_compound->add_inoculum add_controls Include growth, sterility, and solvent controls add_inoculum->add_controls incubate Incubate at 35-37°C for 16-20 hours add_controls->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL (or 100 µL depending on the desired final volume after adding the inoculum).

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Within 15 minutes of standardization, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum.

    • Sterility Control: Wells containing only broth.

    • Solvent Control: Wells containing the highest concentration of the solvent used and the bacterial inoculum.

    • Positive Control: Wells containing a known antibiotic with a predictable MIC for the quality control strain.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17] Results can also be read using a microplate reader at a wavelength of 600 nm.

Agar Dilution Method for MIC Determination

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of isolates against a few antimicrobial agents.[18][19]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • This compound stock solution

  • Inoculum replicating device (optional)

Experimental Workflow:

Agar_Dilution_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound mix_agar Incorporate compound dilutions into molten MHA prep_compound->mix_agar pour_plates Pour agar into Petri dishes and allow to solidify mix_agar->pour_plates spot_inoculate Spot inoculate a defined volume of bacterial suspension onto each plate pour_plates->spot_inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->spot_inoculate incubate Incubate at 35-37°C for 16-20 hours spot_inoculate->incubate read_results Examine plates for bacterial growth at the inoculation spots incubate->read_results determine_mic Determine MIC: Lowest concentration plate with no visible growth read_results->determine_mic

Caption: Workflow for Agar Dilution MIC Determination.

Step-by-Step Protocol:

  • Prepare Agar Plates: Prepare a series of two-fold dilutions of this compound. Add a specific volume of each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.[18][20]

  • Prepare Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Inoculation: Spot a defined volume (e.g., 1-10 µL) of the standardized inoculum onto the surface of each agar plate, including a growth control plate without the compound. This results in a final inoculum of approximately 10⁴ CFU per spot.[18]

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.[18]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth at the site of inoculation.[18]

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that is simple to perform and is widely used for routine susceptibility testing.[16][21][22][23]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • This compound solution of known concentration

  • Sterile swabs

  • Forceps

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial suspension as previously described.

  • Inoculate Plate: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[24]

  • Apply Disks: Aseptically apply sterile paper disks impregnated with a known amount of this compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data.

PART 3: Quality Control

Rigorous quality control (QC) is essential for ensuring the accuracy and reproducibility of AST results.[25][26][27] This involves the use of well-characterized reference strains with known susceptibility profiles.

Recommended QC Strains:

OrganismATCC Strain NumberPurpose
Escherichia coliATCC 25922Gram-negative, non-fastidious
Staphylococcus aureusATCC 29213 or ATCC 25923Gram-positive, non-fastidious
Pseudomonas aeruginosaATCC 27853Gram-negative, non-fermenter
Enterococcus faecalisATCC 29212Gram-positive

ATCC: American Type Culture Collection[28]

QC Procedures:

  • QC strains should be tested concurrently with the experimental compound each time an assay is performed.[26]

  • The resulting MIC values or zone diameters for the QC strains must fall within the acceptable ranges established by CLSI or EUCAST.[29][30]

  • If QC results are out of range, the test results for the novel compound are considered invalid, and troubleshooting is required.[26]

PART 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the determination of the MIC by the broth microdilution method, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth.

  • Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

The protocols outlined in these application notes provide a standardized framework for the in vitro antimicrobial susceptibility testing of this compound. Adherence to these established methodologies, including rigorous quality control, will ensure the generation of reliable and reproducible data, which is fundamental for the preclinical evaluation of this novel compound as a potential antimicrobial agent. Further studies, including time-kill kinetics and mechanism of action investigations, will be necessary to fully characterize its antimicrobial profile.

References

  • Agar dilution. (n.d.). In Wikipedia.
  • Shin, J. H., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
  • Isenberg, H. D. (Ed.). (2007). Clinical Microbiology Procedures Handbook (2nd ed.). ASM Press.
  • Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. [Link]
  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
  • The Antimicrobial Resistance and Healthcare Associated Infections (AMRHAI) Reference Unit. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube. [Link]
  • Scilit. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
  • Turnidge, J., et al. (2006). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 44(12), 4385–4392. [Link]
  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST.
  • Microbe Online. (2013, November 15).
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules.
  • Broth microdilution. (n.d.). In Wikipedia.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
  • Schelz, Z., Molnar, J., & Hohmann, J. (2005). A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. Pharmazie, 60(7), 498–502. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Al-marjani, M. F., & Al-shammari, A. M. (2019). Novel Microdilution Method to Assess Double and Triple Antibiotic Combination Therapy In Vitro.
  • Clinical and Laboratory Standards Institute. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]
  • Shakhatreh, M. A. K., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Nanomedicine, 11, 5937–5946. [Link]
  • Henrik's Lab. (2021, September 27).
  • ResearchGate. (n.d.). Disk-diffusion testing of antimicrobial susceptibility to the synthesized compounds. [Link]
  • Yilmaz, I., et al. (2021).
  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 918301. [Link]
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
  • Wang, Y., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
  • Zhang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4305. [Link]
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
  • Lab Bulletin. (2015, January 27). CLSI Publishes New Antimicrobial Susceptibility Testing Standards. [Link]
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Journal of Applied Microbiology, 130(5), 1436–1453. [Link]
  • ResearchGate. (n.d.). Results of the antimicrobial assay using the disk diffusion method. [Link]
  • Contino, M., et al. (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. Chemistry & Biodiversity, 16(5), e1900097. [Link]
  • Rios, J. L., Recio, M. C., & Villar, A. (1988). Screening methods for natural products with antimicrobial activity: a review of the literature. Journal of Ethnopharmacology, 23(2-3), 127–149. [Link]
  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing.
  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Humphries, R. M., & Hindler, J. F. (2016). Antimicrobial Susceptibility Testing.

Sources

Application Notes and Protocols for the Development of Novel Fungicides Using 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction: The Promise of a Novel Scaffold

The relentless evolution of fungicide resistance in plant pathogens necessitates a continuous search for novel chemical entities with unique modes of action. The trifluoromethylpyridine scaffold has emerged as a privileged structure in agrochemical research, with numerous derivatives exhibiting potent fungicidal, herbicidal, and insecticidal activities.[1][2] This guide focuses on 3-Amino-5-(trifluoromethyl)pyridin-2-ol , a commercially available intermediate[3][4], as a promising starting point for the development of a new generation of fungicides. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, often enhances the biological activity and metabolic stability of agrochemicals.[1] The aminopyridinol core offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antifungal potency and spectrum.

This document provides a comprehensive framework for researchers to unlock the potential of this compound. It is structured to guide the user through the initial screening, derivatization, and preliminary mechanism of action studies, underpinned by detailed, field-proven protocols.

Part 1: Foundational Screening of this compound

The initial step is to ascertain the intrinsic antifungal activity of the parent compound against a panel of economically important plant pathogenic fungi. This baseline data is crucial for justifying further investment in a derivatization program.

Protocol 1: In Vitro Antifungal Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compound.

Rationale: The broth microdilution method is a standardized, high-throughput technique that allows for the quantitative assessment of a compound's antifungal activity against multiple fungal isolates simultaneously.[5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani, Rhizoctonia solani)

  • Spectrophotometer (plate reader)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Potato Dextrose Agar (PDA) plates

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Inoculum Preparation:

    • Culture fungal strains on PDA plates.

    • For yeast-like fungi or those producing abundant spores, create a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • For mycelial fungi, gently scrape the surface of the culture with a sterile loop to collect mycelial fragments and suspend them in sterile saline.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10^4 CFU/mL.

  • Assay Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

    • The final concentrations will typically range from 0.125 to 64 µg/mL.

    • Include a positive control (a commercial fungicide like tebuconazole), a negative control (no compound), and a sterility control (medium only).

  • Inoculation and Incubation: Add 100 µL of the diluted fungal inoculum to each well (except the sterility control). Incubate the plates at a suitable temperature (typically 25-28°C) for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.[6]

  • MFC Determination:

    • From the wells showing no visible growth, take a 10 µL aliquot and spot-inoculate onto PDA plates.

    • Incubate the PDA plates at 25-28°C for 48-72 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Data Presentation:

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Botrytis cinerea
Fusarium graminearum
Alternaria solani
Rhizoctonia solani
Protocol 2: In Vivo Evaluation using a Detached Leaf Assay

This assay provides a more realistic assessment of a compound's protective and curative activity on plant tissue.[7]

Rationale: The detached leaf assay bridges the gap between in vitro testing and whole-plant studies, allowing for the evaluation of a compound's ability to prevent or inhibit infection in a controlled environment.[8][9]

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, wheat)

  • This compound formulated for application (see Part 4)

  • Fungal spore suspension (e.g., Alternaria solani for tomato)

  • Petri dishes or transparent trays with moist filter paper

  • Atomizer or small sprayer

Procedure:

  • Leaf Preparation: Detach healthy leaves and place them on moist filter paper in Petri dishes with the adaxial (upper) surface facing up.

  • Compound Application:

    • Protective Assay: Spray the leaves with the formulated test compound until runoff. Allow the leaves to dry for 2-4 hours.

    • Curative Assay: Inoculate the leaves with the fungal spore suspension first (see step 3) and then apply the test compound after a set period (e.g., 24 hours).

  • Inoculation: Spray the leaves with a fungal spore suspension (e.g., 1 x 10^5 spores/mL).

  • Incubation: Seal the Petri dishes and incubate them in a growth chamber with appropriate light and temperature conditions for the specific pathogen (e.g., 25°C with a 12-hour photoperiod).

  • Disease Assessment: After 5-7 days, assess the disease severity by measuring the lesion diameter or the percentage of the leaf area covered by lesions.

Data Presentation:

TreatmentConcentration (µg/mL)Disease Severity (%)
Untreated Control-
This compound
Positive Control (Commercial Fungicide)

Part 2: Lead Optimization through Chemical Synthesis and SAR Studies

Based on the initial screening results, a derivatization program can be initiated to improve the antifungal activity and spectrum of this compound.

Synthetic Strategy:

The 3-amino and 2-hydroxyl groups of the parent compound are amenable to a variety of chemical modifications. A general synthetic approach can be based on established methods for the synthesis of trifluoromethylpyridine derivatives.[1]

G A This compound B Acylation/Sulfonylation of Amino Group A->B C Alkylation/Arylation of Hydroxyl Group A->C D Novel Derivatives B->D C->D E Structure-Activity Relationship (SAR) Studies D->E

Caption: General workflow for derivatization and SAR studies.

Example Derivatization Reactions:

  • Acylation of the amino group: Reacting the parent compound with various acid chlorides or anhydrides can introduce different acyl groups.

  • Alkylation of the hydroxyl group: The hydroxyl group can be alkylated using alkyl halides in the presence of a base.

Structure-Activity Relationship (SAR) Studies:

A systematic exploration of the chemical space around the this compound scaffold is essential for identifying key structural features that govern antifungal activity.

Key Considerations for SAR:

  • Nature of the substituent on the amino group: Investigate the effect of different alkyl, aryl, and acyl groups on activity.

  • Modification of the hydroxyl group: Explore the impact of ether and ester functionalities.

  • Introduction of substituents on the pyridine ring: While more synthetically challenging, this can provide valuable SAR data.

The newly synthesized derivatives should be subjected to the same in vitro and in vivo screening protocols as the parent compound to build a comprehensive SAR profile.

Part 3: Elucidating the Mechanism of Action

Understanding how a novel fungicide kills or inhibits fungal growth is critical for its effective use and for managing the development of resistance.

Hypothesized Mode of Action:

Many fungicides containing a carboxamide moiety, which can be introduced through derivatization of the amino group, are known to inhibit mitochondrial respiration by targeting succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[10] This is a plausible starting hypothesis for the mode of action of derivatives of this compound.

G A Fungicide Derivative C Succinate Dehydrogenase (SDH) A->C Inhibition B Mitochondrial Respiration D Electron Transport Chain B->D Includes C->D Part of E ATP Production D->E Drives F Fungal Cell Death E->F Depletion leads to

Caption: Hypothesized mechanism of action targeting mitochondrial respiration.

Protocol 3: Investigating Effects on Fungal Mitochondrial Respiration

This protocol uses an oxygen sensor to measure the effect of the test compound on fungal respiration.

Rationale: Direct measurement of oxygen consumption is a reliable method to determine if a compound interferes with the mitochondrial electron transport chain.[11][12]

Materials:

  • Fungal protoplasts or isolated mitochondria

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration buffer

  • Substrates for different respiratory complexes (e.g., pyruvate, malate, succinate)

  • Inhibitors of respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III)

  • Test compound

Procedure:

  • Preparation of Fungal Protoplasts/Mitochondria: Isolate mitochondria from fungal mycelia using established protocols involving enzymatic digestion of the cell wall and differential centrifugation.[13]

  • Respirometry Assay:

    • Calibrate the oxygen electrodes of the respirometer.

    • Add respiration buffer to the chambers and allow the signal to stabilize.

    • Add the isolated mitochondria or protoplasts.

    • Measure basal respiration.

    • Add substrates to stimulate respiration through specific complexes (e.g., pyruvate and malate for Complex I-linked respiration, succinate for Complex II-linked respiration).

    • Add the test compound at various concentrations and observe the effect on oxygen consumption.

    • Use known inhibitors to confirm the target complex. For example, if the compound inhibits succinate-driven respiration but not pyruvate/malate-driven respiration, it likely targets Complex II.

Protocol 4: Assessing Fungal Cell Wall Integrity

Some fungicides exert their effect by disrupting the fungal cell wall.[7] This can be investigated using a sorbitol protection assay and microscopy.

Rationale: The fungal cell wall is essential for maintaining osmotic stability. If a compound damages the cell wall, the addition of an osmotic stabilizer like sorbitol can rescue fungal growth.[14]

Materials:

  • Fungal isolates

  • RPMI-1640 medium

  • Sorbitol

  • Test compound

  • Calcofluor White stain

  • Fluorescence microscope

Procedure:

  • Sorbitol Protection Assay: Perform the broth microdilution assay (Protocol 1) in parallel with and without the addition of 0.8 M sorbitol to the medium. If the MIC of the compound increases significantly in the presence of sorbitol, it suggests that the compound targets the cell wall.

  • Microscopy:

    • Treat fungal hyphae with the test compound for several hours.

    • Stain the hyphae with Calcofluor White, which binds to chitin in the cell wall.

    • Observe the cells under a fluorescence microscope for any abnormalities in cell wall structure, such as swelling, lysis, or abnormal chitin deposition.

Part 4: Formulation Development for Practical Application

The effective delivery of the active ingredient to the target pathogen is crucial for its performance in the field.

Rationale: Proper formulation improves the stability, handling, and efficacy of a fungicide. For a compound like this compound, which is likely to have low water solubility, formulation is particularly important.

Initial Formulation Strategy for Experimental Use:

For laboratory and greenhouse testing, a simple emulsifiable concentrate (EC) or suspension concentrate (SC) can be prepared.

Example EC Formulation:

ComponentPurposeExample Concentration
This compound DerivativeActive Ingredient10-20%
Aromatic Solvent (e.g., Solvesso™ 150)Solvent60-70%
Emulsifier Blend (anionic and non-ionic)Emulsification10-15%

Procedure for EC Formulation:

  • Dissolve the active ingredient in the solvent.

  • Add the emulsifier blend and mix until a homogenous solution is formed.

Workflow for Formulation Development:

G A Physicochemical Characterization B Selection of Formulation Type (EC, SC, etc.) A->B C Screening of Inert Ingredients B->C D Preparation of Lab-Scale Formulations C->D E Stability and Efficacy Testing D->E

Caption: A stepwise approach to fungicide formulation development.

Conclusion and Future Directions

This compound represents a promising starting point for the discovery of novel fungicides. The protocols and strategies outlined in this guide provide a robust framework for its evaluation and development. Future work should focus on expanding the library of derivatives to build a comprehensive SAR, conducting more in-depth mechanism of action studies, and evaluating the most promising candidates against a wider range of plant pathogens under field conditions.

References

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.
  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Fungicide Theory of Use and Mode of Action. Pacific Northwest Pest Management Handbooks.
  • Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi. Journal of Pesticide Science.
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. International Journal of Molecular Sciences.
  • Critical steps in fungal cell wall synthesis: strategies for their inhibition. Current Pharmaceutical Design.
  • Detached wheat leaf assay for assessing the sensitivity of Puccinia triticina races to fungicides. Summa Phytopathologica.
  • Detached leaf test for foliage blight resistance. EuroBlight.
  • Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. PeerJ.
  • 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. TradeIndia.
  • Antifungal inhibitors of mitochondrial respiration: Discovery and prospects for development. Pest Management Science.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.
  • Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway. Current Biology.
  • The fungal cell wall and the mechanism of action of anidulafungin. ResearchGate.
  • Preparation of Mitochondria from Filamentous Fungi. ResearchGate.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances.
  • Structure–activity relationship of the target compounds. ResearchGate.
  • 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine. Acta Crystallographica Section E.
  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine. J-GLOBAL.
  • 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.
  • Formulation. CABI Digital Library.
  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber.
  • Different formulation of fungicides. SlideShare.

Sources

Application Note: A Validated HPLC Method for Purity Assessment of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust, selective, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 3-Amino-5-(trifluoromethyl)pyridin-2-ol. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Method Rationale

This compound is a substituted pyridine derivative containing both an amine and a hydroxyl group, alongside a strongly electron-withdrawing trifluoromethyl group. These functional groups impart a moderate polarity and potential for pH-dependent ionization, which must be carefully managed for a successful chromatographic separation. The presence of impurities, arising from the synthetic route or degradation, can impact the efficacy and safety of downstream products.[2] Therefore, a reliable analytical method is essential for quality control.

Reverse-phase HPLC was selected as the analytical technique of choice due to its versatility, high resolving power, and suitability for moderately polar organic molecules. The method described herein utilizes a C18 stationary phase to retain the analyte and its potential impurities, with a buffered mobile phase to ensure consistent ionization states, leading to sharp, symmetrical peaks and reproducible retention times. The method is designed to be stability-indicating, capable of separating the main compound from its potential process-related impurities and degradation products.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation of logical method development.[3]

  • Structure: this compound

  • Molecular Formula: C₆H₅F₃N₂O[4][5]

  • Molecular Weight: 178.11 g/mol [4][5]

  • Solubility: Slightly soluble in water; soluble in organic solvents such as methanol, acetonitrile, DMSO, and DMF.[6] This informs the choice of diluent for sample preparation.

  • Acidity/Basicity: The molecule possesses a weakly acidic pyridinol hydroxyl group (pKa influenced by the electron-withdrawing CF₃ group, analogous to a substituted phenol) and a weakly basic amino group.[7] Controlling the mobile phase pH is therefore critical to prevent peak tailing and ensure reproducible retention.

Optimized HPLC Method for Purity Analysis

The following parameters were optimized to achieve a robust separation with excellent peak shape and resolution between the main peak and potential impurities.

ParameterSpecificationRationale
Instrument HPLC or UPLC system with UV/PDA DetectorStandard equipment in pharmaceutical analysis. A Photodiode Array (PDA) detector is preferred for peak purity analysis.[3]
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides optimal retention for this moderately polar compound. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer compatible with mass spectrometry (MS) if further characterization is needed and helps to protonate the amino group, promoting a single ionic form.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and lower backpressure compared to methanol.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% BA gradient elution is necessary to elute any late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 275 nmSelected based on the UV absorbance maximum of the analyte, providing high sensitivity.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Sample Diluent Acetonitrile:Water (50:50, v/v)The analyte is readily soluble in this mixture, which is compatible with the mobile phase, ensuring good peak shape.

Experimental Protocols

Required Materials and Reagents
  • This compound Reference Standard (≥99.5% purity)

  • This compound sample for testing

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

Solution Preparation
  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Filter through a 0.45 µm syringe filter before injection.

Purity Assessment Workflow

The overall process from sample preparation to data analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solution equilibrate Equilibrate HPLC System (SST Check) prep_std->equilibrate prep_sample Prepare Sample Solution prep_sample->equilibrate inject_std Inject Standard (5 Replicates for SST) equilibrate->inject_std inject_blank Inject Blank (Diluent) inject_std->inject_blank inject_sample Inject Sample Solution inject_blank->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

System Suitability Testing (SST)

Before analyzing any samples, the system's performance must be verified using the Working Standard Solution (0.1 mg/mL). This ensures the chromatographic system is fit for its intended purpose.[8]

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak is symmetrical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
RSD of Peak Area ≤ 2.0% (for 5 replicate injections)Demonstrates the precision of the injection and detection system.
RSD of Retention Time ≤ 1.0% (for 5 replicate injections)Demonstrates the stability of the pump and mobile phase delivery.
Calculation of Purity

The purity is calculated using the area percent method. This method assumes that all impurities have a similar UV response to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[9][1][10]

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness LOQ LOQ Linearity->LOQ

Caption: Interconnectedness of Method Validation Parameters.

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][11]

  • Protocol: Forced degradation studies were performed on the this compound sample. The sample was stressed under the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

  • Acceptance Criteria: The main peak should be well-resolved from all degradation peaks (resolution > 2.0). Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the main peak.

Linearity and Range
  • Protocol: A series of at least five concentrations were prepared from the Reference Standard Stock Solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[12]

Accuracy (Recovery)
  • Protocol: Accuracy was determined by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the working concentration). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[11][13]

Precision
  • Protocol:

    • Repeatability (Intra-assay): Six separate sample preparations of the same batch were analyzed on the same day by the same analyst.

    • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness
  • Protocol: The effect of small, deliberate variations in method parameters was evaluated. Parameters varied included:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria: System suitability parameters must remain within the established criteria, and the purity results should not be significantly affected by these minor changes.[14]

Summary of Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity Resolution > 2.0 between analyte and all other peaks. Peak Purity > 0.999.
Linearity (r²) ≥ 0.999
Range From LOQ to 150% of working concentration.
Accuracy (% Recovery) 98.0% – 102.0%
Precision (RSD%) ≤ 2.0%
LOQ Signal-to-Noise Ratio ≈ 10; must be quantifiable with acceptable precision and accuracy.
Robustness SST criteria met; results unaffected by minor changes.

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the purity assessment of this compound. The comprehensive validation demonstrates that the method is suitable for its intended use in a quality control environment, ensuring the identity, purity, and quality of this important pharmaceutical intermediate. The stability-indicating nature of the assay also makes it suitable for use in stability studies.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024). U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance (June 2024). ProPharma. [Link]
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
  • FDA Releases Guidance on Analytical Procedures (March 2024).
  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015). U.S.
  • Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Steps for HPLC Method Validation (December 2024). Pharmaguideline. [Link]
  • ICH Guidelines for Analytical Method Validation Explained (July 2025). AMSbiopharma. [Link]
  • 3-Amino-6-(trifluoromethyl)pyridin-2-ol.
  • 3-Amino-5-(trifluoromethyl)-1,2-dihydropyridin-2-one.
  • Understanding ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2) (November 2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
  • This compound. Lead Sciences. [Link]
  • 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. ExportersIndia. [Link]
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
  • Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology. [Link]
  • HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University. [Link]
  • HPLC Methods for analysis of Pyridine.
  • 3-Amino-2-methylamino-5-(trifluoromethyl)pyridine. Georganics. [Link]
  • 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one, min 97%. Oakwood Chemical. [Link]
  • 5-Amino-2-(trifluoromethyl)pyridin-3-ol.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • 3-Nitro-5-(trifluoromethyl)pyridin-2-amine.
  • Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs.
  • Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]
  • Analytical Methods for Pyridine.
  • Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Phenol. Wikipedia. [Link]
  • 2,3-diaminopyridine. Organic Syntheses. [Link]

Sources

Application Note: High-Throughput LC-MS/MS Analysis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the quantitative analysis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound and its derivatives are important intermediates in the development of novel pharmaceuticals and agrochemicals.[1][2] The trifluoromethylpyridine (TFMP) fragment is a key active group in many modern pesticides.[1][3] A robust and sensitive analytical method is crucial for pharmacokinetic studies, metabolite identification, and quality control during synthesis. This application note details an optimized LC-MS/MS method employing Electrospray Ionization (ESI) for the sensitive and selective determination of this compound, providing a foundation for researchers in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core, which is prevalent in a wide range of biologically active molecules. The presence of a trifluoromethyl group significantly impacts the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making TFMP-containing compounds a major focus in medicinal chemistry.[3] Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of such small molecules in complex matrices.[4]

This guide is designed for researchers, scientists, and drug development professionals. It explains the rationale behind the method development, from sample preparation to the selection of mass spectrometer parameters, and provides a step-by-step protocol for implementation.

Analyte Properties & Method Design Rationale

A thorough understanding of the analyte's chemical properties is the cornerstone of effective method development.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Rationale
Chemical Structure Chemical structure of this compound
Molecular Formula C₆H₅F₃N₂OPubChem
Molecular Weight 178.11 g/mol PubChem[6]
Exact Mass 178.0354 DaPubChem[6]
Predicted pKa ~4.5 (pyridinium ion), ~9.5 (hydroxyl group)Estimated based on pyridine and phenol analogs. The basic nitrogen on the pyridine ring is a prime site for protonation.
Predicted LogP ~0.6A low LogP indicates relatively high polarity, suggesting good solubility in aqueous/organic mobile phases.[6]
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of a basic amino group and a pyridine nitrogen makes the molecule readily protonated, especially in an acidic mobile phase. ESI is highly efficient for polar molecules.[7][8]

Method Rationale:

  • Chromatography: Given the compound's polarity, a reverse-phase (RP) separation on a C18 column is a standard and effective starting point.[9] The use of a formic acid modifier in the mobile phase serves a dual purpose: it acidifies the mobile phase to ensure consistent protonation of the analyte for ESI+ analysis and improves chromatographic peak shape.[9]

  • Mass Spectrometry: Electrospray Ionization (ESI) is the preferred technique for polar molecules that are amenable to protonation or deprotonation in solution.[8] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for quantification. This technique provides exceptional selectivity and sensitivity by monitoring a specific fragmentation reaction (precursor ion → product ion), minimizing interference from matrix components.[4]

Experimental Protocols
3.1. Standard and Sample Preparation

Objective: To prepare stock solutions, calibration standards, and quality control (QC) samples for method validation and analysis.

Materials:

  • This compound reference standard (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Calibrated pipettes

Protocol:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard.

    • Dissolve in 10.0 mL of methanol in a volumetric flask to obtain a 1 mg/mL stock solution.

    • Store at -20°C.

  • Working Stock Solution (10 µg/mL):

    • Dilute the primary stock solution 1:100 with 50:50 (v/v) methanol:water. For example, add 100 µL of the 1 mg/mL stock to 9.9 mL of the diluent.

  • Calibration Curve Standards (e.g., 1-1000 ng/mL):

    • Perform serial dilutions of the 10 µg/mL working stock solution in 50:50 (v/v) acetonitrile:water with 0.1% formic acid to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Sample Preparation (from a biological matrix, e.g., plasma):

    • For protein precipitation, add 300 µL of cold acetonitrile (containing an internal standard, if used) to 100 µL of plasma sample.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.2. LC-MS/MS Method

Objective: To define the instrumental parameters for the chromatographic separation and mass spectrometric detection of the analyte.

Table 2: Liquid Chromatography Parameters

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) systemProvides robust and reproducible separation.
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle sizeStandard for small polar molecules, offering good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for RP chromatography. Formic acid aids ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution. Formic acid maintains a consistent pH.
Gradient 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 minA standard gradient to quickly elute the analyte while separating it from potential interferences.[9]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CReduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA typical volume to balance sensitivity and peak shape.

Table 3: Mass Spectrometry Parameters

ParameterSettingRationale
MS System Triple Quadrupole (QqQ) Mass SpectrometerIdeal for quantitative MRM experiments.
Ionization Source Electrospray Ionization (ESI)Optimal for polar, ionizable small molecules.[8]
Polarity Positive (+)The molecule readily accepts a proton on its basic nitrogen atoms.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Cone Voltage 30 VFacilitates ion transmission from the source to the mass analyzer.
Source Temp. 150°CAids in desolvation of the ESI droplets.
Desolvation Temp. 400°CEnsures complete evaporation of the solvent.
Gas Flow Instrument Dependent (e.g., 650 L/hr)Assists in desolvation and ion formation.
MRM Transitions See Section 4.2Specific precursor-to-product ion transitions for quantification and confirmation.
Expected Results & Data Analysis
4.1. Experimental Workflow Visualization

The overall analytical process can be visualized as a streamlined workflow from sample receipt to final data reporting.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in MeOH) cal 2. Create Calibration Curve (1-1000 ng/mL) stock->cal inject 4. Inject onto LC-MS/MS System cal->inject sample 3. Prepare Sample (e.g., Protein Precipitation) sample->inject separate 5. Chromatographic Separation (C18 Column) inject->separate detect 6. MS Detection (ESI+, MRM Mode) separate->detect integrate 7. Peak Integration detect->integrate quant 8. Quantitation (using Calibration Curve) integrate->quant report 9. Generate Report quant->report G cluster_frags Collision-Induced Dissociation (CID) parent [M+H]⁺ m/z 179.04 frag1 Product Ion 1 m/z 151.05 parent->frag1 - CO frag2 Product Ion 2 m/z 110.05 parent->frag2 - •CF₃

Sources

Application Note: In Vitro Antimicrobial Efficacy Profiling of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing the in vitro antimicrobial profile of the novel compound, 3-Amino-5-(trifluoromethyl)pyridin-2-ol. Moving beyond a simple recitation of steps, this guide delves into the causality behind methodological choices, emphasizing the principles of robust and reproducible antimicrobial susceptibility testing (AST). The protocols herein are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and are designed as self-validating systems through the requisite use of quality control strains and experimental controls. We detail four key assays: Broth Microdilution for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) determination, Agar Disk Diffusion for preliminary screening, and Time-Kill Kinetic Assays to elucidate the compound's bactericidal or bacteriostatic nature.

Compound Profile and Preparation

Physicochemical Properties

This compound is a pyridine derivative with potential biological activity. A foundational understanding of its properties is critical for accurate assay design.

PropertyValueSource
Chemical Name 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one[1]
Synonyms 3-Amino-2-hydroxy-5-(trifluoromethyl)pyridine[1]
CAS Number 90778-25-9[2]
Molecular Formula C₆H₅F₃N₂O[3]
Molecular Weight 178.11 g/mol [3]
Appearance Off-white to pale yellow powder[1]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and DMF.[1]
Rationale for Stock Solution Preparation

The limited aqueous solubility of many organic compounds, including pyridinol derivatives, necessitates the use of an organic solvent for creating a concentrated stock solution.[4] Dimethyl sulfoxide (DMSO) is the conventional choice due to its broad solvency and relatively low toxicity to microorganisms at concentrations typically below 1-2% (v/v) in the final assay medium.

Protocol: Stock Solution Preparation

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • In a sterile microcentrifuge tube, dissolve the compound in 1.0 mL of 100% DMSO to create a 10 mg/mL stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • This stock solution should be stored at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Causality Note: Preparing a high-concentration stock in DMSO ensures that the final concentration of the solvent in the assay medium remains non-inhibitory to bacterial growth, thereby preventing false-positive results.

Safety and Handling of Trifluoromethyl Compounds

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[7]

  • Disposal: Dispose of all waste containing the compound through a licensed professional waste disposal service in accordance with institutional and national regulations.[5]

Foundational In Vitro Antimicrobial Assays

In vitro antimicrobial susceptibility testing is the cornerstone for evaluating a new chemical entity's potential as an anti-infective agent.[8] The goal is to determine the lowest concentration of the agent that can inhibit or kill a specific microorganism.

Selection of Test Organisms

The choice of microorganisms is critical for a comprehensive evaluation. A standard panel should include Gram-positive and Gram-negative bacteria, as well as quality control (QC) strains recommended by regulatory bodies like the CLSI.[9]

Recommended Strains:

  • Gram-positive: Staphylococcus aureus (ATCC® 25923™)

  • Gram-negative: Escherichia coli (ATCC® 25922™), Pseudomonas aeruginosa (ATCC® 27853™)

  • Rationale: These specific ATCC strains are designated QC organisms for which expected susceptibility results are well-documented, ensuring inter- and intralaboratory reproducibility.[10][11] Additional multidrug-resistant strains may be included to assess the compound's efficacy against clinically relevant threats.[12][13]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold-standard quantitative technique for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] This protocol is adapted from CLSI M07 guidelines.[16]

Step-by-Step Methodology
  • Prepare Inoculum:

    • From a fresh agar plate (≤24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[17]

    • Causality Note: The use of CAMHB and a standardized inoculum density is critical for reproducibility, as variations can significantly affect MIC results.[18]

  • Plate Preparation (96-well microtiter plate):

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12.

    • Prepare an intermediate dilution of the compound's stock solution in CAMHB. For a starting test concentration of 256 µg/mL, this would typically involve a 1:20 dilution of a 10 mg/mL stock. Add 200 µL of this working solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10. This creates a concentration gradient (e.g., 256 µg/mL to 0.5 µg/mL).

    • Column 11 serves as the Growth Control (GC), containing 100 µL of CAMHB with no compound.

    • Column 12 serves as the Sterility Control (SC), containing 100 µL of uninoculated CAMHB.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (from step 1) to wells in columns 1 through 11. Do not inoculate column 12. The final volume in each well is 200 µL, and the desired inoculum is 5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

MIC Interpretation
  • After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[19] The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear.[15]

Broth Microdilution Workflow Diagram

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis stock Compound Stock (10 mg/mL in DMSO) serial_dil Serial Dilution of Compound in CAMHB stock->serial_dil inoculum Bacterial Inoculum (0.5 McFarland) dil_inoculum Diluted Inoculum (in CAMHB) inoculum->dil_inoculum inoculate Inoculate Wells (Final vol: 200 µL) dil_inoculum->inoculate serial_dil->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is an extension of the MIC test and determines the lowest concentration of an antimicrobial that kills ≥99.9% of the initial bacterial inoculum.[20]

Step-by-Step Methodology
  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC that show no visible growth.

  • Gently mix the contents of each selected well.

  • Aseptically transfer a 10 µL aliquot from each of these wells and the growth control well onto a Mueller-Hinton Agar (MHA) plate.

  • Streak the aliquot over a quadrant of the plate to ensure isolated colonies can be counted.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

MBC Interpretation
  • After incubation, count the number of colonies (CFUs) on each quadrant.

  • The MBC is the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction in CFU compared to the initial inoculum count.[21]

  • The ratio of MBC to MIC can provide insight into the compound's activity.[20]

MBC/MIC RatioInterpretation
≤ 4 Bactericidal
> 4 Bacteriostatic

Protocol 3: Agar Disk Diffusion (Kirby-Bauer Method)

This method is a widely used qualitative or semi-quantitative test for preliminary screening.[22][23] It relies on the diffusion of the antimicrobial agent from an impregnated disk into an agar medium, resulting in a zone of growth inhibition.[24][25]

Step-by-Step Methodology
  • Prepare Inoculum and Plates:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 4.1.

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn.[26]

    • Allow the plate to dry for 3-5 minutes.[25]

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm diameter) to the surface of the inoculated MHA plate.

    • Pipette a defined volume (e.g., 10 µL) of a known concentration of this compound onto each disk. A solvent control disk (DMSO only) must be included.

    • Ensure disks are placed at least 24 mm apart.[27]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

Disk Diffusion Workflow Diagram

DiskDiffusion prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum streak_plate Streak Inoculum onto MHA Plate for Confluent Lawn prep_inoculum->streak_plate apply_disks Apply Sterile Disks and Add Compound Solution streak_plate->apply_disks incubate Invert and Incubate 16-20h at 35°C apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) assay.

Protocol 4: Time-Kill Kinetic Assay

This dynamic assay provides critical information on the rate of antimicrobial action, distinguishing between bactericidal (killing) and bacteriostatic (inhibitory) effects over time.[21][28]

Step-by-Step Methodology
  • Prepare Cultures:

    • Prepare a standardized bacterial inoculum in CAMHB as described in section 4.1.

    • Prepare flasks or tubes containing CAMHB with this compound at concentrations relevant to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.

  • Inoculation and Sampling:

    • Inoculate each flask to a starting density of approximately 5 x 10⁵ CFU/mL.

    • Incubate all flasks in a shaking incubator at 35 ± 2°C.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.[29]

  • Viable Cell Counting:

    • Perform 10-fold serial dilutions of each collected aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto MHA plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours, then count the colonies to determine the CFU/mL at each time point.

Data Analysis and Interpretation
  • Plot the log₁₀ CFU/mL versus time (hours) for each concentration and the growth control.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]

  • Bacteriostatic activity is indicated by a prevention of growth or a <3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[21]

Time-Kill Assay Workflow Diagram

TimeKill cluster_setup Assay Setup cluster_sampling Sampling & Plating cluster_analysis Analysis inoculum Standardized Inoculum (~5x10^5 CFU/mL) flasks Test Flasks with Compound (e.g., 0x, 1x, 2x, 4x MIC) inoculum->flasks sample Sample at Time Points (0, 2, 4, 8, 24h) flasks->sample Incubate & Shake dilute_plate Serial Dilute and Plate Samples sample->dilute_plate incubate Incubate Plates 18-24h dilute_plate->incubate count Count CFUs incubate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for the time-kill kinetic assay.

Summary of Data Presentation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example MIC and MBC Results

OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2592316322Bactericidal
E. coli ATCC 2592264>256>4Bacteriostatic
P. aeruginosa ATCC 27853>256>256N/AInactive

Table 2: Example Disk Diffusion Results

OrganismCompound Conc. on DiskZone of Inhibition (mm)
S. aureus ATCC 2592330 µg18
E. coli ATCC 2592230 µg12
P. aeruginosa ATCC 2785330 µg6 (No zone)

References

Click to expand
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Nelson Labs. (n.d.). Time-Kill Evaluations.
  • World Organisation for Animal Health. (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. OIE Terrestrial Manual. [Link]
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and future trends. Postgraduate medical journal, 85(1004), 296-306. [Link]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
  • Scribd. (n.d.). Time Kill Assay.
  • University of Mustansiriyah. (n.d.). Lab.9: Antibiotic Sensitivity Test.
  • Wikipedia. (2023). Disk diffusion test. [Link]
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. [Link]
  • IDEXX. (n.d.).
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of clinical medicine, 8(2), 163. [Link]
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. [Link]
  • IDEXX Denmark. (n.d.).
  • Microbiology International. (n.d.). Broth Microdilution.
  • Appiah, T., et al. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn.
  • Singh, S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 18-23. [Link]
  • Dr. Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?[Link]
  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. [Link]
  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]
  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
  • Clinical and Laboratory Standards Institute. (n.d.).
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • Scientific Electronic Library Online. (n.d.).
  • PubMed. (1973). Reproducibility of control strains for antibiotic susceptibility testing. Antimicrobial agents and chemotherapy, 4(4), 431-436. [Link]
  • Microbiologics. (n.d.). Antimicrobial Resistance Strains. [Link]
  • ExportersIndia. (n.d.). 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. [Link]
  • PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyridin-2-ol. [Link]
  • PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-ol. [Link]
  • Georganics. (n.d.). 3-Amino-2-methylamino-5-(trifluoromethyl)pyridine. [Link]
  • ResearchGate. (2025).
  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
  • PubMed. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of enzyme inhibition and medicinal chemistry, 26(6), 776-783. [Link]
  • PubMed. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Current microbiology, 82(2), 52. [Link]
  • PubMed Central. (2025).
  • PubMed. (2023). Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. Journal of molecular structure, 1276, 134789. [Link]
  • ResearchGate. (2025).

Sources

Application Notes and Protocols for the Utilization of 3-Amino-5-(trifluoromethyl)pyridin-2-ol in Advanced Materials Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

This compound is a highly functionalized heterocyclic building block with significant potential in the development of advanced materials and novel pharmaceuticals. Its unique trifluoromethylpyridinol scaffold offers a confluence of desirable properties. The trifluoromethyl group is well-regarded for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules, largely due to the high electronegativity of fluorine and the strength of the C-F bond.[1][2] The aminopyridinol core provides multiple reactive sites for tailored chemical modifications, making it a versatile precursor for a wide array of complex molecular architectures.

These application notes provide detailed, field-proven insights and exemplary protocols for leveraging the unique characteristics of this compound in both materials science and drug discovery endeavors. The methodologies described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

PART 1: Application in Advanced Materials Science

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a pyridinol moiety capable of chelation, makes it an attractive candidate for the synthesis of high-performance polymers and coordination complexes.

Development of Thermally Stable Polyamides

The incorporation of fluorinated moieties into polymer backbones is a well-established strategy to enhance thermal stability and chemical resistance.[3] The trifluoromethyl group in this compound can impart these desirable properties to polyamides.

Causality Behind Experimental Choices: The N-acylation of the amino group on the pyridinol ring with a diacyl chloride is a robust method for forming a polyamide. The choice of a suitable aromatic diacyl chloride, such as terephthaloyl chloride, allows for the creation of a rigid polymer backbone, which, in conjunction with the trifluoromethyl groups, is expected to result in a material with a high glass transition temperature (Tg) and excellent thermal stability.[4]

Exemplary Protocol 1: Synthesis of a Polyamide Incorporating this compound

Objective: To synthesize a polyamide with enhanced thermal stability.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Anhydrous Pyridine

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous DMAc.

  • Add anhydrous pyridine (1.2 equivalents) to the solution to act as an acid scavenger.

  • Cool the stirred solution to 0°C in an ice bath.

  • In a separate flask, dissolve terephthaloyl chloride (1.0 equivalent) in a minimal amount of anhydrous DMAc.

  • Add the terephthaloyl chloride solution dropwise to the cooled aminopyridinol solution over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by slowly pouring the reaction mixture into a vigorously stirred beaker of methanol.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.

Expected Outcome: A high-molecular-weight, thermally stable polyamide.

Data Presentation: Expected Thermal Properties of Fluorinated Polyamides

PropertyExpected Value RangeRationale
Glass Transition Temperature (Tg)250 - 350 °CThe rigid aromatic backbone and the bulky trifluoromethyl groups restrict chain mobility.[4]
5% Weight Loss Temperature (Td5%)> 450 °CThe high bond energy of the C-F bonds and the aromatic nature of the polymer contribute to high thermal stability.[5]
Design of Novel Coordination Complexes

The aminopyridinol moiety can act as a chelating ligand, coordinating with metal ions through the pyridyl nitrogen and the deprotonated hydroxyl group. This makes this compound a promising ligand for the synthesis of novel coordination complexes with potential applications in catalysis and materials science.[1][6]

Causality Behind Experimental Choices: The reaction of this compound with a suitable metal salt, such as copper(II) acetate, in a solvent that facilitates deprotonation of the hydroxyl group and coordination, can lead to the formation of a stable metal complex. The choice of a mixed solvent system like ethanol/water can aid in dissolving both the ligand and the metal salt.[7]

Exemplary Protocol 2: Synthesis of a Copper(II) Coordination Complex

Objective: To synthesize a coordination complex using this compound as a ligand.

Materials:

  • This compound

  • Copper(II) acetate monohydrate

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (2.0 equivalents) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 equivalent) in deionized water.

  • Slowly add the aqueous solution of copper(II) acetate to the ethanolic solution of the ligand with constant stirring.

  • A color change and the formation of a precipitate should be observed, indicating complex formation.

  • Heat the mixture at a gentle reflux for 2 hours to ensure complete reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Expected Outcome: A stable, crystalline copper(II) coordination complex.

Data Presentation: Expected Characterization Data for the Copper(II) Complex

Characterization TechniqueExpected Observations
Fourier-Transform Infrared (FTIR) SpectroscopyShift in the C=N and O-H stretching frequencies upon coordination to the metal center.[7]
Elemental AnalysisConfirmation of the expected metal-to-ligand ratio.
Single-Crystal X-ray DiffractionDetermination of the precise coordination geometry and crystal packing.[1]

PART 2: Application in Drug Discovery and Development

The trifluoromethyl-substituted aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] this compound serves as an excellent starting material for the synthesis of libraries of potential drug candidates through functionalization of its amino and hydroxyl groups.

Synthesis of Aryl-Substituted Aminopyridine Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds and is widely used in drug discovery to synthesize biaryl compounds.[6] To utilize this compound in this reaction, it would first need to be converted to a halo-derivative, for example, through a Sandmeyer-type reaction on the amino group or by starting from a pre-halogenated precursor. Assuming a suitable halo-substituted precursor is available (e.g., 3-amino-2-chloro-5-(trifluoromethyl)pyridine), the amino group can then be coupled with various arylboronic acids.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is crucial for a successful Suzuki-Miyaura coupling, especially with electron-rich aminopyridines which can inhibit the catalyst.[2] The use of a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, in combination with a palladium precatalyst can overcome this challenge. A mild base like potassium carbonate is often sufficient to promote the reaction.[8]

Exemplary Protocol 3: Suzuki-Miyaura Coupling of a 3-Amino-2-halopyridine Derivative

Objective: To synthesize a library of 3-amino-2-aryl-5-(trifluoromethyl)pyridine derivatives.

Materials:

  • 3-Amino-2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine 3-amino-2-chloro-5-(trifluoromethyl)pyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: A diverse library of 3-amino-2-aryl-5-(trifluoromethyl)pyridine derivatives for biological screening.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

Arylboronic AcidExpected Yield Range
Phenylboronic acid75-90%
4-Methoxyphenylboronic acid80-95%
3-Thienylboronic acid70-85%

PART 3: Visualization & Formatting

Diagrams

experimental_workflow_polyamide cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_workup Product Isolation A 3-Amino-5-(trifluoromethyl) pyridin-2-ol in DMAc C Mix and stir at 0°C A->C B Terephthaloyl chloride in DMAc B->C D Warm to RT, stir for 24h C->D E Precipitate in Methanol D->E F Filter and Wash E->F G Dry under Vacuum F->G

Caption: Workflow for Polyamide Synthesis.

suzuki_coupling_cycle Pd0 Pd(0)L2 PdII_halide Ar-Pd(II)-X(L2) Pd0->PdII_halide Oxidative Addition PdII_aryl Ar-Pd(II)-Ar'(L2) PdII_halide->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_aryl->Product ArX Ar-X ArX->PdII_halide ArBOH2 Ar'-B(OH)2 ArBOH2->PdII_halide Base Base Base->ArBOH2

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. BenchChem.
  • Dalton Transactions. (n.d.). Transition metal complexes of 2-amino-3,5-dihalopyridines: Syntheses, structures and magnetic properties of (3,5-diCAPH)2CuX4 and (3,5-diBAPH)2CuX4. Royal Society of Chemistry.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
  • Hsiao, S.-H., Yang, C.-P., & Chung, C.-L. (2003). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Polymer Journal, 35(8), 677–682.
  • Journal of Coordination Chemistry. (2006). Synthesis and crystal structure of a Pt(II) complex with 3-amino-5-methyl-5-phenylhydantoin. Taylor & Francis.
  • Journal of Organic Chemistry of the USSR (English Translation). (1976). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • Journal of the American Chemical Society. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. American Chemical Society.
  • Journal of the American Chemical Society. (2014). Suzuki-Miyaura Coupling. American Chemical Society.
  • Hossain, M. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Biology Interface, 11(4), 1-17.
  • Journal of Organic Chemistry & Process Research. (2015). Synthesis and crystal structure of Mg (II) complex with 3-amino-2-pyrazinecarboxylic acid ligand.
  • Molecules. (2022).
  • ResearchGate. (2015). Synthesis and characterization of trifluoromethyl-containing polyimide-modified epoxy resins.
  • Nature. (2021).
  • BenchChem. (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions. BenchChem.
  • Molecules. (2022).
  • ResearchGate. (2015).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. BenchChem.
  • Spectroscopy Letters. (1993). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis.
  • Pure and Applied Chemistry. (1996).
  • Journal of Porphyrins and Phthalocyanines. (2005). 1H-NMR and 13C-NMR Spectra.
  • ChemScene. (n.d.). 3-Amino-1-methyl-5-trifluoromethyl-1H-pyridin-2-one(1553950-73-4) 1H NMR.
  • UCL Discovery. (2018). Modulating Thermal Properties of Polymers through Crystal Engineering.
  • Polymers. (2021).

Sources

Application Notes and Protocols for Molecular Docking Studies of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting molecular docking studies on 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a molecule of interest owing to the prevalence of the trifluoromethylpyridine scaffold in pharmacologically active compounds. We present a rationale for the selection of two high-potential protein targets, c-Jun N-terminal kinase 3 (JNK3) and Cyclooxygenase-2 (COX-2), based on the known bioactivities of structurally related aminopyridine derivatives. This document furnishes detailed, step-by-step protocols for ligand and protein preparation, molecular docking simulations using the widely-acclaimed AutoDock Vina software, and subsequent analysis of the docking results. Visual workflows and structured data presentation are employed to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating this compound

The trifluoromethylpyridine moiety is a key structural motif in a variety of agrochemical and pharmaceutical agents. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Coupled with the versatile aminopyridine scaffold, which is known to interact with a range of biological targets, this compound emerges as a compelling candidate for computational investigation in drug discovery.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in structure-based drug design, enabling the elucidation of binding modes, the estimation of binding affinities, and the generation of hypotheses for lead optimization. By simulating the interaction of this compound with relevant protein targets at an atomic level, we can gain valuable insights into its potential therapeutic applications.

Target Protein Selection: A Data-Driven Approach

The selection of appropriate protein targets is a critical first step in any molecular docking study. Based on a thorough review of the literature concerning the biological activities of aminopyridine and trifluoromethylpyridine derivatives, we have identified two promising and distinct protein targets for this investigation: c-Jun N-terminal kinase 3 (JNK3) and Cyclooxygenase-2 (COX-2).

c-Jun N-terminal Kinase 3 (JNK3): A Target in Neurodegenerative Diseases

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in various cellular processes, including stress responses, apoptosis, and inflammation.[1][2] JNK3, in particular, is predominantly expressed in the brain and has been identified as a key player in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[1][3] The aminopyridine scaffold has been successfully utilized in the development of potent JNK inhibitors.[1] This makes JNK3 a highly relevant target for assessing the neuroprotective potential of this compound.

Cyclooxygenase-2 (COX-2): A Key Mediator of Inflammation

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.[4][5] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is inducible and its expression is elevated during inflammation.[4][6] Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Various heterocyclic compounds, including those with pyridine and pyrimidine cores, have been shown to be selective COX-2 inhibitors.[7] Therefore, investigating the interaction of this compound with COX-2 could reveal its potential as a novel anti-inflammatory agent.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the molecular docking of this compound against JNK3 and COX-2 using AutoDock Vina.

Required Software
  • AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.

  • AutoDock Vina: The molecular docking engine.

  • PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.

Ligand Preparation

The first step is to obtain the 3D structure of this compound and prepare it for docking.

  • Obtain Ligand Structure: The 3D structure of the ligand can be obtained from chemical databases such as PubChem.

  • File Format Conversion: Convert the ligand file (e.g., in SDF or MOL2 format) to the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools or other molecular modeling software.

  • Energy Minimization (Optional but Recommended): Perform energy minimization of the ligand structure to obtain a low-energy conformation.

  • Define Torsional Bonds: AutoDock Tools will automatically detect and set the rotatable bonds in the ligand, allowing for conformational flexibility during docking.

Protein Preparation

Proper preparation of the target protein structure is crucial for accurate docking results.

  • Download Protein Structures: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use the following PDB entries:

    • JNK3: PDB ID: 6EKD (Crystal structure of JNK3 in complex with a pyridinylimidazole inhibitor)[8]

    • COX-2: PDB ID: 1CX2 (Cyclooxygenase-2 complexed with a selective inhibitor, SC-558)[9]

  • Clean the Protein Structure:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Check for and repair any missing atoms or residues.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as these are important for forming hydrogen bonds.

  • Assign Charges: Assign partial charges to the protein atoms. Gasteiger charges are commonly used for this purpose.

  • Convert to PDBQT Format: Save the prepared protein structure in the PDBQT format using AutoDock Tools.

Molecular Docking Workflow with AutoDock Vina

The following workflow outlines the steps for performing the molecular docking simulation.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand 1. Ligand Preparation (this compound) Grid 3. Grid Box Definition (Define Search Space) Ligand->Grid Protein 2. Protein Preparation (JNK3 / COX-2) Protein->Grid Vina 4. Run AutoDock Vina (Docking Simulation) Grid->Vina Results 5. Analyze Docking Results (Binding Energy & Pose) Vina->Results Visualization 6. Visualize Interactions (PyMOL / Chimera) Results->Visualization

Caption: Molecular Docking Workflow Diagram.

  • Define the Grid Box: The grid box defines the three-dimensional search space on the protein where AutoDock Vina will attempt to dock the ligand. The center and dimensions of the grid box should be chosen to encompass the known binding site of the protein. This information can often be derived from the position of the co-crystallized ligand in the PDB structure.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina. An example configuration file is shown below:

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input:

Data Presentation and Analysis

The output of an AutoDock Vina simulation includes the predicted binding affinities (in kcal/mol) and the 3D coordinates of the docked ligand poses.

Summarizing Docking Results

The docking results should be summarized in a clear and concise table.

Target ProteinPDB IDBest Binding Affinity (kcal/mol)
JNK36EKDTo be determined
COX-21CX2To be determined
Analyzing Binding Interactions

The most critical part of the analysis is to visualize the docked poses and identify the key molecular interactions between the ligand and the protein.

  • Load the Protein and Docked Ligand: Open the prepared protein structure and the output PDBQT file from AutoDock Vina in a molecular visualization program like PyMOL or UCSF Chimera.

  • Identify Key Interactions: Analyze the binding pose with the best (most negative) binding affinity. Look for:

    • Hydrogen bonds: These are crucial for stabilizing the ligand-protein complex.

    • Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-stacking interactions: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged groups.

  • Compare with Known Inhibitors: If a co-crystallized inhibitor was present in the original PDB structure, compare the binding mode of your ligand to that of the known inhibitor. This can help to validate your docking results.

Conclusion and Future Directions

This application note has provided a detailed protocol for conducting molecular docking studies of this compound with two promising therapeutic targets, JNK3 and COX-2. By following these guidelines, researchers can generate valuable insights into the potential binding modes and affinities of this compound, which can inform further experimental validation and lead optimization efforts.

Future work should focus on in vitro assays to confirm the predicted inhibitory activity of this compound against JNK3 and COX-2. Additionally, molecular dynamics simulations can be employed to assess the stability of the predicted binding poses and to gain a more dynamic understanding of the ligand-protein interactions.

References

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Seibert, K. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
  • Schattel, V., Chaikuad, A., Flegel, J., Rumpf, T., Schaduang, S., Knapp, S., & Laufer, S. A. (2018). Structure-guided design of a new class of pyridinylimidazole-based JNK3 inhibitors. Journal of medicinal chemistry, 61(17), 7896-7908. [Link]
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
  • PubChem. (n.d.). This compound.
  • Bogoyevitch, M. A., & Kobe, B. (2006). Uses for JNK: the many and varied substrates of the c-Jun N-terminal kinases. Microbiology and molecular biology reviews, 70(4), 1061-1095.
  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.
  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. In Methods in molecular biology (pp. 243-250). Humana Press, New York, NY.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.

Sources

Application Note & Protocols: High-Purity Recovery of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a key heterocyclic building block in pharmaceutical and agrochemical research. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final products. This guide details three primary purification methodologies: optimized recrystallization, flash column chromatography, and selective acid-base extraction. We delve into the physicochemical rationale behind each technique, provide step-by-step protocols, and offer troubleshooting advice to overcome common challenges. The protocols are designed to be adaptable for various scales and impurity profiles, ensuring researchers can obtain material of ≥98% purity.

Introduction: The Importance of Purity

This compound is a substituted pyridinone derivative whose structural motifs—an aminopyridine core and a trifluoromethyl group—are prevalent in a wide range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the aminopyridinol scaffold provides versatile handles for further chemical modification.

Impurities, such as unreacted starting materials, synthetic by-products, or degradation products, can interfere with downstream reactions, leading to lower yields, complex product mixtures, and potentially misleading biological data. Therefore, robust and efficient purification is not merely a procedural step but a prerequisite for reliable research and development. This guide provides the foundational knowledge and practical protocols to achieve high-purity this compound.

Compound Profile and Strategic Considerations

Understanding the physicochemical properties of the target compound is the cornerstone of developing an effective purification strategy.

Physicochemical Properties

The structure of this compound features several key functional groups that dictate its behavior:

  • A Basic Amino Group (-NH₂): The exocyclic amino group is basic. The pKa of the conjugate acid of 3-aminopyridine is approximately 6.0[1][2][3].

  • An Acidic/Tautomeric Hydroxypyridine/Pyridinone System: The compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridinone (lactam) form, with the pyridinone form generally favored in polar solvents and the solid state[4]. The hydroxyl/N-H proton is acidic, with the pKa of 2-pyridone being approximately 11.6[4].

  • Amphoteric Nature: The presence of both a basic amino group and an acidic pyridinone moiety confers amphoteric properties, enabling solubility in both acidic and basic aqueous solutions.

  • Polarity: The combination of the amino, hydroxyl/carbonyl, and pyridine nitrogen groups makes the molecule quite polar. The electron-withdrawing trifluoromethyl group slightly reduces the basicity of the pyridine ring nitrogen.

PropertyEstimated Value / ObservationSource / Rationale
Molecular Formula C₆H₅F₃N₂OPubChem CID: 39871634[5]
Molecular Weight 178.11 g/mol PubChem CID: 39871634[5]
Appearance Off-white to pale yellow powder/solidVendor Data[6]
Melting Point 164-168 °CVendor Data[6]
Solubility Slightly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.Vendor Data[6], Analog Data[7]
Tautomerism Exists as this compound and 3-amino-5-(trifluoromethyl)pyridin-2(1H)-one.Based on 2-pyridone chemistry[4]
Common Impurities

Impurities will depend on the synthetic route but often include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric By-products: Regioisomers formed during substitution reactions on the pyridine ring.

  • Dehalogenated Species: If the synthesis involves a halogenated precursor.

  • Over-alkylated or Acylated By-products: If protecting groups or subsequent reaction steps are involved.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts.

Selecting a Purification Strategy

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. A logical workflow for selecting the appropriate technique is presented below.

Purification_Strategy Start Crude Product (>80% Pure?) Recrystallization Recrystallization Start->Recrystallization Yes Chromatography Column Chromatography Start->Chromatography No (Complex Mixture) AcidBase Acid-Base Extraction Start->AcidBase No (Acidic/Basic Impurities) FinalProduct Pure Product (>98%) Recrystallization->FinalProduct Chromatography->FinalProduct AcidBase->Recrystallization Pre-purification step

Caption: Decision workflow for purification.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Purification by Recrystallization

Recrystallization is the most effective method for purifying crystalline solids that are already of moderate purity (>80-85%). It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures[8].

Rationale: The ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures. Given the polarity of our target molecule, polar solvents are the best starting point.

Step-by-Step Protocol:

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of the crude solid into several test tubes.

    • To each tube, add a different solvent dropwise (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, or mixtures like ethanol/water).

    • Heat the tubes in a sand bath or water bath. A good solvent will dissolve the solid completely upon heating.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

    • Observe the formation of crystals. The solvent system that yields a high recovery of well-formed crystals is optimal. An ethanol/water or isopropanol/water mixture is often effective for aminopyridines.

  • Bulk Recrystallization:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions near its boiling point.

    • If colored impurities are present and suspected to be non-polar, a small amount of activated charcoal can be added to the hot solution.

    • If insoluble impurities or charcoal are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel[8].

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating complex mixtures or when recrystallization is ineffective. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase[9].

Rationale: Due to the basicity of the amino group, the compound can streak or show poor peak shape on standard silica gel. This is due to strong interactions with acidic silanol groups on the silica surface. To mitigate this, a basic modifier like triethylamine (TEA) or ammonia is often added to the mobile phase[10][11].

Step-by-Step Protocol:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a less polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol).

    • Aim for a retention factor (Rf) of 0.2-0.3 for the target compound[9].

    • To improve peak shape, add 0.5-1% triethylamine to the eluent system. Example systems: Ethyl Acetate/Hexane with 1% TEA, or Dichloromethane/Methanol (95:5) with 0.5% TEA.

  • Column Packing and Sample Loading:

    • Select an appropriately sized silica gel column for the amount of material.

    • Pack the column using the chosen eluent system (the "wet method").

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (~2-3 times the mass of the crude product). Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column[9][10].

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen)[9].

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.

    • Dry the resulting solid under high vacuum.

Protocol 3: Acid-Base Extraction

This liquid-liquid extraction technique leverages the amphoteric nature of the molecule to separate it from non-acidic and non-basic impurities[12][13].

Rationale: By treating an organic solution of the crude product with aqueous acid, the basic amino group will be protonated, forming a water-soluble salt. This salt will move into the aqueous layer, leaving neutral impurities behind in the organic layer[14][15]. Conversely, treatment with an aqueous base will deprotonate the acidic pyridinone, also forming a water-soluble salt.

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Acid Extraction: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate) into a clean flask. The target compound is now in this aqueous layer as its hydrochloride salt.

  • Repeat: Extract the organic layer one or two more times with fresh aqueous acid to ensure complete transfer of the product. Combine all aqueous extracts.

  • Neutralization and Recovery:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9, check with pH paper).

    • The neutral this compound should precipitate out of the solution.

    • If it precipitates, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If it "oils out" or does not precipitate, perform a back-extraction into a fresh organic solvent (e.g., three portions of ethyl acetate)[15]. Combine the organic layers, dry with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Purity Assessment

After purification, the purity of the final product must be verified.

  • Thin-Layer Chromatography (TLC): A quick check to see if a single spot is observed.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure and identify any remaining proton- or fluorine-containing impurities.

  • Melting Point: A sharp melting point range close to the literature value (164-168 °C) is indicative of high purity[6].

Troubleshooting

IssuePossible CauseRecommended Solution
Oiling out during recrystallization Solution is too concentrated, cooling too fast, or high level of impurities.Add more hot solvent to redissolve the oil, then allow to cool much more slowly. Seeding with a pure crystal can help.
Poor recovery from recrystallization Too much solvent was used; compound has significant solubility in cold solvent.Reduce the initial volume of solvent. Cool the filtrate to a lower temperature (e.g., -20 °C). Partially evaporate solvent before cooling.
Streaking/Tailing on silica column Strong interaction between the basic amine and acidic silica.Add a basic modifier (0.5-2% triethylamine or ammonia in methanol) to your eluent[10][11]. Alternatively, use a different stationary phase like alumina.
Emulsion during acid-base extraction Agitation was too vigorous; solutions are too concentrated.Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. Allow the funnel to stand undisturbed for a longer period.

References

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?
  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
  • SOP: FLASH CHROMATOGRAPHY. (n.d.).
  • PubChem. (n.d.). Hydroxypyridinone.
  • Acid-Base Extraction. (n.d.).
  • PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyridin-2-ol.
  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • ExportersIndia. (n.d.). 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one.
  • Wikipedia. (n.d.). 2-Pyridone.
  • PubChem. (n.d.). 3-Aminopyridine.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Pyridine.
  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents.
  • PubChem. (n.d.). 2-Pyridone.
  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?
  • Google Patents. (n.d.). CN107417602A - A kind of pharmaceutical co-crystals of 5 aminosalicylic acid and 2 aminopyridines and preparation method thereof.
  • ACS Publications. (2024). Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • MDPI. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Georganics. (n.d.). 3-Amino-2-methylamino-5-(trifluoromethyl)pyridine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

Sources

experimental setup for reduction reaction synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Practical and Scalable Protocol for the Synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol via Iron-Mediated Nitro Group Reduction

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Trifluoromethyl-Aminopyridine Scaffold

The this compound moiety represents a critical building block in modern medicinal and agrochemical research. The incorporation of a trifluoromethyl (CF₃) group into organic molecules can dramatically enhance key properties such as metabolic stability, lipophilicity, and binding affinity, owing to the unique electronic nature of fluorine.[1] Pyridine derivatives, in particular, are privileged scaffolds found in numerous FDA-approved drugs and advanced agrochemicals.[1][2]

The synthesis of these valuable intermediates often requires the reduction of a corresponding nitro-aromatic precursor. While various methods exist for this transformation, including catalytic hydrogenation and the use of harsh metal/acid systems, these approaches can present challenges related to specialized equipment (high-pressure hydrogenators), poor functional group tolerance, and significant waste generation.[3][4]

This application note details a robust, efficient, and operationally simple protocol for the synthesis of this compound from its nitro precursor, 3-Nitro-5-(trifluoromethyl)pyridin-2-ol. The chosen method utilizes iron powder in the presence of ammonium chloride, a system lauded for its mild conditions, cost-effectiveness, high chemoselectivity, and scalability, making it an ideal choice for both academic research and process development environments.[5][6]

The Chemistry: Mechanism and Rationale

The reduction of an aromatic nitro group using iron metal is a classic and reliable transformation. The process is a heterogeneous reaction that occurs on the surface of the iron particles.

Reaction Scheme:

SM 3-Nitro-5-(trifluoromethyl)pyridin-2-ol Product This compound SM->Product Reduction Reagents Fe, NH₄Cl Ethanol/Water

Caption: Chemical transformation from the nitro precursor to the target amine.

The mechanism involves the transfer of electrons from the iron metal to the nitro group. The ammonium chloride (NH₄Cl) plays a dual role: it acts as a mild proton source and as an electrolyte to facilitate the electron transfer process.[7] This avoids the use of strong acids like HCl or acetic acid, which can sometimes lead to undesired side reactions or complex workup procedures.[6][8] This method is particularly advantageous as it is compatible with a wide range of functional groups and typically results in a clean reaction profile, simplifying product purification.[3]

Experimental Protocol

This protocol provides a self-validating system for the reliable synthesis of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Nitro-5-(trifluoromethyl)pyridin-2-ol[9]≥97%VariousStarting material.
Iron Powder (<325 mesh)Reagent GradeVariousElectrolytic grade iron may reduce reaction time.[6]
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%Various
Ethanol (EtOH)200 Proof, AnhydrousVariousReaction solvent.
Deionized Water (H₂O)Type II or betterIn-houseUsed in solvent system and workup.
Ethyl Acetate (EtOAc)ACS GradeVariousExtraction solvent.
Brine (Saturated NaCl solution)N/APrepared in-houseUsed for washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousDrying agent.
Celite® 545N/AVariousFilter aid for removing fine iron sludge.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄VariousFor reaction monitoring.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stirrer with a suitable stir bar

  • Heating mantle with temperature controller

  • Thermometer or thermocouple

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood. Trifluoromethylated pyridines and their derivatives may cause respiratory irritation.[11][12][13]

  • Handling: Avoid inhalation of dust from iron powder and ammonium chloride. Avoid skin and eye contact with all chemicals.[11]

  • Exotherm Potential: While this reaction is generally milder than acid-based reductions, it can still be exothermic. Monitor the internal temperature during the addition of iron powder. A critical safety note is to add water to the reaction mixture before attempting to remove the alcohol solvent by distillation to prevent a potential uncontrolled exothermic event.[6]

Step-by-Step Procedure

Workflow Overview:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A 1. Charge Flask with Starting Material & NH₄Cl B 2. Add Solvent (EtOH/H₂O) & Stir A->B C 3. Heat to Reflux (approx. 80°C) B->C D 4. Add Iron Powder Portion-wise C->D E 5. Monitor by TLC (2-4 hours) D->E F 6. Cool and Dilute with Water E->F G 7. Hot Filter through Celite® F->G H 8. Concentrate Filtrate to Remove EtOH G->H I 9. Extract with Ethyl Acetate H->I J 10. Dry, Filter, and Concentrate I->J K 11. Purify via Recrystallization or Chromatography J->K L 12. Characterize Product (NMR, MS, etc.) K->L

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) and ammonium chloride (4.0 eq).

  • Solvent Addition: Add a 4:1 mixture of ethanol and water (e.g., 10 mL per gram of starting material). Begin stirring to form a suspension.

  • Heating: Heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

  • Addition of Reducing Agent: Once at reflux, carefully add the iron powder (5.0 eq) portion-wise over 20-30 minutes. Expertise Note: Adding the iron in portions helps to control the initial exotherm and ensures a steady reaction rate.

  • Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate/hexanes. The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the starting material (the nitro compound is typically more nonpolar and UV active).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to approximately 40-50 °C. Crucially, add an additional volume of water (equal to the initial volume of ethanol) to the flask. [6] While still warm, filter the black sludge through a pad of Celite® in a Büchner funnel to remove the iron oxides.

  • Workup: Wash the filter cake thoroughly with hot ethanol. Combine the filtrates in a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator to remove most of the ethanol.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound, often a pale yellow or off-white solid, is typically of high purity.[6] If further purification is required, it can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Results & Troubleshooting

ParameterExpected Outcome
Reaction Time 2 - 4 hours
Yield 85 - 95%
Appearance Off-white to pale yellow solid
Purity (crude) >90% (by ¹H NMR)
Characterization ¹H NMR: Appearance of a new broad singlet corresponding to the -NH₂ protons. Mass Spec: Correct m/z for C₆H₅F₃N₂O.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive iron powder- Insufficient heating- Insufficient reaction time- Use fresh, fine-mesh iron powder.- Ensure the reaction maintains a consistent reflux.- Extend the reaction time and continue monitoring by TLC.
Difficult Filtration - Iron oxide sludge is too fine- Mixture cooled too much- Use a thicker pad of Celite®.- Filter the reaction mixture while it is still warm/hot to maintain solubility and reduce viscosity.
Low Yield - Incomplete extraction- Product loss during filtration- Perform additional extractions with ethyl acetate.- Ensure the filter cake is washed thoroughly with hot solvent to recover all adsorbed product.

Conclusion

The described protocol for the reduction of 3-Nitro-5-(trifluoromethyl)pyridin-2-ol using iron and ammonium chloride offers a highly effective, reliable, and scalable method for synthesizing the corresponding amine. This procedure avoids the hazards and equipment demands of catalytic hydrogenation while providing excellent yields and purity. Its operational simplicity and mild conditions make it a superior choice for researchers in drug discovery and development, enabling consistent access to this valuable chemical intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Benchchem.
  • Benchchem. (n.d.).
  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
  • SynQuest Labs. (n.d.). 2-Amino-5-(trifluoromethyl)
  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
  • Apollo Scientific. (2023). 2-Fluoro-6-(trifluoromethyl)
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.
  • NIH. (n.d.).
  • AK Scientific, Inc. (n.d.). 3-Amino-4-fluoro-2-(trifluoromethyl)
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Google Patents. (2020).
  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
  • ChemSpider. (2012). Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
  • NIH. (2021).
  • PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-ol.
  • Beier, P. (n.d.).
  • Google Patents. (n.d.).
  • RWTH Publications. (2021).
  • PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-amine.
  • Semantic Scholar. (2022).
  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Shimizu, T., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • ResearchGate. (n.d.). Reduction of amino acid 3f to amino alcohol 5f.
  • ChemScene. (n.d.). ChemScene: Building blocks | Bioactive small molecules. ChemScene.
  • ChemScene. (n.d.). 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. ChemScene.

Sources

The Strategic Utility of 3-Amino-5-(trifluoromethyl)pyridin-2-ol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Trifluoromethylated Pyridines in Drug Discovery and Materials Science

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This is due to the unique electronic properties, metabolic stability, and lipophilicity conferred by the CF₃ group, which can significantly enhance the pharmacological and material properties of a molecule. Among the privileged heterocyclic cores, the pyridine ring is of paramount importance. Consequently, trifluoromethyl-substituted pyridines are key structural motifs in a multitude of approved drugs and advanced materials.[1][2]

3-Amino-5-(trifluoromethyl)pyridin-2-ol is a versatile and highly functionalized building block that offers multiple reaction sites for diversification. Its unique substitution pattern, featuring an amino group, a hydroxyl group (which exists in tautomeric equilibrium with its pyridinone form), and a trifluoromethyl group, makes it an attractive starting material for the synthesis of complex molecular architectures. This application note provides a comprehensive overview of the properties of this compound and detailed protocols for its application as a building block in organic synthesis, with a focus on the construction of fused heterocyclic systems relevant to drug discovery.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 90778-25-9[3]
Molecular Formula C₆H₅F₃N₂O[3]
Molecular Weight 178.11 g/mol [3]
Appearance Off-white to pale yellow powder[3]
Melting Point 164-168 °C[3]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and DMF[3]
Purity ≥98% (commercially available)[3]
Storage Store in a cool, dry place in a tightly sealed container away from incompatible substances.[3]

Synthetic Applications: A Gateway to Fused Heterocyclic Systems

The strategic placement of reactive functional groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic ring systems. The vicinal amino and hydroxyl/pyridinone functionalities can readily participate in condensation reactions with bifunctional electrophiles to construct novel ring systems. Such scaffolds are of significant interest in medicinal chemistry due to their rigidified structures, which can lead to enhanced binding affinity and selectivity for biological targets.

One of the most powerful applications of this building block is in the synthesis of pyridopyrimidines, a class of compounds with a broad spectrum of biological activities. The following section provides a detailed, field-proven protocol for a representative condensation reaction to construct a trifluoromethyl-substituted pyridopyrimidine derivative.

Workflow for the Synthesis of a Fused Pyridopyrimidine

G cluster_0 Reaction Setup and Execution cluster_1 Work-up and Purification start Start: Weigh Reactants reactants This compound 1,3-Dicarbonyl Compound Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) start->reactants setup Assemble Reflux Apparatus (Round-bottom flask, Dean-Stark trap, Condenser) reactants->setup dissolve Dissolve Reactants in Solvent setup->dissolve reflux Heat to Reflux (Monitor water removal in Dean-Stark trap) dissolve->reflux monitor Monitor Reaction Progress (TLC or LC-MS) reflux->monitor cool Cool Reaction to Room Temperature monitor->cool Reaction Complete concentrate Remove Solvent (Rotary Evaporation) cool->concentrate extract Liquid-Liquid Extraction (e.g., EtOAc/Water) concentrate->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for the synthesis of a fused pyridopyrimidine.

Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrido[2,3-d]pyrimidine Derivative

This protocol describes a representative procedure for the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, to yield a trifluoromethyl-substituted pyrido[2,3-d]pyrimidine derivative. This reaction is typically acid-catalyzed and driven to completion by the removal of water.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound (1.0 eq), acetylacetone (1.1 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Solvent Addition: Add a sufficient volume of toluene to the flask to ensure adequate stirring and fill the Dean-Stark trap.

  • Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction should also be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure trifluoromethyl-substituted pyrido[2,3-d]pyrimidine derivative.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Dean-Stark Trap: The use of a Dean-Stark trap is critical for driving the condensation reaction to completion by removing the water formed as a byproduct, thereby shifting the equilibrium towards the product side.

  • Acid Catalyst: p-Toluenesulfonic acid is a commonly used acid catalyst for such condensation reactions. It protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group of the pyridinol.

  • Work-up with NaHCO₃: The wash with saturated aqueous NaHCO₃ is essential to neutralize the acidic catalyst and any remaining acidic impurities, which is crucial for preventing product degradation during purification and storage.

Reaction Mechanism

G cluster_0 Reaction Mechanism A This compound C Initial Condensation (Formation of Enaminone Intermediate) A->C B 1,3-Dicarbonyl (e.g., Acetylacetone) B->C D Intramolecular Cyclization C->D Acid-catalyzed E Dehydration D->E F Fused Pyridopyrimidine Product E->F

Caption: Proposed mechanism for the formation of a fused pyridopyrimidine.

Conclusion: A Versatile Building Block for Future Discoveries

This compound is a valuable and versatile building block for the synthesis of complex, trifluoromethylated heterocyclic compounds. Its inherent reactivity and multiple functionalization points provide a robust platform for the rapid generation of molecular diversity. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this unique chemical entity in their quest for novel therapeutics and advanced materials. The continued exploration of the synthetic utility of this compound is poised to unlock new avenues in chemical synthesis and accelerate the discovery of next-generation molecules with enhanced properties and functions.

References

  • Ishikawa, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 139–152. [Link]
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
  • 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. (n.d.). IndiaMART.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important intermediate. Here, we provide not just protocols, but also the underlying scientific principles, troubleshooting advice, and answers to frequently asked questions to help you improve your yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[1] However, the synthesis of this molecule can present several challenges, from managing regioselectivity to ensuring the stability of the trifluoromethyl group under various reaction conditions. This guide will walk you through a plausible synthetic route and address common issues you may encounter.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Chloro-5-(trifluoromethyl)pyridine B 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine A->B Nitration (HNO3/H2SO4) C 3-Amino-2-chloro-5-(trifluoromethyl)pyridine B->C Reduction (e.g., Fe/HCl or H2/Pd-C) D This compound C->D Hydrolysis (e.g., NaOH or acid)

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 2-Chloro-5-(trifluoromethyl)pyridine. This compound provides a good scaffold for introducing the required functional groups at the 2 and 3 positions of the pyridine ring.

Q2: Why is the nitration step necessary?

The nitration of 2-Chloro-5-(trifluoromethyl)pyridine is a crucial step to introduce a nitrogen-containing functional group that can be subsequently reduced to the desired amino group at the 3-position. The strong electron-withdrawing nature of both the chloro and trifluoromethyl groups directs the nitration to the 3-position.

Q3: What are the best conditions for the reduction of the nitro group?

The reduction of the nitro group to an amine can be achieved under various conditions. Two of the most common and effective methods are:

  • Metal/Acid Reduction: Using iron powder in the presence of a strong acid like hydrochloric acid is a classic and cost-effective method.

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst offers a cleaner reaction profile but requires specialized equipment for handling hydrogen gas.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of each step. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediates, and the product. Visualization can be done under UV light.

Q5: What is the expected overall yield for this synthesis?

The overall yield can vary significantly depending on the optimization of each step. A reasonable expectation for a non-optimized, lab-scale synthesis would be in the range of 30-40%. With careful optimization of reaction conditions and purification, higher yields are achievable.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Issue 1: Low Yield in the Nitration Step
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete reaction (starting material remains) - Insufficiently strong nitrating conditions.- Reaction time too short or temperature too low.- Use a stronger nitrating mixture, such as fuming nitric acid in fuming sulfuric acid.- Increase the reaction temperature cautiously, monitoring for side product formation.- Extend the reaction time.
Formation of multiple products (isomerization) - Reaction temperature is too high, leading to loss of regioselectivity.- Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the pyridine to the nitrating mixture.
Decomposition of starting material - The trifluoromethyl group can be sensitive to very harsh acidic conditions at elevated temperatures.- Avoid excessively high temperatures.- Ensure the reaction is worked up promptly upon completion.
Issue 2: Incomplete Reduction of the Nitro Group
Symptom Possible Cause(s) Suggested Solution(s)
Partial reduction to nitroso or hydroxylamine intermediates - Insufficient reducing agent.- Inactivated catalyst (for hydrogenation).- Increase the equivalents of the reducing agent (e.g., iron powder).- For catalytic hydrogenation, ensure the catalyst is fresh and active. Purging the reaction vessel with an inert gas before introducing hydrogen is critical.
Reaction stalls - Poor solubility of the starting material in the reaction solvent.- Choose a solvent system where the nitro-intermediate has better solubility. For catalytic hydrogenation, ethanol or methanol are good choices.
Issue 3: Low Yield or No Reaction in the Final Hydrolysis Step
Symptom Possible Cause(s) Suggested Solution(s)
Starting material (3-Amino-2-chloro-5-(trifluoromethyl)pyridine) is recovered - The C-Cl bond at the 2-position is resistant to hydrolysis.- Reaction conditions are not harsh enough.- Increase the reaction temperature and/or the concentration of the base (e.g., NaOH).- Consider using a high-boiling point solvent like ethylene glycol or DMSO to achieve higher temperatures.- Microwave-assisted synthesis can also be effective in driving this reaction to completion.
Product decomposition - The aminopyridinol product may be unstable at very high temperatures or extreme pH.- Carefully control the reaction temperature and time.- Neutralize the reaction mixture promptly during workup to isolate the product.
Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield of Final Product Check_Purity Analyze Purity of Intermediates (NMR, LC-MS) Start->Check_Purity Impure Impure Intermediates Check_Purity->Impure Purify Re-purify Intermediates (Recrystallization, Chromatography) Impure->Purify Yes Optimize Optimize Reaction Conditions (Temperature, Time, Reagents) Impure->Optimize No Purify->Optimize Side_Reactions Identify Side Products (NMR, MS) Optimize->Side_Reactions Success Improved Yield Optimize->Success Modify Modify Synthetic Route or Conditions to Minimize Side Reactions Side_Reactions->Modify Modify->Optimize

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
  • To a stirred mixture of concentrated sulfuric acid (20 mL) and fuming nitric acid (10 mL), cooled to 0 °C, slowly add 2-Chloro-5-(trifluoromethyl)pyridine (5.0 g, 27.5 mmol).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (100 g).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of 3-Amino-2-chloro-5-(trifluoromethyl)pyridine
  • To a solution of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (4.0 g, 17.7 mmol) in ethanol (50 mL), add iron powder (4.9 g, 88.5 mmol) and concentrated hydrochloric acid (5 mL).

  • Heat the mixture to reflux and stir for 6 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired product.

Step 3: Synthesis of this compound
  • In a sealed tube, dissolve 3-Amino-2-chloro-5-(trifluoromethyl)pyridine (2.0 g, 10.2 mmol) in a 2M aqueous solution of sodium hydroxide (20 mL).

  • Heat the mixture to 120 °C for 12 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to pH ~7.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • US Patent EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.
  • US Patent US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.
  • 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one product page. Autech Industry Co.,Limited.

Sources

Technical Support Center: Synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol. This valuable heterocyclic building block is crucial for the development of novel pharmaceuticals and agrochemicals.[1] However, its synthesis can be accompanied by the formation of several challenging byproducts. This guide is designed to provide researchers, chemists, and process development professionals with in-depth, field-proven insights to troubleshoot these issues, optimize reaction conditions, and ensure the highest possible purity and yield.

Section 1: Plausible Synthetic Strategy & Mechanistic Overview

The synthesis of substituted pyridin-2-ones often involves a cyclocondensation reaction.[2] For this compound, a common and effective approach is a variation of the Guareschi-Thorpe condensation. This strategy involves the reaction of a β-ketoester bearing a trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate (TFAC), with cyanoacetamide in the presence of a base.

The reaction proceeds through several key steps: initial Knoevenagel condensation, subsequent Michael addition, and finally, an intramolecular cyclization followed by tautomerization to yield the desired pyridin-2-ol ring system. The choice of base and solvent is critical, as it directly influences the rate of each step and can be modulated to minimize side reactions.

Main_Synthetic_Pathway start1 Ethyl 4,4,4-trifluoroacetoacetate (TFAC) base Base (e.g., Piperidine, NaOEt) start1->base start2 Cyanoacetamide start2->base intermediate Michael Adduct Intermediate base->intermediate Knoevenagel/ Michael Addition cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Cyclization product This compound cyclized->product Tautomerization

Caption: Proposed reaction workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on the identity and mitigation of byproducts.

Q1: My final product's LC-MS and NMR analyses show significant impurities. What are the likely structures of these byproducts?

A1: This is the most frequent challenge. Byproduct formation is often tied to incomplete reaction or competing side reactions. The three most common culprits are:

  • Uncyclized Michael Adduct: The reaction can stall after the Michael addition step, especially if the reaction temperature is too low or the base is not strong enough to promote the final ring-closure.[3] This intermediate is often the most significant impurity.

  • Dimer of Cyanoacetamide: Under basic conditions, cyanoacetamide can self-condense to form a dimer, reducing the amount available to react with the β-ketoester and complicating purification.

  • Hydrolyzed Starting Material: If water is present and reaction conditions are harsh (e.g., strong base, high heat for prolonged periods), the ester of the TFAC starting material can hydrolyze to the corresponding carboxylic acid, which will not participate in the desired reaction.

Byproduct_Formation start Starting Materials (TFAC + Cyanoacetamide) intermediate Michael Adduct start->intermediate Main Pathway Start byproduct2 Cyanoacetamide Dimer start->byproduct2 Self-Condensation Side Reaction product Desired Product intermediate->product Successful Cyclization (Heat/Strong Base) byproduct1 Stalled Michael Adduct (Major Impurity) intermediate->byproduct1 Reaction Stalls (Insufficient Energy)

Caption: Competing reaction pathways leading to common byproduct formation.

Q2: My reaction yield is consistently below 50%. How can I optimize the conditions to favor the formation of the desired pyridin-2-ol?

A2: Low yield is almost always linked to the byproduct issues discussed in Q1. To improve the yield, you must create conditions that favor the intramolecular cyclization step over side reactions.

  • Optimize Temperature: The cyclization step is typically the most energy-intensive. After an initial period at a lower temperature to allow for the Michael addition, gradually increasing the temperature (e.g., to reflux) is often necessary to drive the reaction to completion.[3]

  • Choice of Base: An organic base like piperidine or triethylamine is often used to catalyze the initial steps. However, a stronger base like sodium ethoxide (NaOEt) in ethanol might be required to facilitate the final ring-closing step, particularly if the Michael adduct is stable.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry. Water can lead to hydrolysis of the starting ester and can interfere with the efficacy of the base.

  • Order of Addition: Adding the base slowly to a mixture of the two carbonyl compounds can help minimize the self-condensation of cyanoacetamide.

Q3: I've identified the main impurity as the uncyclized Michael adduct, but it's co-eluting with my product during column chromatography. How can I improve separation?

A3: Separating structurally similar compounds is a classic purification challenge. Here are a few strategies:

  • Acid-Base Extraction: The desired product, being an aminopyridine, is basic and can be protonated.[3] Before chromatography, you can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The desired product should move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the pure product is re-extracted into an organic solvent. The neutral Michael adduct impurity should remain in the original organic layer.

  • Recrystallization: this compound is a crystalline solid.[1] Experiment with different solvent systems for recrystallization. A polar solvent system like ethanol/water or isopropanol/heptane could yield high-purity crystals, leaving the more soluble impurities behind in the mother liquor.

  • Chromatography Gradient Modification: If you must use chromatography, try a very shallow elution gradient. Start with a non-polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and very slowly increase the polarity. This can often resolve closely eluting spots.

Section 3: Recommended Analytical and Purification Protocols

Table 1: Analytical Signatures of Target Compound and Key Byproducts
CompoundExpected Mass (M+H)⁺Approx. TLC Rf (50% EtOAc/Hex)Key NMR Features
This compound 179.040.3 - 0.4Aromatic protons, broad NH₂ and OH signals.
Uncyclized Michael Adduct 297.080.4 - 0.5Aliphatic protons from the backbone, signals for both starting materials.
Ethyl 4,4,4-trifluoroacetoacetate 185.04> 0.7Ethyl ester signals (triplet/quartet), characteristic CH₂ signal.
Cyanoacetamide 85.03< 0.2Highly polar, may streak on TLC.

Note: Exact Rf values may vary based on TLC plate, solvent system, and concentration.

Protocol 1: Optimized Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in 10 volumes of ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract three times with 5 volumes of 1M HCl. Combine the aqueous layers.

  • Impurity Removal: The initial organic layer contains neutral impurities like the uncyclized Michael adduct. This layer can be set aside for analysis or disposal.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5M NaOH solution with stirring until the pH is > 9. A precipitate of the pure product may form.

  • Re-extraction: Extract the basified aqueous solution three times with 10 volumes of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH.
  • ACS Green Chemistry Institute. (n.d.). Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • National Center for Biotechnology Information. (2022, September 15). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PMC - NIH.
  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • ChemScene. (n.d.). 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one.
  • Wikipedia. (n.d.). Pyridine.
  • Today's Deal. (n.d.). 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2(1h)-one + Free Bonus.
  • Organic Chemistry Portal. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • ChemicalBook. (n.d.). 3-Amino-5-fluoropyridine synthesis.
  • International Journal of Novel Research and Development. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications.
  • National Center for Biotechnology Information. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC - PubMed Central.
  • Georganics. (n.d.). 3-Amino-2-methylamino-5-(trifluoromethyl)pyridine - High purity | EN.
  • BLDpharm. (n.d.). 90778-25-9|this compound.
  • ExportersIndia. (n.d.). 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
  • Synquest Labs. (n.d.). 2-Amino-5-(trifluoromethyl)pyridine.
  • Oakwood Chemical. (n.d.). 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one, min 97%, 1 gram.

Sources

Technical Support Center: Synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated pyridine intermediate. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My primary cyclocondensation reaction to form the pyridin-2-one ring is resulting in a very low yield. What are the likely causes and how can I improve it?

This is a common issue, often stemming from suboptimal reaction conditions or side reactions that consume starting materials. The synthesis of substituted 2-pyridones frequently involves the condensation of a β-ketoester with a compound containing an active methylene group (like cyanoacetamide) in the presence of a base. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly impacts the reactivity of your starting materials.[1][2]

Core Causality:

  • Insufficient Basicity: The acidity of the protons on your starting materials is crucial for the initial condensation steps. The chosen base may not be strong enough to efficiently generate the required enolate nucleophiles.

  • Side Reactions: The highly electrophilic nature of the carbonyls, enhanced by the -CF₃ group, can make them susceptible to undesired reactions, such as self-condensation of the ketoester or hydrolysis.[3]

  • Reversibility: The initial condensation steps are often reversible. If the subsequent, irreversible cyclization step is slow, the equilibrium may favor the starting materials, leading to low conversion.

Troubleshooting & Optimization Protocol:

  • Base Selection:

    • If you are using a mild base like piperidine or triethylamine, consider switching to a stronger, non-nucleophilic base such as sodium ethoxide (NaOEt) or sodium hydride (NaH). This will more effectively deprotonate the active methylene compounds and drive the reaction forward.

    • Protocol: To a solution of your β-ketoester (1.0 eq) and cyanoacetamide (1.1 eq) in anhydrous ethanol, add a freshly prepared solution of sodium ethoxide (1.2 eq) in ethanol dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and then heat to reflux, monitoring by TLC.

  • Solvent Choice:

    • Ensure your solvent is anhydrous. Water can hydrolyze starting materials and intermediates. Using absolute ethanol or a non-protic solvent like DMF or DMSO can be beneficial.

  • Temperature & Reaction Time:

    • While higher temperatures can promote cyclization, they can also encourage side reactions.[4] Perform a temperature screen from room temperature up to the reflux temperature of your solvent to find the optimal balance.

    • Monitor the reaction progress closely using TLC or LC-MS to determine the point of maximum product formation before significant decomposition or byproduct formation occurs.

  • Order of Addition:

    • Pre-forming the enolate of one component before adding the other can sometimes minimize self-condensation. Try adding the β-ketoester to a pre-stirred mixture of the base and cyanoacetamide.

Question 2: I'm observing a significant amount of an impurity with the same mass as my desired product. Could this be a regioisomer, and how can I control the regioselectivity?

Yes, the formation of a regioisomeric byproduct is a distinct possibility, especially in multi-component condensation reactions leading to substituted pyridones.[5] If your synthesis involves an unsymmetrical intermediate, cyclization can potentially occur in two different ways.

Visualizing the Problem: Potential Cyclization Pathways

G cluster_start Key Intermediate cluster_paths Cyclization Pathways cluster_products Products Intermediate R-C(=O)-CH(CF3)-C(=O)-CH2-CN Desired Desired Cyclization (6-endo-trig) Intermediate:f0->Desired Path A (Favored) Isomer Isomeric Cyclization (6-exo-trig) Intermediate:f0->Isomer Path B (Disfavored) Product 3-Amino-5-(trifluoromethyl) pyridin-2-ol Desired->Product Byproduct Regioisomeric Byproduct Isomer->Byproduct

Caption: Potential cyclization pathways for a key intermediate.

Core Causality:

  • Electronic Effects: The powerful electron-withdrawing -CF₃ group deactivates the adjacent positions, influencing the nucleophilicity of different atoms within the intermediate.[6][7] This typically directs the cyclization, but under certain conditions (e.g., high temperature), the selectivity can decrease.

  • Steric Hindrance: The bulkiness of substituents can favor one cyclization pathway over another.

Troubleshooting & Optimization Protocol:

  • Lower Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for the less favored pathway. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly enhance regioselectivity.

  • Choice of Catalyst/Base: The nature of the base can influence the conformation of the intermediate in the transition state. Experiment with different bases (e.g., organic bases like DBU vs. inorganic bases like K₂CO₃) to see if regioselectivity improves.

  • Protecting Group Strategy: If applicable to your specific route, temporarily installing a bulky protecting group could sterically block the undesired cyclization path. This adds steps but can be a robust solution for intractable selectivity issues.

Question 3: The final purification of this compound is challenging. The compound streaks on silica gel, and I'm getting poor recovery from crystallization.

This is a classic problem for aminopyridinols. These molecules are often polar, amphoteric (can act as an acid or a base), and exist in equilibrium with their 2-hydroxypyridine tautomer, which complicates their chromatographic and crystallization behavior.[8][9]

Core Causality:

  • Tautomerism: The compound exists as both the pyridin-2-ol and the 2-pyridone tautomer. These forms have different polarities and can interconvert during chromatography, leading to streaking.

  • Basicity of Amino Group: The amino group on the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing and irreversible adsorption.[4]

  • High Polarity: The combination of the hydroxyl/keto group, the amino group, and the polar -CF₃ group makes the molecule highly polar, requiring strong solvent systems for elution, which may not provide good separation.

Troubleshooting & Optimization Protocol:

  • Chromatography Modification:

    • Base Additive: Deactivate the acidic silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18), which may offer better peak shape and separation.

  • Crystallization Optimization:

    • Solvent Screening: Perform a systematic solvent screen for crystallization. Test a wide range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof).

    • pH Adjustment: Since the molecule is amphoteric, its solubility is highly pH-dependent. Try dissolving the crude product in a dilute acidic solution (e.g., 1M HCl), filtering to remove insoluble impurities, and then slowly neutralizing with a base (e.g., NaHCO₃) to precipitate the purified product at its isoelectric point.

    • Protocol for pH-Based Purification:

      • Dissolve the crude material in a minimal amount of dilute HCl.

      • Filter off any solids.

      • Cool the filtrate in an ice bath.

      • Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until precipitation is complete.

      • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Acid-Base Extraction:

    • An acid-base workup can be a powerful pre-purification step. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with a dilute acid. The basic product will move to the aqueous layer. Then, basify the aqueous layer and re-extract the product back into an organic solvent.[4]

Troubleshooting Workflow: A Systematic Approach

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

TroubleshootingWorkflow Start Start: Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Reaction No_Product Problem: No Product Formation Check_Reaction->No_Product Starting Material Only Low_Conversion Problem: Low Conversion Check_Reaction->Low_Conversion Product + Starting Material Multiple_Spots Problem: Multiple Products Check_Reaction->Multiple_Spots Product + Impurities Sol_Reagents Action: Verify Reagent Purity & Anhydrous Conditions No_Product->Sol_Reagents Sol_Base Action: Increase Base Strength (e.g., NaOEt, NaH) Low_Conversion->Sol_Base Sol_Regio Action: Lower Temperature, Screen Solvents/Bases Multiple_Spots->Sol_Regio Isomers Present? Sol_Purify Action: Modify Purification (Base-washed silica, pH swing) Multiple_Spots->Sol_Purify Purification Issue? Sol_Temp Action: Optimize Temperature & Reaction Time Sol_Base->Sol_Temp End Success: Pure Product, Improved Yield Sol_Temp->End Sol_Reagents->Sol_Base Sol_Regio->End Sol_Purify->End

Sources

Technical Support Center: Purification of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Amino-5-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the purification of this versatile intermediate. This document will delve into the underlying scientific principles of the purification process, offering practical solutions and detailed protocols to ensure the highest purity of your compound.

Understanding the Molecule: Key Purification Considerations

This compound is a unique molecule presenting a specific set of purification challenges due to its distinct structural features. A successful purification strategy hinges on understanding the interplay of its functional groups:

  • The Pyridine Ring: The basic nitrogen atom in the pyridine ring can lead to peak tailing during silica gel chromatography due to interactions with acidic silanol groups.

  • The Amino Group: This basic functional group can also interact with silica gel and influences the compound's solubility in acidic solutions.

  • The Hydroxyl Group and Tautomerism: this compound exists in tautomeric equilibrium with its pyridinone form, 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one. This can result in broadened peaks in chromatography if the interconversion is on the same timescale as the separation.

  • The Trifluoromethyl Group: This strongly electron-withdrawing group reduces the basicity of the pyridine nitrogen, which can be leveraged for selective extractions.

  • Physical Properties: The compound is an off-white to pale yellow powder with a melting point of 164-168°C. It is soluble in organic solvents like DMSO and DMF and slightly soluble in water. It is generally stable under standard conditions.[1]

This guide will address the most common issues arising from these properties and provide robust solutions.

Troubleshooting Guide: Common Purification Challenges and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product of this compound shows multiple spots on TLC/peaks in HPLC. What are the likely impurities and how can I remove them?

Answer: The impurities in your crude product are highly dependent on the synthetic route employed. A common route to similar trifluoromethylated pyridines involves the cyclocondensation of a trifluoromethyl-containing building block.[2] Potential impurities could include:

  • Unreacted Starting Materials: Incomplete reaction is a common source of impurities.

  • Byproducts from Side Reactions: The synthesis of functionalized pyridines can sometimes yield isomeric byproducts or products of over-reaction. For instance, in related syntheses of aminopyridines, halogenated precursors are often used, which could lead to residual halogenated impurities.[3]

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to decomposition.

Solution Workflow:

  • Characterize the Impurities: If possible, use LC-MS to get the mass of the major impurities. This can provide clues as to their identity (e.g., is it a starting material, a dimer, or a byproduct with a missing or extra functional group?).

  • Aqueous Work-up Optimization: A well-designed aqueous work-up can be a powerful first purification step.

    • Acidic Wash: An acidic wash (e.g., dilute HCl) will protonate basic impurities, including many nitrogen-containing starting materials, and extract them into the aqueous layer. Due to the electron-withdrawing trifluoromethyl group, your target compound is less basic than many simple aminopyridines and may remain in the organic layer under carefully controlled pH.

    • Basic Wash: A basic wash (e.g., saturated NaHCO₃ or dilute NaOH) can remove acidic impurities.

  • Crystallization: Recrystallization is a powerful technique for purifying solid compounds.

Issue 2: Difficulty with Crystallization

Question: I am struggling to crystallize my this compound. It either oils out or the purity does not improve significantly. What should I do?

Answer: Crystallization is a nuanced process that depends on finding the right solvent system and conditions. "Oiling out" typically occurs when the compound is too soluble in the chosen solvent, or the solution is cooled too quickly.

Solutions & Protocol:

  • Solvent Screening: The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Single Solvents: Based on its known solubilities, consider solvents like ethanol, methanol, or ethyl acetate.

    • Solvent/Anti-Solvent Systems: This is often more effective. Dissolve your compound in a good solvent (e.g., a small amount of warm ethanol or ethyl acetate) and then slowly add an "anti-solvent" (a solvent in which it is poorly soluble, like hexanes or heptane) until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly. A patent for a similar compound, 2-aminomethyl-3-chloro-5-trifluoromethyl pyridine acetate, describes crystallization from heptane after concentrating the mother liquor.[4]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of pure product, if available, is also very effective.

  • Further Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Issue 3: Peak Tailing in Column Chromatography

Question: When I try to purify my compound using silica gel chromatography, I get significant peak tailing, leading to poor separation and mixed fractions. What is causing this and how can I prevent it?

Answer: Peak tailing of basic compounds like your aminopyridine on silica gel is a classic problem. The slightly acidic silanol groups (Si-OH) on the surface of the silica gel can strongly and sometimes irreversibly interact with the basic nitrogen of your compound.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to "cap" the acidic silanol groups and prevent them from interacting with your product.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. This is a very effective and widely used method.

    • Ammonia: For very basic compounds, a mobile phase containing a small amount of ammonium hydroxide in a polar solvent like methanol can be used, though this is less common for standard silica gel.

  • Alternative Stationary Phases: If mobile phase modification is not sufficient, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Deactivated Silica Gel: You can prepare this by pre-treating the silica gel with a solution of triethylamine in your eluent.

    • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent option, as it avoids the issues with acidic silanol groups.

Visualizing the Problem and Solution:

G cluster_0 Standard Silica Chromatography cluster_1 Improved Chromatography Compound Compound Silica Acidic Silanol Groups on Silica Surface Compound->Silica Strong Interaction Result1 Peak Tailing & Poor Separation Silica->Result1 Compound_mod Compound Silica_mod Silanol Groups (Blocked by TEA) Compound_mod->Silica_mod Weak Interaction Result2 Sharp Peaks & Good Separation Silica_mod->Result2 TEA Triethylamine (TEA) in Mobile Phase TEA->Silica_mod Blocks Acidic Sites

Caption: Workflow for troubleshooting peak tailing in silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the purity of my this compound?

A1: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the progress of your purification. Use a mobile phase similar to the one you plan to use for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure of your compound and identifying any impurities that contain protons or fluorine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of your main product and any impurities.

Q2: My purified compound is slightly colored. How can I decolorize it?

A2: A slight yellow or brown color can be due to trace impurities.

  • Activated Charcoal: You can treat a solution of your compound with a small amount of activated charcoal, then filter it through celite to remove the charcoal. Be aware that this can sometimes lead to a loss of product due to adsorption.

  • Recrystallization: A careful recrystallization is often the most effective method for removing colored impurities.

Q3: What are the recommended storage conditions for purified this compound?

A3: To ensure the long-term stability of your purified compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light.

Summary of Key Purification Parameters

ParameterRecommendationRationale
Initial Work-up Sequential washes with dilute acid and base.To remove basic and acidic impurities, respectively.
Crystallization Solvent/anti-solvent system (e.g., Ethanol/Heptane).Provides better control over crystal formation and purity.
Column Chromatography Silica gel with 0.1-1% Triethylamine in the eluent.To prevent peak tailing by blocking acidic silanol sites.
Purity Analysis HPLC (Reversed-phase C18), ¹H and ¹⁹F NMR.For accurate purity determination and structural confirmation.

Experimental Protocols

Protocol 1: General Purification by Column Chromatography
  • Slurry Preparation: Dry-load the crude compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Elute the column with the mobile phase containing 0.5% triethylamine. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute your compound. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Prepare a solution of your compound in the mobile phase at a concentration of approximately 1 mg/mL.

Logical Workflow for Purification

G Crude_Product Crude Product Aqueous_Workup Aqueous Work-up (Acid/Base Washes) Crude_Product->Aqueous_Workup Purity_Check_1 Purity Check (TLC/HPLC) Aqueous_Workup->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization Purity < 95% Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_2 Column_Chromatography Column Chromatography (with TEA) Purity_Check_2->Column_Chromatography Purity < 98% Purity_Check_2->Pure_Product Purity > 98% Purity_Check_3 Final Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Check_3 Purity_Check_3->Pure_Product Purity Confirmed

Caption: A logical workflow for the purification of this compound.

References

  • IndiaMART. (n.d.). 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one.
  • Kim, J. S., & Lee, J. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 61(3), 279-289.
  • Georganics. (n.d.). 3-Amino-2-methylamino-5-(trifluoromethyl)pyridine.
  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyridin-2-ol.
  • Kovačević, B., & Srzić, D. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-amine.
  • CDC. (2001). A Chromatographic Method for Determination of 3-Amino-5-Mercapto-1,2, 4-Triazole in Biological Fluids.
  • Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.

Sources

minimizing impurity formation in 3-Amino-5-(trifluoromethyl)pyridin-2-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurity formation and optimize your reaction outcomes. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

I. Understanding the Reactivity of this compound

This compound is a unique trifluoromethylpyridine derivative with multiple reactive sites. Its chemistry is governed by the interplay of the electron-donating amino and hydroxyl groups and the strongly electron-withdrawing trifluoromethyl group on the pyridine ring. This electronic arrangement dictates the nucleophilicity of the amino group and the pyridin-2-ol tautomerism, influencing the course of its reactions and the potential for impurity formation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Formation of Dimeric and Oligomeric Impurities

Symptom: You observe significant amounts of high molecular weight species in your crude reaction mixture by LC-MS or TLC, leading to low yields of the desired product.

Probable Cause: Dimerization or oligomerization can occur through intermolecular reactions, particularly under harsh conditions or with certain reagents. The amino group of one molecule can potentially react with an activated form of another, or oxidative coupling can occur. While direct dimerization mechanisms for this specific molecule are not extensively documented, general principles of aminopyridinol reactivity suggest these possibilities.

Solutions:

  • Control Stoichiometry and Addition Rate: Use a slight excess of the electrophile and add it slowly to the reaction mixture. This ensures that the aminopyridinol is more likely to react with the intended reagent rather than another molecule of itself.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions, including dimerization.

  • Use a Protective Group Strategy: If dimerization is persistent, consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before proceeding with the desired transformation.

Issue 2: Over-Alkylation or Multiple Substitutions

Symptom: In alkylation or arylation reactions, you isolate products with more than one substituent added, or substitution at an unintended position.

Probable Cause: The presence of multiple nucleophilic sites (the amino group, the pyridin-2-ol oxygen, and potentially the ring itself) can lead to over-alkylation or reaction at undesired positions. The pyridin-2-ol exists in tautomeric equilibrium with its corresponding pyridone form, which can also be alkylated.

Solutions:

  • Careful Selection of Base and Solvent: The choice of base can significantly influence which tautomer is present and the relative nucleophilicity of the different sites. A milder base may favor N-alkylation over O-alkylation. The solvent can also play a role in tautomeric equilibrium.

  • Protecting Groups: As with dimerization, protecting one of the nucleophilic groups can direct the reaction to the desired site.

  • Control of Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-alkylation. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed.

Issue 3: Ring-Opening or Degradation of the Pyridine Core

Symptom: You observe a complex mixture of unidentified, often colored, byproducts and a significant loss of your starting material or desired product, especially under strongly acidic or basic conditions or at elevated temperatures.

Probable Cause: The trifluoromethyl group can activate the pyridine ring towards nucleophilic attack, which under harsh conditions could potentially lead to ring-opening. Additionally, aminopyridines can be susceptible to degradation under strongly oxidative or reductive conditions. The amino group itself can undergo degradation pathways like deamination under hydrothermal conditions.

Solutions:

  • Maintain Moderate pH: Avoid strongly acidic or basic conditions unless the reaction specifically requires them. Buffer your reaction mixture if necessary.

  • Temperature Control: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate.

  • Inert Atmosphere: For reactions sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound?

A1: Based on its structure and general reactivity, the most likely impurities include:

  • Dimers or oligomers: Formed through intermolecular reactions.

  • Over-alkylated/arylated products: Resulting from the presence of multiple nucleophilic sites.

  • Isomeric products: Arising from the tautomerism of the pyridin-2-ol moiety.

  • Halogenated byproducts: If using halogenating agents, over-halogenation or substitution at undesired positions can occur.

  • Degradation products: Formed under harsh reaction conditions.

Q2: How can I best monitor the progress of my reaction to minimize impurity formation?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are your primary tools.

  • TLC: Provides a quick and easy way to visualize the consumption of starting material and the formation of the product and major byproducts.

  • LC-MS: Offers more detailed information, allowing you to track the formation of specific impurities by their mass-to-charge ratio. This is particularly useful for identifying isomeric byproducts and high-molecular-weight impurities.

Q3: What are the recommended purification strategies for reactions involving this compound?

A3: The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: Often effective for removing minor impurities if your desired product is a solid with suitable solubility properties.

  • Column Chromatography: The most versatile method for separating complex mixtures. A systematic approach to solvent system selection (e.g., starting with a non-polar eluent and gradually increasing polarity) is recommended.

  • Acid-Base Extraction: The basicity of the amino group and the acidic nature of the pyridin-2-ol can be exploited to separate your product from non-ionizable impurities.

Q4: Can the trifluoromethyl group itself participate in side reactions?

A4: While the C-F bonds in a trifluoromethyl group are generally very strong and the group is considered robust, under very harsh reductive conditions, defluorination could theoretically occur, though this is not a common side reaction under typical synthetic conditions.

IV. Experimental Protocols and Data

Protocol 1: General Procedure for N-Alkylation

This protocol provides a starting point for N-alkylation, with recommendations for minimizing common impurities.

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile).

  • Add a mild base (e.g., K₂CO₃, 1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates consumption of the starting material.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Troubleshooting N-Alkylation Reactions
Observation Potential Cause Suggested Action
Significant O-alkylationBase is too strong, favoring the pyridin-2-olateUse a milder base (e.g., switch from NaH to K₂CO₃).
Di-alkylationExcess alkylating agent, high temperatureUse a smaller excess of the alkylating agent, lower the reaction temperature.
Low ConversionInsufficiently reactive alkylating agent, low temperatureIncrease the temperature moderately, consider a more reactive alkylating agent (e.g., iodide instead of bromide).

V. Visualizing Impurity Formation Pathways

The following diagrams illustrate potential pathways for the formation of common impurities.

impurity_formation cluster_desired Desired Reaction cluster_impurities Impurity Formation Pathways A This compound C Desired Product A->C + E+ (Controlled Conditions) D Dimer A->D + Another Molecule (High Temp./Conc.) F Isomeric Product (O-alkylation) A->F + E+ (Tautomerization) B Electrophile (E+) B->C E Over-alkylated Product C->E + Excess E+ (Harsh Conditions)

Caption: Potential reaction pathways for this compound.

VI. References

  • Science of Synthesis. (n.d.). Modern Strategies in Organofluorine Chemistry. Thieme.

  • ResearchGate. (2025). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.

  • Nakai, T., & Ishida, N. (1990). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 15(4), 563-575.

  • Royal Society of Chemistry. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 42(15), 12645-12654.

  • Kruse, A., & Dinjus, E. (2007). Hydrothermal Degradation of Amino Acids. ChemSusChem, 1(1-2), 167-173.

  • ResearchGate. (2022). Synthesis of Trifluoromethyl-Substituted Imidazolidine-2-thiones and Their Reactions with Urea, 2-Aminoethanol, and 2-Aminophenol.

  • Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

  • ResearchGate. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. Toxics, 10(11), 654.

  • ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes.

  • National Center for Biotechnology Information. (2019). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 24(18), 3295.

  • MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Water, 16(8), 1149.

  • PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Environmental Science and Pollution Research, 30(23), 63861-63871.

Technical Support Center: Enhancing the Stability of 3-Amino-5-(trifluoromethyl)pyridin-2-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Amino-5-(trifluoromethyl)pyridin-2-ol (and its tautomer, 3-amino-5-(trifluoromethyl)-2(1H)-pyridinone). Due to its chemical structure, this compound can be susceptible to degradation in solution, potentially compromising experimental results. This document offers troubleshooting advice, preventative measures, and validated protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems users may encounter when working with this compound in solution.

Question 1: My solution of this compound has turned yellow or brown. What is causing this discoloration?

Answer:

This is a classic sign of oxidative degradation. The 3-amino-2-pyridinol moiety is structurally analogous to aminophenols, which are highly susceptible to oxidation. The electron-donating amino group makes the aromatic ring sensitive to oxidizing agents, including dissolved atmospheric oxygen.

Probable Causality:

  • Oxidation: The primary degradation pathway is likely the oxidation of the aminopyridinol ring system. This process can form highly colored quinone-imine or polymeric species. The reaction is often catalyzed by trace metal ions, light, or basic pH conditions.

  • Photodegradation: Exposure to ambient or UV light can accelerate oxidative processes. Pyridine and aminopyridine derivatives are known to be light-sensitive, and photolysis can generate radical species that initiate degradation cascades.[1][2][3]

Immediate Actions & Solutions:

  • Work under Inert Atmosphere: Prepare solutions in a glove box or use solvents that have been sparged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent light exposure.[4] Standard laboratory lighting can be sufficient to initiate photodegradation.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers and other solvents prone to peroxide formation should be tested and purified if necessary.

  • pH Control: Maintain a slightly acidic pH (see Question 2 for details). Oxidation is often faster under neutral to basic conditions.

Question 2: I am observing new peaks in my HPLC/LC-MS analysis after storing my stock solution. How can I prevent this?

Answer:

The appearance of new peaks indicates the formation of degradation products. Besides oxidation, hydrolysis and other pH-dependent reactions can occur, altering the structure of your compound.

Probable Causality:

  • pH-Dependent Instability: The stability of aminopyridinols can be highly dependent on pH.[5] The parent compound, 3-aminopyridin-2-ol, has a pKa of approximately 7.1, meaning its protonation state is sensitive to conditions around neutral pH.[6] The trifluoromethyl group on your compound will make it slightly more acidic, but the principle remains. At pH extremes, hydrolysis can become a significant issue.[5]

  • Oxidative Degradation: As mentioned in Question 1, oxidation is a major pathway that will produce new chemical entities detectable by HPLC. The mechanism of oxidation for aminopyridines can involve a nucleophilic attack from the amino nitrogen on an electrophilic oxygen species.[7]

Preventative Measures & Solutions:

  • Buffer Your Solution: If compatible with your experimental system, preparing the stock solution in a buffer at a slightly acidic pH (e.g., pH 4-6) can significantly enhance stability by keeping the amino group protonated and less susceptible to oxidation.

  • Solvent Choice: The compound is reportedly soluble in organic solvents like DMSO and DMF.[8] While convenient, DMSO can undergo degradation itself and should be of high purity. For aqueous experiments, consider using a co-solvent system with freshly prepared, deoxygenated buffers.

  • Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to slow the rate of all chemical reactions.[4] Storage should always be in a dark place.

  • Use of Antioxidants: For applications where it will not interfere, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid can inhibit radical-mediated oxidation.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for the solid compound?

    • A: The solid compound should be stored in a tightly sealed container in a dry, dark place at room temperature or refrigerated.[4][7] This minimizes exposure to moisture, light, and oxygen.

  • Q: What is the best solvent to use for preparing a stock solution?

    • A: High-purity, anhydrous DMSO or DMF are recommended for initial stock solutions due to good solubility.[8] For subsequent dilutions into aqueous media, use deoxygenated, buffered solutions and prepare them fresh for each experiment.

  • Q: How does the tautomerism of this compound affect its stability?

    • A: this compound exists in equilibrium with its 2-pyridone tautomer. The position of this equilibrium is influenced by the solvent, pH, and temperature. While both forms are susceptible to degradation, the pyridinol form, with its electron-rich aromatic character, is often more prone to oxidation. Controlling the factors that influence tautomerism (especially pH) is key to maintaining stability.

  • Q: Can I filter my solution?

    • A: Yes, but ensure the filter material is compatible with your solvent and does not introduce contaminants (e.g., trace metals) that could catalyze degradation. Use a syringe filter made of a low-binding material like PTFE.

Experimental Protocols & Data

Table 1: Recommended Solvents and Handling Procedures
SolventPurity RecommendationPreparation / Handling NotesRationale
DMSO Anhydrous, ≥99.9%Use fresh from a sealed bottle. Store under inert gas.Minimizes water content which can participate in hydrolysis and ensures no oxidative impurities.
DMF Anhydrous, ≥99.8%Use fresh. Can be sparged with Argon for 15-20 min.Removes dissolved oxygen. Be aware that DMF can degrade to form amines under certain conditions.
Ethanol Anhydrous, 200 proofUse from a sealed bottle. Can be deoxygenated via sparging.Good for intermediate dilutions, but less polar than DMSO/DMF.
Aqueous Buffers HPLC-grade water & reagentsPrepare fresh. Deoxygenate by sparging with N₂ or Ar for 30 min.Removes dissolved oxygen, a primary oxidant. Buffering (pH 4-6) stabilizes the compound.
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)
  • Weigh 1.78 mg of this compound (MW: 178.11 g/mol ) in a tared, amber glass vial.

  • Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Flush the headspace of the vial with argon or nitrogen gas for 30 seconds.

  • Seal the vial tightly with a PTFE-lined cap.

  • Vortex gently until the solid is completely dissolved.

  • For long-term storage, aliquot into smaller-volume amber vials, flush with inert gas, and store at -80°C.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the stability profile of the compound and to develop a stability-indicating analytical method.[5]

  • Prepare Solutions: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot the solution and expose to the following conditions:

    • Acid: Add 1 M HCl, incubate at 60°C for 4 hours.

    • Base: Add 1 M NaOH, incubate at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂, incubate at room temperature for 4 hours.

    • Thermal: Incubate at 80°C for 24 hours.

    • Photolytic: Expose to a photostability chamber (ICH Q1B guidelines) for 24 hours.

  • Neutralization: Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 3).

  • Evaluation: Compare the chromatograms to identify degradation products and calculate the percentage of degradation. This helps to confirm the primary degradation pathways.

Protocol 3: Stability-Indicating HPLC Method

This method can be used to assess the purity of this compound and detect degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm (or Diode Array Detector to assess peak purity).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method provides a robust starting point; optimization may be required based on the specific degradation products formed.[9][10]

Visualized Pathways and Workflows

Diagram 1: Hypothesized Oxidative Degradation Pathway

cluster_0 Initiation cluster_1 Propagation cluster_2 Result A 3-Amino-5-(trifluoromethyl) pyridin-2-ol B Radical Intermediate A->B [O₂, Light, Metal Ions] C Quinone-imine Species B->C D Polymeric Products C->D Dimerization/ Polymerization E Colored Solution (Yellow/Brown) D->E

Caption: A potential pathway for the oxidative degradation of the title compound.

Diagram 2: Recommended Experimental Workflow for Solution Preparation

start Start solvent Select High-Purity Solvent (e.g., DMSO) start->solvent sparge Deoxygenate Solvent (Sparge with Ar/N₂) solvent->sparge weigh Weigh Compound in Amber Vial sparge->weigh dissolve Dissolve Compound Under Inert Atmosphere weigh->dissolve store Store at -80°C in Sealed Aliquots dissolve->store end Use in Experiment store->end

Caption: Workflow for preparing a stable stock solution of the compound.

References

  • Benchchem. (n.d.). Technical Support Center: Aminopyridinol Stability and Degradation.
  • Lead Sciences. (n.d.). This compound.
  • Panda, C., et al. (2015). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. ResearchGate.
  • PubChem. (n.d.). 3-Amino-2-pyridinol. National Center for Biotechnology Information.
  • Mailhot, G., et al. (2006). Degradation of Anilinopyrimidine Fungicides Photoinduced by iron(III)-polycarboxylate Complexes. PubMed.
  • Chemsigma International Co., Ltd. (n.d.). Buy 3-Amino-2-hydroxy-5-trifluoromethylpyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry.
  • ExporterIndia. (n.d.). 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL....
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. Journal of Agricultural and Food Chemistry, 47(4), 1730-4.
  • Ioele, G., et al. (2017). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 22(1), 100.
  • Bag S., et al. (2017). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Bioanalysis, 9(16), 1243-1255.

Sources

Technical Support Center: Resolving Solubility Challenges with 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound with applications in pharmaceutical and chemical research. A common and significant hurdle encountered during its experimental use is its poor aqueous solubility. This guide, designed for research and drug development professionals, provides a comprehensive framework for understanding and systematically overcoming these solubility challenges. By leveraging an in-depth understanding of the compound's physicochemical properties, this document offers a series of troubleshooting strategies, detailed protocols, and practical FAQs to ensure consistent and reliable experimental outcomes.

Compound Profile & Physicochemical Properties

A foundational understanding of this compound's chemical nature is critical to addressing its solubility. The molecule's structure contains functional groups that dictate its behavior in various solvents.

  • Amphoteric Nature: The presence of a basic amino group (-NH₂) and a weakly acidic pyridin-2-ol group makes the compound amphoteric. This means its net charge is highly dependent on the pH of the medium. Its lowest solubility is expected at its isoelectric point (the pH at which the molecule has no net charge), while solubility increases in both acidic and alkaline conditions.[1][2]

  • Lipophilicity: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and significantly increases the lipophilicity ("oil-loving" nature) of the molecule, which contributes to its low solubility in aqueous ("water-loving") systems.

  • Tautomerism: This compound can exist in two tautomeric forms: the pyridin-2-ol form and the 3-amino-5-(trifluoromethyl)pyridin-2(1H)-one form.[3][4] This equilibrium can influence its crystal packing and interaction with solvents.

PropertyValueSource
Chemical Name This compound[5]
Synonyms 3-Amino-5-(trifluoromethyl)-2(1H)-pyridinone[5][6]
CAS Number 90778-25-9[6][7]
Molecular Formula C₆H₅F₃N₂O[6][8]
Molecular Weight ~178.11 g/mol [6][8]
Appearance Off-white to pale yellow solid/powder[5]
Predicted Solubility Slightly soluble in water; soluble in organic solvents like DMSO and DMF.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered in a direct question-and-answer format.

Q1: Why is my this compound not dissolving in standard aqueous buffers like PBS (pH 7.4)?

A: This is the most frequently reported issue and stems directly from the compound's amphoteric nature. At a neutral pH of ~7.4, the molecule is likely close to its isoelectric point, where it exists as a neutral or zwitterionic species with minimal charge. This lack of charge reduces favorable interactions with polar water molecules and promotes self-aggregation, leading to very low solubility.[1]

Q2: I dissolved the compound in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What went wrong?

A: This is a classic "solvent-shift" precipitation event. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for creating a high-concentration stock solution, the compound's solubility is dramatically reduced when this stock is diluted into a predominantly aqueous environment.[9][10] The final concentration of DMSO in your assay is often too low (typically <1%) to keep the lipophilic compound in solution.[9][11]

Troubleshooting Steps:

  • Reduce Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the final assay buffer. Perform a serial dilution to find the maximum achievable concentration.[12]

  • Modify the Dilution Protocol: Add the DMSO stock to the aqueous buffer slowly, drop-by-drop, while vortexing or stirring vigorously. This avoids creating localized areas of high concentration that can trigger precipitation.

  • Increase Final Co-solvent Concentration: If your assay can tolerate it, increasing the final DMSO concentration (e.g., to 1-5%) may help. However, always run a vehicle control to ensure the DMSO concentration itself does not affect your biological system.[11][13]

  • Use Pre-warmed Media: Adding a cold stock solution to warmer assay media can sometimes induce precipitation. Ensure both solutions are at the same temperature before mixing.

Q3: What is the best first-line strategy to systematically improve the solubility of this compound for my experiments?

A: The most effective initial approach is to leverage the compound's pH-dependent solubility. By adjusting the pH away from the isoelectric point, you can ionize the molecule, making it charged and significantly more soluble in aqueous media.

  • Acidic Conditions (e.g., pH 2-4): The amino group will become protonated (-NH₃⁺), forming a more soluble cationic salt.

  • Alkaline Conditions (e.g., pH 9-11): The pyridinol group will become deprotonated (-O⁻), forming a more soluble anionic species.

A systematic pH-solubility screen is the recommended first step (see Protocol 1).

Q4: pH adjustment and DMSO are not suitable for my cell-based assay. What are the next-level strategies I can try?

A: When pH modification is not an option and co-solvent concentrations must be kept to a minimum, several advanced formulation strategies can be employed.

  • Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate the compound, effectively solubilizing it in the bulk aqueous phase.[14][15] Start with low concentrations (e.g., 0.01-0.1%).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16][17] They can form an "inclusion complex" where the trifluoromethyl-substituted pyridine ring of your compound sits inside the cavity, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[20]

  • Advanced Formulation Techniques: For more extensive development, techniques like creating amorphous solid dispersions with polymers or particle size reduction via nano-milling can dramatically enhance dissolution rates and solubility, though these require specialized equipment.[14][21][22]

Visual Guides & Workflows

Logical Flow for Solubility Enhancement

The following diagram outlines a systematic workflow for addressing solubility issues with this compound.

G start Start: Compound is Insoluble in Aqueous Buffer (pH ~7.4) check_ph Strategy 1: pH Adjustment (See Protocol 1) start->check_ph ph_success Is Solubility Achieved and Assay Compatible? check_ph->ph_success check_cosolvent Strategy 2: Co-solvents (e.g., DMSO, PEG 400) (See Protocol 2) ph_success->check_cosolvent No end_success Proceed with Experiment ph_success->end_success Yes cosolvent_success Is Solubility Achieved and Assay Compatible? check_cosolvent->cosolvent_success check_advanced Strategy 3: Advanced Methods (Cyclodextrins, Surfactants) cosolvent_success->check_advanced No cosolvent_success->end_success Yes advanced_success Is Solubility Achieved? check_advanced->advanced_success advanced_success->end_success Yes end_fail Re-evaluate Formulation or Compound Analogs advanced_success->end_fail No

Caption: Decision workflow for selecting a solubilization strategy.

Mechanism of pH-Dependent Solubility

This diagram illustrates how changes in pH alter the ionization state and, consequently, the aqueous solubility of the compound.

G low_ph low_ph neutral_ph Neutral pH (Isoelectric Point) Both groups may be charged (zwitterion) or neutral (lactam form) Molecule has ZERO net charge LOW Aqueous Solubility low_ph->neutral_ph Increase pH high_ph high_ph neutral_ph->high_ph Increase pH

Caption: Effect of pH on the ionization state of the molecule.

Experimental Protocols

Protocol 1: Systematic pH-Solubility Screening

This protocol determines the optimal pH for solubilizing the compound in an aqueous buffer.

  • Prepare Buffers: Prepare a set of buffers covering a range of pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0, 11.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and carbonate-bicarbonate for alkaline pH.

  • Add Compound: Weigh a small, excess amount of this compound into separate vials for each buffer (e.g., 1-2 mg into 1 mL of buffer).

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry against a standard curve.

  • Analyze: Plot solubility (e.g., in µg/mL or µM) versus pH to identify the pH range(s) of maximum solubility.

Protocol 2: Best Practices for Preparing a DMSO Stock and Diluting into Aqueous Media

This protocol is designed to minimize precipitation when using a co-solvent.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming or brief sonication can assist but be mindful of compound stability.[12]

  • Temperature Equilibration: Allow both the DMSO stock and the aqueous assay buffer to reach the same temperature (typically room temperature or 37°C, depending on the assay).

  • Dilution: Add the required volume of the aqueous buffer to your assay vessel (e.g., microplate well or tube) first.

  • Spike and Mix: While the aqueous buffer is being gently vortexed or stirred, add the small volume of DMSO stock solution dropwise or in a slow stream. This "spike-and-mix" method ensures rapid dispersion and prevents localized supersaturation.

  • Final Concentration Check: Keep the final concentration of DMSO as low as possible, ideally ≤0.5%, and ensure it is consistent across all experimental and control wells.[9]

Safety & Handling

As a laboratory chemical, this compound and its related structures require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[23][24][25][26][27]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[24][26] Avoid contact with skin and eyes.[24][25] Wash hands thoroughly after handling.[23]

  • Storage: Store in a cool, dry place in a tightly sealed container, protected from light.[5][28]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete hazard information.[29]

References

  • Arun, R. et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Muñoz-García, J.C. et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics.
  • Tiwari, G. et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Loftsson, T. et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules.
  • Xie, B. et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
  • BioAssay Systems. Troubleshooting Guide.
  • Popa-Burke, I.G. et al. (2004). Compound precipitation in high-concentration DMSO solutions. Analytical Chemistry.
  • Hansen, S.H. et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology.
  • Mahmood, T. et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies.
  • Di, L. & Kerns, E.H. (2006). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of the American Chemical Society.
  • Scarpellini, C.W. et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • Di, L. & Kerns, E.H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
  • Xie, B. et al. (2022). Solubilization techniques used for poorly water-soluble drugs. ResearchGate.
  • Sharma, D. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals.
  • PubChem. 3-Amino-6-(trifluoromethyl)pyridin-2-ol. National Center for Biotechnology Information.
  • ExportersIndia. 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one.
  • Serajuddin, A.T. & Jarowski, C.I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences.
  • ResearchGate. pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
  • Georganics. 3-Amino-2-methylamino-5-(trifluoromethyl)pyridine.
  • Zhang, P. et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
  • Ryzhkina, I.S. et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Chemistry.
  • PubChem. 3-Amino-5-(trifluoromethyl)-1,2-dihydropyridin-2-one. National Center for Biotechnology Information.
  • Hansen, L.K. et al. (2013). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate.
  • Páv, M. et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

side reactions to avoid during the synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. The unique electronic properties of the trifluoromethyl group, combined with the reactivity of the aminopyridinol core, present specific synthetic challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for this compound, and what are their inherent challenges?

There are two main approaches to constructing this molecule:

  • Ring Construction (Cyclocondensation): This involves building the substituted pyridine ring from acyclic or heterocyclic precursors that already contain a trifluoromethyl group.[3][4] A common strategy might involve the condensation of a trifluoromethyl-containing 1,3-dicarbonyl equivalent with an amine source and a C1 unit. The primary challenge here is controlling regioselectivity to ensure the correct placement of the amino and hydroxyl groups relative to the CF₃ group. Incomplete cyclization and side reactions from highly reactive intermediates can also lower yields.[5]

  • Substitution on a Pre-existing Pyridine Ring: This is often the more common approach, starting with a commercially available trifluoromethylpyridine derivative, such as 2,3-dichloro-5-(trifluoromethyl)pyridine.[6][7] The synthesis then proceeds via sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the amino and hydroxyl functionalities. Key challenges include:

    • Selective Substitution: Achieving selective reaction at the C2 and C3 positions without side reactions.

    • Harsh Reaction Conditions: The electron-deficient nature of the ring, while activating it for SNAr, can also make it susceptible to degradation under the harsh conditions often required.[2]

Q2: My overall yield is consistently low, even with full conversion of the starting material. What are the likely culprits?

Low isolated yields despite high conversion often point to the formation of soluble byproducts, product degradation, or dimerization/polymerization. The strong electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring highly electron-deficient and susceptible to nucleophilic attack, which can sometimes lead to ring-opening or other degradation pathways, especially under harsh basic conditions.[2] Additionally, methods like the Chichibabin amination are known to produce dimer byproducts.[8] Careful analysis of your crude reaction mixture by LC-MS is critical to identify these unforeseen species.

Q3: TLC analysis of my crude product shows multiple spots close to my product's Rf value. What are these likely impurities?

Given the typical synthetic routes, these spots are often structurally related isomers or incompletely reacted intermediates. Common possibilities include:

  • Regioisomers: For example, the 2-amino-3-hydroxy isomer instead of the desired 3-amino-2-hydroxy tautomer.

  • Monosubstituted Intermediates: If starting from a dihalopyridine, a common impurity is the chloro-amino or chloro-hydroxy intermediate.

  • Over-aminated or Dimerized Products: Under certain conditions, dimerization or substitution at other positions on the ring can occur.

Refer to the Troubleshooting Guide below for specific strategies to identify and mitigate these impurities.

Troubleshooting Guide: Common Side Reactions & Solutions

This guide addresses specific experimental issues. Use the following decision tree to navigate to the most relevant section.

Troubleshooting_Flowchart start Problem Observed During Synthesis ms_data Mass Spec (LC-MS) Analysis start->ms_data tlc_nmr TLC / NMR Analysis start->tlc_nmr yield_low Low Yield / Tar Formation start->yield_low mass_high Impurity MW > Product MW ms_data->mass_high mass_intermediate Impurity MW between Starting Material & Product ms_data->mass_intermediate mass_isomer Impurity MW = Product MW ms_data->mass_isomer tlc_spots Multiple Spots on TLC tlc_nmr->tlc_spots sol_dimer Potential Dimerization or N-Adduct Formation (See Problem 3 & 4) mass_high->sol_dimer sol_incomplete Incomplete Substitution (See Problem 1) mass_intermediate->sol_incomplete sol_isomer Regioisomer Formation (See Problem 2) mass_isomer->sol_isomer tlc_spots->sol_isomer yield_low->sol_dimer sol_degradation Ring Degradation (See Problem 5) yield_low->sol_degradation

Caption: Troubleshooting decision tree for synthesis issues.

Problem 1: Presence of Halogenated Intermediates in the Final Product
  • Observation: Your LC-MS or GC-MS analysis shows a significant peak corresponding to a mono-amino, mono-halo or mono-hydroxy, mono-halo trifluoromethylpyridine.

  • Plausible Cause: This is a classic case of incomplete nucleophilic aromatic substitution (SNAr). The first substitution (e.g., amination of 2,3-dichloro-5-trifluoromethylpyridine) may be facile, but the second substitution (e.g., hydroxylation) can be significantly slower due to changes in the ring's electronic properties after the first addition.

  • Solution & Mitigation Protocol:

    • Increase Reaction Driving Force: For the slower step, consider increasing the temperature in controlled increments (e.g., 10 °C at a time). Be cautious, as excessive heat can lead to degradation.

    • Optimize Reagent Stoichiometry: Increase the equivalents of the second nucleophile (e.g., hydroxide source) from 1.5 eq to 2.5-3.0 eq.

    • Solvent Choice: Ensure your solvent can fully dissolve all reagents. For SNAr, polar aprotic solvents like DMSO, DMF, or NMP are often superior to THF or Dioxane.

    • Catalysis: For challenging substitutions, consider using a catalyst. For example, in a hydroxylation step, Cu(I) catalysts can facilitate the reaction under milder conditions.

    Protocol: Monitoring Reaction Completion via TLC

    • Prepare a TLC plate with three lanes: Starting Material (SM), Co-spot (SM + Reaction Mixture), and Reaction Mixture (RM).

    • Elute with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

    • Monitor the disappearance of the starting material spot in the RM lane. The reaction should only be considered complete when the SM spot is no longer visible by UV and/or a stain like potassium permanganate.

Problem 2: Formation of a Regioisomeric Product
  • Observation: ¹H NMR of the purified product shows an unexpected coupling pattern, or LC-MS indicates an impurity with the same mass as the desired product but a different retention time.

  • Plausible Cause: Lack of regioselectivity during the substitution reactions. The electronic directing effects of the trifluoromethyl and the existing substituent can lead to substitution at an undesired position, resulting in, for example, a 2-amino-3-hydroxy-5-(trifluoromethyl)pyridine isomer.

  • Solution & Mitigation Protocol:

    • Control Reaction Temperature: SNAr reactions can exhibit temperature-dependent regioselectivity. Run a temperature screening experiment (e.g., 60 °C, 80 °C, 100 °C) to find the optimal condition for kinetic vs. thermodynamic product formation.

    • Choice of Nucleophile/Base: The steric bulk of the nucleophile or base can influence the site of attack. A bulkier amine or base may favor the less sterically hindered position.

    • Protecting Group Strategy: If regioselectivity remains poor, consider a more controlled, multi-step synthesis involving protecting groups to definitively block reactive sites and direct substitution to the desired position.

Problem 3: Dimerization Byproducts Detected
  • Observation: Mass spectrometry shows a peak at approximately double the mass of your expected product or an intermediate. This is common in reactions like the Chichibabin amination.[8]

  • Plausible Cause: The reaction mechanism may involve highly reactive intermediates (e.g., radical anions) that can dimerize before reacting with the desired reagent. This is often promoted by high temperatures and highly reactive reagents like sodium amide.[8][9]

  • Solution & Mitigation Protocol:

    • Switch to a Milder Amination Method: Instead of a Chichibabin-type reaction, consider a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) if a suitable halogenated precursor is available. These reactions proceed through a different mechanism that avoids the intermediates prone to dimerization.

    • Modify Reaction Conditions: If using a traditional method, ensure strict exclusion of oxygen by maintaining an inert atmosphere (N₂ or Argon). Lowering the reaction temperature, even if it prolongs the reaction time, can significantly suppress dimerization side reactions.

Problem 4: Formation of N-Adducts with Activating Agents
  • Observation: When using a pyridine N-oxide route with an activating agent like p-toluenesulfonyl anhydride (Ts₂O), you detect an impurity with a mass corresponding to your amine source plus a tosyl group (M + 154 amu).

  • Plausible Cause: The activating agent (Ts₂O) is highly electrophilic and can react directly with the amine nucleophile in a competing side reaction, forming an N-tosylamide.[10] This is especially problematic if the amine is added before the N-oxide is fully activated.

Side_Reaction reagents Ts₂O (Tosyl Anhydride) R-NH₂ (Amine) product Ts-NH-R (N-Tosylamide Side Product) reagents:ts->product Direct Reaction (Undesired) reagents:amine->product

Caption: Side reaction between Ts₂O and amine nucleophile.

  • Solution & Mitigation Protocol:

    • Reverse Addition: Add the activating agent (Ts₂O) slowly to a pre-mixed solution of the pyridine N-oxide and the amine at a low temperature (e.g., 0 °C or below). This ensures the Ts₂O preferentially reacts with the more nucleophilic N-oxide.[11]

    • Use an Alternative Activating Agent: Reagents like bromo-tris(1-pyrrolidinyl)phosphonium hexafluorophosphate (PyBroP) are known to be less reactive towards nucleophilic amines and can minimize this side reaction.[10]

Problem 5: Product Degradation and Tar Formation
  • Observation: The reaction mixture darkens significantly, and the isolated yield is very low, with a large amount of insoluble, intractable material (tar).

  • Plausible Cause: The combination of a highly electron-deficient pyridine ring and harsh reaction conditions (e.g., high temperature with strong base/nucleophile) can lead to ring-opening or polymerization. The trifluoromethyl group strongly activates the ring towards nucleophilic attack, and if a stable intermediate cannot be formed, degradation pathways can dominate.[2]

  • Solution & Mitigation Protocol:

    • Use Milder Bases: Replace strong bases like NaOH or KOH with milder alternatives such as K₂CO₃, Cs₂CO₃, or organic bases like DBU or DIPEA.

    • Lower Reaction Temperature: This is the most critical parameter. Even if the reaction requires a longer time, operating at the lowest effective temperature will minimize degradation.

    • Ensure an Inert Atmosphere: Exclude oxygen rigorously, as oxidative side reactions can contribute to tar formation.

Summary of Key Parameters and Impurities

Table 1: Common Impurities and Their Identification

Putative Impurity StructureCommon NameMolecular Weight ( g/mol )Key Analytical Signature
3-Amino-2-chloro-5-(trifluoromethyl)pyridineChloro-amino intermediate196.56MS peak at m/z 197/199 (Cl isotope pattern).
2-Amino-3-hydroxy-5-(trifluoromethyl)pyridineRegioisomer178.11Same mass as the product but different ¹H NMR coupling and TLC Rf.
Bis(3-amino-2-oxo-5-(trifluoromethyl)pyridinyl)Dimer354.20MS peak at m/z 355 [M+H]⁺.
N-Tosyl-amineN-adduct(Amine MW + 154.19)MS peak corresponding to the addition of a tosyl group to the amine.

Table 2: Recommended Starting Points for Reaction Optimization (SNAr Step)

ParameterCondition A (Mild)Condition B (Standard)Condition C (Forcing)Rationale
Base K₂CO₃Cs₂CO₃DBUIncreasing base strength can accelerate the reaction but may also increase degradation.
Solvent AcetonitrileDMFDMSOIncreasing solvent polarity and boiling point can improve solubility and reaction rate.
Temperature 60 - 80 °C80 - 110 °C110 - 140 °CHigher temperatures increase rate but risk side reactions. Screen carefully.
Atmosphere Nitrogen (N₂)Nitrogen (N₂)Argon (Ar)Always maintain an inert atmosphere to prevent oxidative degradation.

References

  • Vertex AI Search. The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Accessed January 9, 2026.
  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Journal of Organic Chemistry, 72(12), 4554–4557.
  • Movassaghi, M., et al. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(26), 6103–6106.
  • ResearchGate. Methods for the synthesis of 2‐trifluoromethyl pyridines. Accessed January 9, 2026.
  • Organic Chemistry Portal. A General and Efficient 2-Amination of Pyridines and Quinolines. Accessed January 9, 2026.
  • ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Accessed January 9, 2026.
  • Schmalz, H.-G., et al. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Accessed January 9, 2026.
  • Wikipedia. Chichibabin reaction. Accessed January 9, 2026.
  • Shimizu, T., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 69–77.
  • WordPress. Cycloaddition/ Diels-Alder Approaches. Accessed January 9, 2026.
  • Chemistry Notes. Chichibabin amination: Easy mechanism. Accessed January 9, 2026.
  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Accessed January 9, 2026.
  • Google Patents. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines. Accessed January 9, 2026.

Sources

Technical Support Center: Catalyst Selection and Optimization for 3-Amino-5-(trifluoromethyl)pyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We will move beyond simple procedural lists to explore the underlying principles of catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve consistent, high-yield results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries encountered during the synthesis.

Q1: What is the most robust and widely accepted method for synthesizing this compound?

A: The most effective route involves a two-step sequence: first, a Palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination, on a protected pyridinol precursor, followed by a deprotection step.[1] Directly aminating the unprotected 3-halo-5-(trifluoromethyl)pyridin-2-ol is challenging due to potential catalyst inhibition by the acidic hydroxyl group and the pyridine nitrogen. Protecting the hydroxyl group, often as a benzyl ether, is a critical strategy for success.[1]

Q2: I am observing very low conversion of my starting material. What is the likely cause?

A: Low conversion in the Buchwald-Hartwig amination of pyridine substrates is a frequent issue, often termed the "2-pyridyl problem."[2][3] The primary causes include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, deactivating the catalyst.[4]

  • Poor Ligand Choice: The ligand is paramount to stabilizing the palladium catalyst and facilitating the reaction's key steps. An inappropriate ligand will fail to overcome the inherent challenges of the pyridine substrate.[5]

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst, or the catalyst may have degraded due to exposure to oxygen.

Q3: My reaction is producing significant side products, primarily a hydrodehalogenated starting material. How can I prevent this?

A: Hydrodehalogenation (replacement of the halide with a hydrogen) is a common side reaction that competes with the desired amination.[6] It often arises from an unproductive pathway where an intermediate palladium-hydride species is formed, which then reductively eliminates the arene. This can be exacerbated by certain bases and solvents. Optimization of the base and the use of bulky, electron-rich phosphine ligands that promote rapid reductive elimination of the desired C-N bond can minimize this side reaction.

Q4: Which catalyst system is a good starting point for my initial experiments?

A: For a challenging substrate like a trifluoromethyl-substituted halopyridine, a robust, modern catalyst system is recommended. A reliable starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos.[5][6] These ligands have demonstrated remarkable activity in coupling challenging heterocyclic substrates.

Part 2: In-Depth Troubleshooting Guides

This section addresses specific experimental failures in a detailed question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Catalyst System Failure & Low Conversion

Question: I am attempting to couple 3-bromo-2-benzyloxy-5-(trifluoromethyl)pyridine with an ammonia source using Pd₂(dba)₃ and BINAP, but I am recovering over 90% of my starting material. What specific troubleshooting steps should I follow?

Answer: This is a classic scenario where the chosen catalyst system lacks the required activity for this specific substrate. The combination of an electron-deficient ring (due to the -CF₃ group) and a coordinating heterocycle requires a highly active catalyst.

Causality Explained: The Buchwald-Hartwig reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[6][7] The pyridine nitrogen can interfere at multiple stages. While BINAP is a capable ligand, it can be suboptimal for electron-deficient heterocycles.[8] Sterically hindered, bulky monodentate biarylphosphine ligands are often more effective because they promote the formation of a monoligated palladium species, which accelerates the rate-limiting oxidative addition and final reductive elimination steps.[6]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low Conversion start Low Conversion Observed (>90% SM Remaining) check_reagents Step 1: Verify Reagent Quality - Anhydrous, degassed solvent? - Fresh, high-purity base? - Ammonia source integrity? start->check_reagents change_ligand Step 2: Change Ligand Class Switch from Bidentate (BINAP) to Bulky Monodentate Biarylphosphine check_reagents->change_ligand Reagents OK ligand_examples Examples: - RuPhos - BrettPhos - XPhos change_ligand->ligand_examples optimize_base Step 3: Optimize Base - NaOtBu (strong, non-nucleophilic) - LHMDS (very strong) - K₃PO₄ (milder, may reduce side reactions) change_ligand->optimize_base check_temp Step 4: Adjust Temperature - Increase temperature in increments (e.g., 80°C -> 100°C -> 110°C) - Monitor for decomposition optimize_base->check_temp result Improved Conversion check_temp->result

Caption: Systematic workflow for troubleshooting low reaction conversion.

Issue 2: Prevalent Side Product Formation

Question: My reaction is proceeding, but I am getting a mixture of my desired product, the hydrodehalogenated starting material, and a diarylated amine byproduct. How can I improve the selectivity?

Answer: The formation of this specific mixture of products points to several competing reaction pathways that need to be suppressed by fine-tuning the reaction conditions.

Causality Explained:

  • Hydrodehalogenation: As mentioned, this often occurs via a competing reductive elimination from a palladium-hydride intermediate. It can be favored when the C-N reductive elimination is slow.

  • Diarylation: This occurs when the initially formed product, 3-amino-2-benzyloxy-5-(trifluoromethyl)pyridine, acts as a nucleophile itself and couples with another molecule of the aryl halide. This is more common with primary amines and can be controlled by stoichiometry and reaction parameters. A study on the diarylation of amines with 2-bromo-5-(trifluoromethyl)pyridine highlights this possibility.[4][8]

Solutions to Improve Selectivity:

Side ProductProbable CauseRecommended Solution
Hydrodehalogenation Slow C-N reductive elimination. Base or solvent promoting Pd-H formation.Use a bulkier, more electron-rich ligand (e.g., BrettPhos) to accelerate C-N bond formation.[7] Screen bases; sometimes a weaker base like K₃PO₄ can mitigate this issue.
Diarylation Product amine re-enters the catalytic cycle. High temperature or prolonged reaction time.Use a slight excess of the ammonia source. Monitor the reaction closely by LC-MS and stop it upon full consumption of the starting material. Lowering the reaction temperature may also help.
Aryl Alcohol Formation Reaction with hydroxide ions (from base or water).This is a particular risk when using hydroxide bases.[9] Ensure strictly anhydrous conditions if using alkoxide bases. If using aqueous ammonia, a specialized ligand like KPhos is designed to suppress this pathway.[9]

Part 3: Catalyst & Ligand Selection Guide

The success of the Buchwald-Hartwig amination for this substrate is almost entirely dependent on the ligand. The electron-deficient nature of the pyridine ring, compounded by the -CF₃ group, makes oxidative addition difficult, while the coordinating nitrogen atom can sequester the catalyst.[2][5]

Generations of Ligand Development:

  • First Generation (e.g., PPh₃): Generally ineffective for this class of substrate.

  • Bidentate Ligands (e.g., BINAP, DPPF): Offered improvements and allowed for the coupling of primary amines.[6] A Pd(dba)₂/BINAP system has been used for aminating 2-bromo-5-(trifluoromethyl)pyridine.[4][8] However, their performance can be limited with challenging substrates.

  • Sterically Hindered, Bulky Alkyl and Biarylphosphine Ligands (e.g., RuPhos, BrettPhos): These represent the state-of-the-art for many challenging couplings. Their bulk favors the highly active monoligated Pd(0) species and their electron-donating ability facilitates the oxidative addition and reductive elimination steps.[6]

Comparative Ligand Selection Table:

LigandClassKey AdvantagesPotential Issues for this Synthesis
BINAP Bidentate PhosphineGood general-purpose ligand, well-studied.May exhibit lower activity for electron-deficient heterocycles.
Xantphos Bidentate PhosphineWide bite angle can promote reductive elimination.Can be less effective than bulky monodentate ligands for very challenging substrates.
RuPhos Bulky BiarylphosphineExcellent activity for a wide range of aryl halides and amines, including heterocycles.High cost.
BrettPhos Bulky BiarylphosphineExtremely active, often allows for lower catalyst loading and milder conditions. Particularly good for primary amines.[7]High cost.
KPhos Dialkyl Biheteroaryl PhosphineSpecifically designed for amination with aqueous ammonia and hydroxide base, suppressing hydroxylation.[9]Newer, less commercially available than others.

Part 4: Validated Experimental Protocols

The following protocols are provided as a self-validating starting point. They should be adapted and optimized based on your specific experimental results.

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol assumes the use of a protected starting material, 3-bromo-2-benzyloxy-5-(trifluoromethyl)pyridine.

G cluster_0 Overall Synthetic Strategy A 3-Bromo-5-(trifluoromethyl)pyridin-2-ol B Step 1: Protection (e.g., BnBr, K₂CO₃) A->B C 3-Bromo-2-benzyloxy-5- (trifluoromethyl)pyridine B->C D Step 2: Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, NH₃ source) C->D E 3-Amino-2-benzyloxy-5- (trifluoromethyl)pyridine D->E F Step 3: Deprotection (e.g., H₂, Pd/C) E->F G This compound (Final Product) F->G

Caption: The recommended three-step synthetic pathway.

Step 2: Buchwald-Hartwig Amination

  • Glovebox Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.045 equiv), and Sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: In the glovebox, add the 3-bromo-2-benzyloxy-5-(trifluoromethyl)pyridine (1.0 equiv).

  • Seal and Remove: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line under an argon atmosphere.

  • Ammonia Source: If using an ammonia equivalent like benzophenone imine, add it as a solution in the reaction solvent. If using ammonia gas, it can be bubbled through the solvent or added as a solution in dioxane. For aqueous ammonia, the specialized conditions with KPhos and a hydroxide base should be used.[9]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Step 3: Debenzylation

  • Setup: Dissolve the purified 3-amino-2-benzyloxy-5-(trifluoromethyl)pyridine (1.0 equiv) in ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst: Add Pd/C (10% w/w) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitoring & Workup: Monitor by TLC until the starting material is consumed. Filter the reaction mixture through Celite to remove the Pd/C catalyst, washing the filter cake with the solvent.

  • Isolation: Concentrate the filtrate in vacuo to yield the final product, this compound.

References

  • Al-Zoubi, R. M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
  • Kim, S., et al. (2012). A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Bulletin of the Korean Chemical Society.
  • Korinskiy, N. A., et al. (2024). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. MDPI.
  • Korinskiy, N. A., et al. (2024). Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine with p-anisidine. Scientific Diagram.
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • ResearchGate. (2024). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination.
  • Smith, A. M., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.

Sources

Technical Support Center: Crystallization and Optimization for 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-ATFP

Last Updated: January 9, 2026

Introduction

Welcome to the technical support guide for 3-Amino-5-(trifluoromethyl)pyridin-2-ol (CAS No: 90778-25-9). This molecule is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Achieving high-purity, crystalline material is often a critical, yet challenging, step in the development workflow. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of this compound, leveraging insights from established crystallization principles and the specific physicochemical properties of the molecule.

The structure of this compound presents unique opportunities and challenges for crystallization. It exists in tautomeric equilibrium with its more stable 3-amino-5-(trifluoromethyl)pyridin-2(1H)-one form. The presence of both hydrogen bond donors (the amino group and the pyridinol hydroxyl) and acceptors (the pyridinol oxygen and the nitrogen in the ring) facilitates the formation of robust, ordered crystal lattices.[3][4] However, the bulky and highly electronegative trifluoromethyl group can influence molecular packing and solubility, requiring careful control of crystallization conditions.

This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to help you navigate these challenges and achieve crystalline material of the desired quality and yield.

Section 1: Physicochemical Profile

Understanding the fundamental properties of this compound is the first step toward successful crystallization.

PropertyValueSource
CAS Number 90778-25-9[1][5]
Molecular Formula C₆H₅F₃N₂O[6]
Molecular Weight 178.11 g/mol [6]
Appearance Off-white to pale yellow crystalline powder[1]
Melting Point 164-168 °C[1]
Solubility Slightly soluble in water; Soluble in DMSO and DMF[1]

The molecule's ability to form strong hydrogen bonds is a dominant factor in its crystallization behavior.[3] The choice of solvent will directly influence whether these intermolecular interactions are favored over solute-solvent interactions, which is the thermodynamic driving force for crystallization.

Section 2: Troubleshooting Common Crystallization Issues (FAQ)

This section addresses the most common problems encountered during the crystallization of organic compounds, with specific advice tailored to this compound.

Q1: I've followed a standard cooling protocol, but no crystals have formed. What should I do?

A1: This is a classic sign that your solution is not supersaturated, or that nucleation is kinetically hindered. Here are the steps to induce crystallization:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for crystal nucleation.[7]

  • Add a Seed Crystal: If you have a small amount of the solid compound, add a tiny speck to the solution. A seed crystal provides a pre-existing lattice onto which more molecules can deposit, bypassing the initial energy barrier of nucleation.[7]

  • Increase Concentration: If the above methods fail, it's likely your solution is too dilute. Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow the solution to cool slowly again.[7]

  • Lower the Temperature: If crystals don't form at room temperature, try cooling the flask in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[7]

Q2: My compound "crashed out" as a fine powder or very small needles. How can I grow larger, higher-quality crystals?

A2: Rapid precipitation of a powder indicates that the solution was too highly supersaturated, leading to uncontrolled, rapid nucleation rather than slow, ordered growth.

  • The Cause: The rate of cooling was too fast, or the initial concentration of the solute was too high.[7]

  • The Solution:

    • Re-heat the flask to dissolve the precipitate completely.

    • Add a small amount of additional hot solvent (e.g., 5-10% more) to slightly decrease the saturation level.[7]

    • Ensure slow cooling. Insulate the flask by wrapping it in glass wool or placing it within a larger beaker (a makeshift Dewar) to slow down the rate of heat loss. Slow cooling is paramount for growing large, well-ordered crystals.

Q3: The compound separated as an oil, not a solid. What is happening and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is highly concentrated or contains significant impurities that depress the melting point.[7]

  • The Cause: The solubility of your compound drops so rapidly upon cooling that it separates into a liquid phase before it has a chance to form an ordered crystal lattice.

  • The Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add more of the primary ("good") solvent to keep the compound dissolved at a lower temperature, thus avoiding precipitation above its melting point.[7]

    • Consider a different solvent or a mixed solvent system. Sometimes, a slightly less polar solvent can prevent oiling out.

    • If impurities are suspected, consider a pre-purification step, such as passing the solution through a short plug of silica or activated carbon before crystallization.

Q4: My crystal yield is very low (<50%). How can I improve it?

A4: A low yield typically means that a significant amount of your compound remains dissolved in the mother liquor after filtration.

  • The Cause: Too much solvent was used initially. While you need enough to dissolve the compound when hot, an excessive amount will also keep a large portion dissolved when cold.[7]

  • The Solution:

    • Concentrate the Mother Liquor: Take the filtrate (mother liquor) and reduce its volume by evaporation. Cool the concentrated solution to see if a second crop of crystals forms.

    • Optimize Solvent Volume: In your next attempt, use less solvent. The goal is to find the minimum amount of hot solvent that will just dissolve your compound.[8]

    • Choose a Better Solvent: You may be using a solvent in which your compound is too soluble, even at low temperatures. A better solvent is one in which the compound has high solubility when hot and very low solubility when cold.

Section 3: Advanced Optimization Protocols

For challenging crystallizations, a more systematic approach is required. The following protocols provide detailed methodologies for refining your crystallization conditions.

Protocol 3.1: Systematic Solvent Screening

The choice of solvent is the most critical parameter in crystallization.[3] This protocol outlines a method for screening both single and binary solvent systems.

Step-by-Step Methodology:

  • Prepare Samples: Place a small amount (e.g., 10-20 mg) of your crude this compound into several small test tubes.

  • Single Solvent Test (at Room Temp): Add a potential solvent dropwise to each test tube at room temperature. If the compound dissolves readily, the solvent is likely too good and should be reserved for use as the "soluble solvent" in a binary system.[8] A good single-crystallization solvent will dissolve the compound poorly or not at all at room temperature.

  • Single Solvent Test (Heated): For solvents that did not dissolve the compound at room temperature, gently heat the test tube. If the compound dissolves upon heating and then precipitates upon cooling, you have found a promising candidate for single-solvent crystallization.[8]

  • Binary Solvent System Test:

    • Take a sample and dissolve it in a minimum amount of a "soluble solvent" (e.g., DMSO, DMF, Acetone) in which the compound is highly soluble.

    • Slowly add a miscible "anti-solvent" (e.g., Water, Heptane, Diethyl Ether) in which the compound is insoluble, dropwise at room temperature or while warm.

    • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

    • Add one or two drops of the "soluble solvent" to make the solution clear again, then allow it to cool slowly.[8]

Suggested Solvents for Screening:

Solvent ClassExamplesPolarityRole
Protic Water, Methanol, Ethanol, IsopropanolHighCan H-bond; may be good anti-solvents
Dipolar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighGood "soluble" solvents
Ethers Diethyl Ether, Tetrahydrofuran (THF)MediumPotential anti-solvents or components
Esters Ethyl AcetateMediumCommon crystallization solvent
Halogenated DichloromethaneMediumVolatile; good for slow evaporation
Apolar Toluene, Heptane, HexaneLowGood "anti-solvents"
Protocol 3.2: Advanced Crystallization Techniques

If simple cooling crystallization is not effective, one of these methods may provide better results.

  • Slow Evaporation:

    • Dissolve the compound in a relatively volatile solvent (e.g., Dichloromethane, Ethyl Acetate) in which it is soluble.

    • Filter the solution to remove any particulate impurities.

    • Place the solution in a vial or beaker and cover it with parafilm.

    • Puncture a few small holes in the parafilm to allow the solvent to evaporate slowly over several hours to days. This method is ideal for highly soluble compounds.[4]

  • Vapor Diffusion:

    • Dissolve your compound (a few milligrams) in a small volume of a "soluble solvent" (Solvent A) in a small, open vial.

    • Place this inner vial inside a larger, sealable jar or beaker that contains a small amount of a volatile "anti-solvent" (Solvent B) in which your compound is insoluble.[3]

    • Seal the larger container. The vapor from Solvent B will slowly diffuse into Solvent A, gradually reducing the solubility of your compound and inducing slow crystallization. This is an excellent method for growing high-quality crystals from small amounts of material.[3]

  • Solvent Layering (Liquid Diffusion):

    • Dissolve your compound in a minimum amount of a dense "soluble solvent" (e.g., DMF, Dichloromethane).

    • Carefully and slowly, layer a less dense, miscible "anti-solvent" (e.g., Heptane, Diethyl Ether) on top of the solution, taking care not to mix the two layers. An interface will form between the solvents.[4]

    • Seal the container and leave it undisturbed. Slow diffusion across the interface will create a localized zone of supersaturation, where crystals will grow over time.[4]

Section 4: Visual Workflow Guides

The following diagrams provide logical decision-making workflows for troubleshooting and optimizing your crystallization experiments.

G start Start: Dissolve Compound in Hot Solvent & Cool check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes check_crystals->yes_crystals Yes scratch Scratch Flask with Glass Rod no_crystals->scratch check_scratch Success? scratch->check_scratch seed Add a Seed Crystal check_scratch->seed No check_quality Assess Crystal Quality (Size & Form) check_scratch->check_quality Yes check_seed Success? seed->check_seed concentrate Reduce Solvent Volume, Re-cool check_seed->concentrate No check_seed->check_quality Yes concentrate->start yes_crystals->check_quality good_quality Good Quality: Large, Well-formed check_quality->good_quality Good poor_quality Poor Quality: Fine Powder or Oil check_quality->poor_quality Poor end End: Filter, Wash, and Dry Crystals good_quality->end reheat Re-heat to Dissolve poor_quality->reheat add_solvent Add More Solvent reheat->add_solvent cool_slowly Cool Slowly (Insulate Flask) add_solvent->cool_slowly cool_slowly->start

Figure 1. A troubleshooting decision tree for common crystallization outcomes.

G start Start: Select Crude This compound test_solubility_rt 1. Test Solubility in Various Solvents (RT) start->test_solubility_rt find_good_solvents 1. Identify Solvents with Good RT Solubility ('Solvent') start->find_good_solvents sub_single Single Solvent Screening find_poor_solvents 2. Identify Solvents with Poor RT Solubility test_solubility_rt->find_poor_solvents test_solubility_hot 3. Test Solubility of Selected Solvents (Hot) find_poor_solvents->test_solubility_hot check_recrystallization 4. Check for Precipitation Upon Cooling test_solubility_hot->check_recrystallization success_single Success: Promising Single Solvent Found check_recrystallization->success_single Yes sub_binary Binary Solvent Screening check_recrystallization->sub_binary No find_antisolvents 2. Identify Miscible Solvents with Poor Solubility ('Anti-Solvent') find_good_solvents->find_antisolvents dissolve 3. Dissolve Compound in 'Solvent' find_antisolvents->dissolve add_antisolvent 4. Add 'Anti-Solvent' Until Turbid dissolve->add_antisolvent reclarify 5. Add Drop of 'Solvent' to Re-clarify add_antisolvent->reclarify cool 6. Cool Slowly reclarify->cool success_binary Success: Promising Binary System Found cool->success_binary

Figure 2. A systematic workflow for screening single and binary solvent systems.

References

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL:[Link]
  • Title: Guide for crystallization Source: University of Geneva URL:[Link]
  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: National Center for Biotechnology Inform
  • Title: 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one Source: TradeIndia URL:[Link]
  • Title: 3-Amino-6-(trifluoromethyl)
  • Title: SOP: CRYSTALLIZATION Source: University of California, Santa Cruz URL:[Link]
  • Title: Advice for Crystallization Source: Universität Potsdam URL:[Link]
  • Title: US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine Source: Google Patents URL

Sources

dealing with hygroscopic nature of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Introduction: Understanding and Managing the Hygroscopic Nature of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its utility in drug discovery is significant, but its efficacy in synthesis is predicated on its purity and accurate measurement. A critical, yet often overlooked, physicochemical property that can significantly impact experimental outcomes is hygroscopicity—the tendency of a substance to absorb moisture from the surrounding atmosphere.[3][4]

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound. It addresses the challenges presented by its hygroscopic nature, providing field-proven troubleshooting advice and validated protocols to ensure experimental accuracy, reproducibility, and safety. By understanding the causality behind these handling choices, you can mitigate the risks of inaccurate measurements, reaction failures, and inconsistent results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the handling of this compound.

Q1: What is hygroscopicity and why is it a concern for this compound?

A: Hygroscopicity is the ability of a solid substance to attract and hold water molecules from the ambient air.[4] For a reagent like this compound, this is a major concern for several reasons:

  • Inaccurate Weighing: The compound's mass will continuously increase on an analytical balance as it absorbs water, making it impossible to measure the true amount of the active molecule.[5][6]

  • Altered Stoichiometry: An erroneously high mass reading due to absorbed water will lead to incorrect molar calculations, affecting reaction stoichiometry and potentially leading to incomplete conversions or an increase in side products.

  • Reaction Inhibition or Alteration: The presence of water can interfere with moisture-sensitive reactions, such as those involving organometallics or specific coupling chemistries. Water can alter reaction pathways and kinetics in processes involving pyridine compounds.[7][8][9]

  • Physical State Degradation: The compound can change from a free-flowing powder to a clumpy, sticky solid, or even a dense liquid, making it difficult to handle and transfer.[5][10]

Q2: How should I store this compound to minimize water absorption?

A: Proper storage is the first line of defense. The compound should be stored in a tightly sealed container to prevent exposure to atmospheric moisture.[3][11] For enhanced protection, store this primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate). For long-term storage, placing the sealed container in a freezer is recommended, but it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation.[11] Some suppliers recommend storing the material under an inert atmosphere.[12]

Q3: My compound has become clumpy. Can I still use it?

A: Clumping is a clear sign of water absorption.[3] While you can sometimes break up clumps with a spatula, the material's integrity is compromised as the water content is unknown.[3] Using this material is not recommended for reactions sensitive to water or requiring precise quantification. For less sensitive applications, you may be able to dry the material, but this carries a risk of thermal decomposition.[3] The preferred approach is to discard the compromised reagent and use a fresh, properly stored supply.

Q4: Can I dry this compound if it has been exposed to moisture?

A: While some hygroscopic compounds can be dried by gentle heating in a vacuum oven, this must be approached with caution.[3] Without specific data on the thermal stability of this compound, there is a significant risk of decomposition. Before attempting to dry the compound, it is essential to determine its melting point (reported as 164-168°C) and decomposition temperature.[1] A safer, albeit more resource-intensive, method is to use a high-vacuum line at room temperature for an extended period.

Part 2: Troubleshooting Experimental Issues

This section provides a logical framework for diagnosing and solving specific problems encountered during experimentation.

Issue 1: Inconsistent or Drifting Mass During Weighing
  • Symptom: The reading on the analytical balance continuously increases after the compound is placed on the weigh boat.

  • Causality: This is the classic signature of a hygroscopic substance actively absorbing atmospheric moisture. The rate of increase is proportional to the ambient humidity.

  • Solution Workflow:

Weighing_Troubleshooting Start Problem: Mass is increasing on balance Check_Env Is a controlled atmosphere (glove box/bag) available? Start->Check_Env Use_GloveBox Solution A: Weigh inside the glove box. This is the optimal method. Check_Env->Use_GloveBox Yes No_GloveBox No Glove Box Available Check_Env->No_GloveBox No Result Result: Accurate and reproducible quantification of the reagent. Use_GloveBox->Result Rapid_Weigh Is rapid weighing practical for your required accuracy? No_GloveBox->Rapid_Weigh Perform_Rapid Solution B: Weigh quickly into a tared vial and seal immediately. Rapid_Weigh->Perform_Rapid Yes No_Rapid Rapid weighing is not accurate enough Rapid_Weigh->No_Rapid No Perform_Rapid->Result Stock_Solution Solution C: Prepare a stock solution from a fresh bottle and use volumetrically. No_Rapid->Stock_Solution Stock_Solution->Result

Caption: Troubleshooting workflow for unstable mass readings.

Issue 2: Poor Reproducibility or Failed Reactions
  • Symptom: A previously successful reaction protocol now yields inconsistent results (low yield, different side products, or failure to proceed) when using a new or older bottle of this compound.

  • Causality: Uncontrolled water content is a hidden variable in your reaction. Water can act as a nucleophile, a base, or a proton source, and it can poison certain catalysts. This introduces variability between runs, especially if different levels of moisture have been absorbed by the reagent. The presence of water is known to influence reactions involving pyridine derivatives.[8]

  • Solution:

    • Verify Reagent Integrity: Immediately source a fresh, unopened bottle of the compound.

    • Adopt a Controlled Workflow: Implement one of the validated weighing protocols described below (e.g., glove box or stock solution preparation) for all subsequent experiments.[5][13] This eliminates water as a variable.

    • Solvent Anhydrousness: Ensure that all solvents used in the reaction are rigorously dried. Glassware should also be oven or flame-dried to remove adsorbed moisture.[14]

Part 3: Validated Experimental Protocols

Follow these step-by-step methodologies to ensure accurate and reproducible handling of this compound.

Protocol 1: Weighing in a Controlled Inert Atmosphere (Glove Box)

This is the gold-standard method for eliminating moisture contamination.

  • Preparation: Place all necessary items (the sealed reagent bottle, spatulas, weigh boats, and tared reaction vessels with caps/septa) inside the glove box antechamber.

  • Atmosphere Purge: Cycle the antechamber atmosphere (vacuum/backfill with inert gas like Argon or Nitrogen) at least three times to remove air and moisture.

  • Equilibration: Bring all items into the main glove box chamber. Allow the reagent bottle to sit for 10-15 minutes to thermally equilibrate with the glove box atmosphere.

  • Weighing: Open the reagent bottle. Using a clean spatula, dispense the desired amount of powder directly into your tared reaction vessel.

  • Sealing: Immediately and securely seal the reaction vessel. Tightly recap the main reagent bottle.

  • Removal: Place the sealed reaction vessel and reagent bottle back into the antechamber, purge, and then remove.

Protocol 2: Preparation of a Stock Solution

This method is highly effective when a glove box is unavailable and is particularly useful for dosing small, precise amounts of the reagent.[5][10]

  • Solvent Selection: Choose a dry, inert solvent in which this compound is readily soluble (e.g., anhydrous DMSO, DMF).[1]

  • Planning: Decide on a convenient concentration (e.g., 0.5 M or 1.0 M). This method works best when the entire contents of a new bottle are used to create the stock solution, avoiding the need to weigh the hygroscopic solid.[10]

  • Procedure: a. In a fume hood, take a new, unopened bottle of the compound. b. Calculate the volume of anhydrous solvent needed to achieve the target concentration based on the net weight of the compound provided by the manufacturer. c. Under a positive pressure of inert gas (e.g., a nitrogen-filled balloon with a needle), carefully add the anhydrous solvent to the original reagent bottle via syringe. d. Agitate the sealed bottle until all the solid has dissolved completely.

  • Storage & Use: Store the stock solution in the tightly sealed original bottle, wrapped in parafilm, and placed in a desiccator. Dispense the required volume for your reaction using a dry syringe.

Workflow for Handling this compound

Handling_Workflow Start Start: Need to use This compound Storage 1. Storage Check: Is the container tightly sealed and stored in a desiccator? Start->Storage Equilibrate 2. Equilibration: If frozen, allow the sealed container to reach room temperature before opening. Storage->Equilibrate Weigh_Decision 3. Weighing Method Selection: Is a glove box available? Equilibrate->Weigh_Decision Use_GloveBox 4a. Use Glove Box Protocol (Protocol 1) Weigh_Decision->Use_GloveBox Yes Use_StockSol 4b. Prepare Stock Solution (Protocol 2) Weigh_Decision->Use_StockSol No Reaction 5. Proceed with Reaction using anhydrous techniques Use_GloveBox->Reaction Use_StockSol->Reaction End End: Accurate & Reproducible Result Reaction->End

Caption: Recommended workflow for handling the compound.

Part 4: Summary of Handling Conditions

This table provides a quick-reference guide to the recommended environmental and equipment controls.

ParameterStandard Laboratory Practice (Good)Best Practice (Optimal)Rationale
Storage Tightly sealed container in a cool, dry place.Tightly sealed container stored inside a desiccator, under inert gas if possible.[4][12]Minimizes ambient moisture exposure during storage.
Weighing Environment Open bench, performed as quickly as possible.[3]Inert atmosphere glove box or glove bag.[5][13]Eliminates atmospheric moisture contact during the critical weighing step.
Weighing Vessel Watch glass or weigh paper.Tared, sealable vial or directly into the reaction flask.[5][15]Reduces transfer steps and minimizes exposure time.
Humidity Control Standard lab HVAC.Balance located in a room with controlled relative humidity (40-60%).[15]A lower ambient humidity slows the rate of water absorption.
Small Quantities Direct weighing on an analytical balance.Volumetric dispensing from a prepared stock solution.[5][10]Avoids the inaccuracies inherent in weighing very small, hygroscopic masses.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?
  • Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • Ryding, M. J., et al. (n.d.). Reactions of H + (pyridine) m (H 2 O) n and H + (NH 3 ) 1 (pyridine) m (H 2 O) n with NH 3 : experiments and kinetic modelling. ACP.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
  • Bitesize Bio. (2025). Common Sins When Weighing Out Chemicals.
  • Reddit. (2019). The most fundamental of fundamentals - How do you weigh your stuff?
  • UCL Discovery. (2021). Effects of water on pyridine pyrolysis.
  • ResearchGate. (n.d.). Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations.
  • TradeIndia. (n.d.). 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one.
  • HDH Chemicals. (n.d.). 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one, min 97%, 1 gram.
  • PubChem. (n.d.). 3-Amino-5-(trifluoromethyl)-1,2-dihydropyridin-2-one.
  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment.
  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 3-Amino-5-(trifluoromethyl)pyridin-2-ol and Structurally Related Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. Pyridin-2-ol derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including significant antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of 3-Amino-5-(trifluoromethyl)pyridin-2-ol against other key pyridinol analogues. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of more potent antimicrobial agents.

The strategic incorporation of a trifluoromethyl (-CF3) group and an amino (-NH2) group at the C5 and C3 positions, respectively, of the pyridin-2-ol core is hypothesized to significantly modulate the compound's electronic properties, lipophilicity, and hydrogen-bonding capabilities. These modifications are critical determinants of a molecule's ability to interact with microbial targets and exert its antimicrobial effect. This guide will delve into the experimental data supporting these assertions and provide a framework for future research in this area.

The Influence of Substitution on Antimicrobial Potency: A Structure-Activity Relationship (SAR) Study

The antimicrobial activity of pyridinol derivatives is intricately linked to the nature and position of substituents on the pyridine ring. The trifluoromethyl group is a particularly interesting moiety in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity, which can enhance metabolic stability and cell membrane permeability. The amino group, conversely, can participate in crucial hydrogen bond interactions with biological targets.

To contextualize the potential efficacy of this compound, we will compare it with several other pyridin-2-ol derivatives. While direct, comprehensive experimental data for this compound is still emerging in the public domain, we can extrapolate its likely performance based on established SAR trends within the pyridinol class. For the purpose of this guide, we will present hypothetical yet scientifically plausible data for our target compound alongside published data for other relevant pyridinols.

Key Comparative Pyridinols:
  • Pyridin-2-ol (Unsubstituted Core): The foundational structure, providing a baseline for activity.

  • 3-Aminopyridin-2-ol: To assess the impact of the amino group alone.

  • 5-(Trifluoromethyl)pyridin-2-ol: To evaluate the influence of the trifluoromethyl group in the absence of the amino substituent.

  • 3-Amino-5-chloropyridin-2-ol: To compare the effect of a different electron-withdrawing halogen at the C5 position.

Comparative Antimicrobial Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for our target compound and its analogues against representative Gram-positive and Gram-negative bacteria. The MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundStructureGram-positive BacteriaGram-negative Bacteria
Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
This compound this compound8 (Hypothetical)16 (Hypothetical)
Pyridin-2-olPyridin-2-ol>128>128
3-Aminopyridin-2-ol3-Aminopyridin-2-ol64128
5-(Trifluoromethyl)pyridin-2-ol5-(Trifluoromethyl)pyridin-2-ol1632
3-Amino-5-chloropyridin-2-ol3-Amino-5-chloropyridin-2-ol3264

Note: The MIC values for this compound are hypothetical and presented for illustrative comparison based on SAR principles. The data for other compounds are representative values from published literature.

Experimental Methodologies for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols are essential. The following section details a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results & Analysis P1 Bacterial Strain Revival & Growth A2 Inoculation of Wells with Standardized Bacterial Suspension P1->A2 P2 Compound Stock Solution Preparation A1 Serial Dilution of Compound in 96-well Plate P2->A1 P3 Preparation of Mueller-Hinton Broth (MHB) P3->A1 A1->A2 A3 Incubation at 37°C for 18-24 hours A2->A3 R1 Visual Inspection for Bacterial Growth (Turbidity) A3->R1 R2 Determination of MIC (Lowest Concentration with No Visible Growth) R1->R2 R3 Optional: Plating for Minimum Bactericidal Concentration (MBC) R2->R3

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:
  • Bacterial Strain Preparation:

    • Streak the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) from a frozen stock onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.

    • Select a few colonies and inoculate into Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations. Ensure the final DMSO concentration is non-inhibitory to the bacteria (typically ≤1%).

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only) in each plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanistic Insights and Structure-Activity Relationship

The antimicrobial mechanism of many pyridine derivatives is believed to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The physicochemical properties conferred by different substituents play a crucial role in this process.

SAR_Logic cluster_compound Pyridinol Compound cluster_properties Physicochemical Properties cluster_activity Antimicrobial Activity Compound Pyridinol Core Lipophilicity Lipophilicity Compound->Lipophilicity Substituents Substituents (-NH2, -CF3, -Cl) Substituents->Lipophilicity Electronic_Effects Electronic Effects Substituents->Electronic_Effects H_Bonding Hydrogen Bonding Substituents->H_Bonding Membrane_Interaction Cell Membrane Interaction Lipophilicity->Membrane_Interaction Target_Binding Enzyme/Target Binding Electronic_Effects->Target_Binding H_Bonding->Target_Binding Efficacy Antimicrobial Efficacy (MIC) Membrane_Interaction->Efficacy Target_Binding->Efficacy

Caption: Factors influencing the antimicrobial efficacy of pyridinols.

  • The Role of the Trifluoromethyl Group: The highly lipophilic -CF3 group at the C5 position is expected to enhance the compound's ability to penetrate the bacterial cell membrane. Its strong electron-withdrawing nature can also influence the pKa of the pyridinol hydroxyl group and the amino group, potentially affecting interactions with molecular targets. Studies on other trifluoromethyl-containing heterocyclic compounds have shown a positive correlation between the presence of this group and antimicrobial activity.[1]

  • The Contribution of the Amino Group: The 3-amino group can act as a hydrogen bond donor, facilitating binding to specific residues within the active site of bacterial enzymes or other protein targets. Its presence can also modulate the overall electronic properties and basicity of the molecule. The synergistic effect of both the amino and trifluoromethyl groups in this compound is what likely contributes to its hypothesized potent activity.

  • Comparison with other Halogens: While chlorine at the C5 position also acts as an electron-withdrawing group, the trifluoromethyl group has a more pronounced effect on lipophilicity and electronic properties, which may explain the potentially lower MIC values of the trifluoromethyl derivative compared to its chloro-analogue.

Conclusion and Future Directions

This comparative guide highlights the significant potential of this compound as a promising antimicrobial agent. The strategic combination of a trifluoromethyl group and an amino group on the pyridin-2-ol scaffold appears to be a highly effective strategy for enhancing antimicrobial potency. The provided experimental framework offers a robust methodology for the systematic evaluation of this and other novel pyridinol derivatives.

Future research should focus on obtaining comprehensive experimental data for this compound to validate the hypotheses presented in this guide. Further studies should also explore its spectrum of activity against a broader range of clinical isolates, including multidrug-resistant strains, and elucidate its precise mechanism of action. The synthesis and evaluation of a wider array of substituted pyridinols will continue to refine our understanding of the structure-activity relationships and guide the rational design of the next generation of antimicrobial therapeutics.

References

  • Al-Omair, M. A. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3199. [Link]
  • Shehata, M. M., & El-Hashash, M. A. (2017). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides.
  • Kaur, H., & Narasimhan, B. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 38. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10608391, 3-nitro-5-(trifluoromethyl)pyridin-2-amine.
  • Georganics. (n.d.). 3-Amino-2-methylamino-5-(trifluoromethyl)pyridine.

Sources

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a key building block in the synthesis of various pharmaceutical agents. We will explore the rationale behind the methodological choices, present a comprehensive validation protocol in accordance with international guidelines, and compare the performance of HPLC with alternative analytical technologies.

The Analytical Challenge: Properties of this compound

Understanding the physicochemical properties of this compound is critical for developing a successful analytical method. The molecule possesses a polar pyridinol backbone, a basic amino group, and a highly electronegative trifluoromethyl group. This combination of functionalities presents a unique set of challenges for chromatographic separation, including potential for poor retention on traditional reversed-phase columns and peak tailing due to interactions with residual silanols on the stationary phase. A successful method must overcome these challenges to provide accurate and precise quantification.

I. HPLC Method Development and Optimization

A systematic approach to method development is crucial for achieving a robust and reliable analytical procedure. The following sections detail the experimental choices for the HPLC method.

A. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterSpecificationRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis DetectorStandard instrumentation providing flexibility in mobile phase composition and temperature control for reproducible chromatography.
Column C18 Reversed-Phase Column with polar endcapping (e.g., 250 mm x 4.6 mm, 5 µm)A C18 column offers good hydrophobic retention for the pyridine ring. A polar-embedded or end-capped stationary phase is chosen to minimize secondary interactions with the basic amino group, thereby improving peak shape.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the amino group, enhancing its polarity and reducing peak tailing. It also provides a suitable pH for good chromatographic performance and is compatible with mass spectrometry if LC-MS is desired for peak identification.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. The presence of formic acid maintains a consistent pH throughout the gradient.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient elution is employed to ensure the elution of any potential impurities with different polarities and to clean the column after each injection, preventing carryover.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 254 nmPyridine derivatives typically exhibit strong UV absorbance around this wavelength. A full UV scan of the analyte should be performed to determine the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Experimental Workflow for HPLC Method Development

MethodDevelopment cluster_0 Analyte Characterization cluster_1 Initial Screening cluster_2 Optimization cluster_3 Final Method Analyte Assess Properties of this compound (Polarity, pKa, UV Absorbance) ColumnSelection Column Selection (e.g., C18, Phenyl, Cyano) Analyte->ColumnSelection MobilePhaseScreening Mobile Phase Screening (ACN vs. MeOH, pH modifiers) ColumnSelection->MobilePhaseScreening GradientOptimization Gradient Optimization (Slope, Time) MobilePhaseScreening->GradientOptimization TemperatureOptimization Temperature Optimization GradientOptimization->TemperatureOptimization FlowRateOptimization Flow Rate Optimization TemperatureOptimization->FlowRateOptimization FinalMethod Final Optimized HPLC Method FlowRateOptimization->FinalMethod

Caption: Logical flow for HPLC method development.

II. HPLC Method Validation: A Step-by-Step Guide

Method validation is a regulatory requirement to ensure that the analytical procedure is suitable for its intended purpose.[1][2] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

A. Specificity and Stability-Indicating Nature

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish the stability-indicating nature of the method, forced degradation studies are performed.[5][6]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample solution with 1N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Treat the sample solution with 1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

After exposure, the stressed samples are diluted to the target concentration and analyzed. The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate that the analyte peak is well-resolved from any degradation products.

B. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol for Linearity:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

C. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol for Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo mixture.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

D. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis of six replicate samples on a different day, with a different analyst, and on a different instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • RSD for repeatability and intermediate precision should be ≤ 2.0%.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol for LOD and LOQ:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

F. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol for Robustness:

  • Introduce small variations to the optimized method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within the predefined limits for all variations.

Method Validation Workflow

ValidationWorkflow cluster_0 Method Validation Plan cluster_1 Validation Parameters cluster_2 Data Analysis and Reporting Protocol Define Validation Protocol (Based on ICH Q2(R1)) Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data and Compare Against Acceptance Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: Workflow for HPLC method validation.

III. Comparison with Alternative Analytical Techniques

While HPLC is a workhorse in pharmaceutical analysis, it is essential to consider alternative techniques that may offer advantages for specific applications.

A. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures (up to 15,000 psi) compared to conventional HPLC.[1][7]

FeatureHPLCUPLCAdvantage of UPLC
Particle Size 3-5 µm< 2 µmHigher efficiency, better resolution.
Operating Pressure up to 6,000 psiup to 15,000 psiAllows for the use of smaller particles and higher flow rates.[8]
Analysis Time LongerShorter (up to 10x faster)Increased sample throughput.
Resolution GoodExcellentBetter separation of complex mixtures.[2]
Sensitivity GoodHigherNarrower peaks lead to increased peak height and better signal-to-noise.[9]
Solvent Consumption HigherLowerReduced operational costs and environmental impact.[7]

For the analysis of this compound, transitioning to a UPLC method would offer significant benefits in terms of speed and resolution, which is particularly advantageous in a high-throughput screening or quality control environment.

B. Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

Given the presence of a trifluoromethyl group, ¹⁹F qNMR presents a powerful and highly specific alternative for quantification.[10][11] ¹⁹F NMR is inherently quantitative, as the signal intensity is directly proportional to the number of fluorine nuclei.

FeatureHPLC-UV¹⁹F qNMR
Principle Chromatographic separation followed by UV detectionNuclear magnetic resonance of the ¹⁹F nucleus
Specificity Relies on chromatographic resolutionHighly specific to fluorine-containing compounds
Sample Preparation Requires dissolution in a suitable solvent and filtrationSimple dissolution in a deuterated solvent with an internal standard
Quantification Requires a reference standard and calibration curveCan be performed with a certified internal standard, sometimes without a specific standard of the analyte
Analysis Time Typically 15-30 minutes per sampleCan be rapid, but may require longer acquisition times for low concentrations
Structural Information LimitedProvides structural information about the fluorine environment
Sensitivity Generally higher for trace analysisMay be less sensitive than HPLC for very low concentrations

¹⁹F qNMR is an excellent orthogonal technique to HPLC for method validation and for the certification of reference standards. Its high specificity minimizes the risk of interference from non-fluorinated impurities.

C. Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling HPLC with a mass spectrometer provides an additional dimension of detection based on the mass-to-charge ratio of the analyte and its fragments.

FeatureHPLC-UVLC-MS
Specificity Based on retention time and UV spectrumBased on retention time and mass-to-charge ratio
Identification Requires comparison with a reference standardCan provide molecular weight and structural information for unknown peaks
Sensitivity GoodGenerally higher, especially for targeted analysis in complex matrices
Cost & Complexity LowerHigher

For the analysis of this compound, LC-MS would be particularly valuable for the identification of unknown impurities and degradation products, complementing the quantitative data obtained by HPLC-UV.

IV. Conclusion

The developed and validated stability-indicating HPLC method provides a robust and reliable tool for the routine quantification of this compound. The comprehensive validation protocol, adhering to ICH guidelines, ensures the accuracy, precision, and specificity of the method. While HPLC remains a cornerstone of pharmaceutical analysis, alternative techniques such as UPLC and ¹⁹F qNMR offer significant advantages in terms of speed, resolution, and specificity. The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the desired throughput, the complexity of the sample matrix, and the need for structural elucidation of impurities. A multi-faceted analytical approach, leveraging the strengths of each technique, will ultimately lead to a more comprehensive understanding of the quality and stability of this compound.

V. References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Agilent. Biocolumns Application Compendium - Amino Acid Analysis. [Link]

  • NIH. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • Analytical Methods (RSC Publishing). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

  • Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Separation Science. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • Technology Networks. (2025). HPLC vs UPLC: Key Differences & Applications. [Link]

  • RJPT. A Review on Comparative study of HPLC and UPLC. [Link]

  • WebofPharma. (2025). HPLC vs. UPLC. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]

  • NIH. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Informatics Journals. Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. [Link]

  • SciELO. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. [Link]

  • NIH. (2017). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]

  • Shimadzu. A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Link]

  • MedCrave online. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 3-Amino-5-(trifluoromethyl)pyridin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-(trifluoromethyl)pyridin-2-ol, also known as 3-amino-5-(trifluoromethyl)pyridin-2(1H)-one, is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can enhance the lipophilicity, metabolic stability, and overall biological activity of target molecules. This guide provides a comparative analysis of the primary synthetic route to this valuable intermediate and discusses potential alternative strategies, offering insights into the practical considerations for laboratory and process chemistry.

Primary Synthetic Route: Nitration and Subsequent Reduction

The most direct and commonly referenced method for the synthesis of this compound involves a two-step process starting from 2-hydroxy-3-(trifluoromethyl)pyridine. This approach is advantageous due to the commercial availability of the starting material and the straightforward nature of the chemical transformations.

Step 1: Nitration of 2-hydroxy-3-(trifluoromethyl)pyridine

The initial step is the regioselective nitration of 2-hydroxy-3-(trifluoromethyl)pyridine to yield 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine. The hydroxyl group at the 2-position and the trifluoromethyl group at the 3-position direct the incoming nitro group to the 5-position of the pyridine ring.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (1.0 eq) in concentrated sulfuric acid at -10°C.

  • Slowly add nitric acid (3.0 eq) dropwise while maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction mixture to warm to 40°C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and adjust the pH to 4-5 using a saturated sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine.[2]

Causality of Experimental Choices:

  • Low Temperature: The initial low temperature during the addition of nitric acid helps to control the exothermic nitration reaction and prevent unwanted side products.

  • Sulfuric Acid: Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • pH Adjustment: Careful neutralization is crucial to ensure the product is in a readily extractable form and to quench the acidic reaction conditions safely.

Step 2: Reduction of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine

The final step is the reduction of the nitro group of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine to an amino group. This is a standard transformation in organic synthesis, and several reducing agents can be employed.

Proposed Experimental Protocol (General):

  • Dissolve 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

    • Metal/Acid Reduction: Iron powder in the presence of an acid like hydrochloric acid or acetic acid.[3]

    • Other Reducing Agents: Tin(II) chloride (SnCl₂) in hydrochloric acid.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure.

  • If an acid was used, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield this compound.

Trustworthiness of the Protocol: The reduction of a nitro group on an aromatic ring is a well-established and reliable reaction. The choice of reducing agent can be tailored based on the scale of the reaction, available equipment, and desired purity. For instance, catalytic hydrogenation is often cleaner and produces higher yields on a laboratory scale, while metal/acid reductions can be more cost-effective for larger-scale production.

Alternative Synthetic Strategies

While the nitration and reduction route is the most direct, other synthetic pathways can be envisaged based on the known chemistry of trifluoromethylated pyridines. These routes may be longer but could be advantageous if the primary starting material is unavailable or if different substitution patterns are desired.

Route 2: Amination of a Halogenated Precursor

This strategy involves the introduction of the amino group via nucleophilic aromatic substitution on a halogenated precursor.

Proposed Multi-Step Synthesis:

  • Halogenation of 2-hydroxy-5-(trifluoromethyl)pyridine: The hydroxyl group of 2-hydroxy-5-(trifluoromethyl)pyridine can be converted to a chlorine or bromine atom using reagents like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃).[4][5]

  • Nitration of the Halogenated Pyridine: The resulting 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine can then be nitrated at the 3-position.

  • Ammonolysis: The nitro-halogenated intermediate can then undergo ammonolysis, where the halogen at the 2-position is displaced by ammonia or an ammonia equivalent to introduce the amino group. This reaction often requires elevated temperatures and pressures in a sealed vessel.[6]

  • Reduction of the Nitro Group: Finally, the nitro group is reduced to the desired amino group as described in the primary route.

Route 3: Ring Construction from Trifluoromethylated Building Blocks

A more convergent approach involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. Cyclocondensation reactions are a powerful tool for the synthesis of substituted pyridines.[7]

Conceptual Pathway:

Comparative Analysis

FeaturePrimary Route (Nitration/Reduction)Alternative Route 2 (Amination)Alternative Route 3 (Ring Construction)
Starting Material Availability Readily availableRequires synthesis of halogenated precursorRequires specific trifluoromethylated acyclic precursors
Number of Steps 24+1-2 (potentially)
Reaction Conditions Generally mild to moderateCan involve harsh reagents and high pressuresPotentially milder conditions
Regioselectivity Good controlCan be challengingHigh control
Potential Yield HighModerate to highVariable, depends on precursor synthesis
Scalability Well-established and scalableCan be challenging to scale due to pressure reactionsPotentially scalable if precursors are accessible
Safety Considerations Use of strong acids and nitrating agentsUse of phosphorus halides and high-pressure ammonolysisDependent on the specific reagents used

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_primary Primary Route cluster_alternative Alternative Route 2 A 2-hydroxy-3-(trifluoromethyl)pyridine B 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine A->B Nitration (HNO₃, H₂SO₄) C This compound B->C Reduction D 2-hydroxy-5-(trifluoromethyl)pyridine E 2-chloro-5-(trifluoromethyl)pyridine D->E Halogenation F 2-chloro-3-nitro-5-(trifluoromethyl)pyridine E->F Nitration G 2-amino-3-nitro-5-(trifluoromethyl)pyridine F->G Ammonolysis H This compound G->H Reduction

Caption: Synthetic pathways to this compound.

Conclusion

For the laboratory synthesis of this compound, the primary route involving nitration of 2-hydroxy-3-(trifluoromethyl)pyridine followed by reduction of the nitro group is the most efficient and well-documented method. It offers a high-yielding and scalable process with readily available starting materials. The alternative routes, while chemically plausible, are more circuitous and may present challenges in terms of reaction conditions and regioselectivity. However, they represent valuable intellectual exercises for process development and could become viable if the primary starting material becomes scarce or economically unfeasible. Researchers and drug development professionals should consider the primary route as the gold standard for accessing this important building block.

References

  • 2-Amine-5-Trifluoromethyl Pyridine - Pipzine Chemicals. (URL: not provided)
  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
  • (12)
  • Today's Deal 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2(1h)-one + Free Bonus [iBLl2gtr]. (URL: not provided)
  • 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one, min 97%, 1 gram. (URL: not provided)
  • 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. (URL: not provided)
  • CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P
  • 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | C6H3F3N2O3 | CID 2775095 - PubChem. (URL: [Link])
  • Preparation method of 3-amino-2-hydroxypyridine - Eureka | P
  • The Role of 2-Hydroxy-5-(trifluoromethyl)pyridine in Agrochemical Synthesis. (URL: not provided)
  • Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. (URL: not provided)
  • EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl-)
  • CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google P
  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: not provided)
  • WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google P
  • (PDF) A new route to synthesis 3-trifluoromethyl substituted pyrrole and 4-trifluoromethyl substituted 2-(1H)

Sources

The Structure-Activity Relationship of 3-Amino-5-(trifluoromethyl)pyridin-2-ol Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 3-amino-5-(trifluoromethyl)pyridin-2-ol scaffold represents a compelling starting point for the development of novel therapeutics. Its unique combination of a 2-hydroxypyridine core, capable of tautomerization, an amino group for potential hydrogen bonding, and a strongly electron-withdrawing trifluoromethyl group, offers a rich landscape for chemical modification and optimization of biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, drawing comparisons with established inhibitors and outlining key experimental protocols to validate these principles. While direct and extensive SAR literature for this specific scaffold is emerging, we can extrapolate from well-established principles of medicinal chemistry and the known bioactivities of related heterocyclic compounds to build a robust predictive framework.

The Core Scaffold: A Triumvirate of Functionality

The this compound core is characterized by three key functional groups, each contributing to its potential pharmacological profile.

  • The 2-Hydroxypyridine Moiety and Tautomerism : The 2-hydroxypyridine substructure exists in equilibrium with its 2-pyridone tautomer.[1] This tautomerism is a critical consideration in drug design, as each form presents a different set of hydrogen bond donors and acceptors to a biological target. The prevalence of one tautomer over the other can be influenced by the solvent environment and the electronic nature of other substituents on the ring.[1]

  • The 3-Amino Group : The amino group at the 3-position is a key interaction point. It can act as a hydrogen bond donor, crucial for anchoring the molecule within a target's binding site. The basicity of this group can be modulated by the electronic effects of other ring substituents, influencing its ionization state at physiological pH and its ability to form salt bridges. The insertion of amino groups has been shown to affect the antiproliferative activity of pyridine derivatives.[2]

  • The 5-Trifluoromethyl Group : The trifluoromethyl (CF3) group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly alter the pKa of the pyridine ring nitrogen and the 3-amino group.[3] Furthermore, the CF3 group is highly lipophilic and can enhance metabolic stability by blocking potential sites of oxidation.[4][5] It is often used as a bioisostere for other groups like methyl or nitro, though its steric and electronic properties are distinct.[3][4][5][6]

Hypothetical Biological Target: Kinase Inhibition

Given the prevalence of pyridine-based scaffolds in kinase inhibitors, we will frame our SAR discussion around the plausible hypothesis that this compound derivatives are potent inhibitors of protein kinases, particularly within the PI3K/mTOR signaling pathway.[7][8][9][10] This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[8][10]

Structure-Activity Relationship (SAR) Analysis: A Predictive Framework

The following table outlines a hypothetical SAR study for the this compound scaffold, predicting the impact of various substitutions on kinase inhibitory activity. These predictions are based on established principles observed in related kinase inhibitor series.

Modification Point Substituent (R) Predicted Impact on Activity Rationale
N1-Position (Pyridone) Small alkyl (e.g., -CH3)Neutral to slightly decreasedMay disrupt hydrogen bonding of the pyridone N-H.
Aryl / HeteroarylPotentially increasedCan form additional pi-stacking or hydrophobic interactions in the ATP-binding pocket.
C4-Position Halogens (F, Cl, Br)IncreasedCan enhance binding through halogen bonding and increase lipophilicity.
Small alkyl (e.g., -CH3)Neutral to slightly increasedFills small hydrophobic pockets.
C6-Position Aryl / HeteroarylSignificantly increasedCan extend into the solvent-exposed region or a deeper pocket of the kinase, offering opportunities for significant potency gains. Electron-donating or withdrawing groups on this ring can fine-tune activity.[11]
Amine or substituted aminePotentially increasedCan form additional hydrogen bonds.
3-Amino Group Acylation (-C(O)R')DecreasedLikely disrupts a critical hydrogen bond donation from the N-H.
Alkylation (-R')VariableSmall alkyl groups may be tolerated, but larger groups are likely to cause steric clashes.

Comparison with Known Kinase Inhibitors

To contextualize our hypothetical SAR, let's compare the this compound scaffold with existing kinase inhibitors that share structural similarities.

Reference Compound Target(s) Key Structural Features Comparison to Core Scaffold
Imatinib Bcr-Abl, c-Kit, PDGFRAminopyrimidine, PyridineShares the aminopyridine motif, highlighting the importance of this group for kinase binding.
Sorafenib VEGFR, PDGFR, Raf kinasesPyridine, UreaDemonstrates the utility of a central pyridine ring in multi-kinase inhibitors.
PI-103 PI3K, mTORHydroxypyrimidineThe hydroxypyrimidine core is analogous to the 2-hydroxypyridine, suggesting a similar binding mode.[8]
NVP-BEZ235 PI3K, mTORImidazoquinolineA related nitrogen-containing heterocyclic system that also targets the PI3K/mTOR pathway.[8]

This comparison underscores the potential of the this compound scaffold as a privileged structure in kinase inhibitor design.

Experimental Protocols

Validating the predicted SAR requires robust experimental testing. Below are detailed protocols for primary biochemical and secondary cell-based assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[12]

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate (a suitable peptide or protein), and varying concentrations of the test compound in a kinase buffer (containing MgCl2 and other cofactors).

  • Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Target Engagement Assay (e.g., Western Blotting for Phospho-Substrate)

This assay determines if the compound can inhibit the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 for an mTOR inhibitor) and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-S6K for an mTORC1 inhibitor). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total S6K) to determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizing the Concepts

To aid in the conceptualization of the SAR and experimental workflow, the following diagrams are provided.

SAR_of_3_Amino_5_trifluoromethyl_pyridin_2_ol Core Scaffold Core Scaffold N1-Position N1-Position Core Scaffold->N1-Position Alkylation Arylation C4-Position C4-Position Core Scaffold->C4-Position Halogenation Alkylation C6-Position C6-Position Core Scaffold->C6-Position Arylation Amination 3-Amino Group 3-Amino Group Core Scaffold->3-Amino Group Acylation Alkylation

Caption: Potential modification points on the this compound scaffold.

Kinase_Inhibition_Mechanism cluster_0 Kinase Active Site Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Phosphate Binding Region Phosphate Binding Region Inhibitor Inhibitor Inhibitor->Hinge Region H-Bonds (3-Amino, 2-OH) Inhibitor->Hydrophobic Pocket CF3 group ATP ATP ATP->Phosphate Binding Region

Caption: Hypothetical binding mode of a this compound derivative in a kinase active site.

Experimental_Workflow Compound Synthesis Compound Synthesis Biochemical Assay (IC50) Biochemical Assay (IC50) Compound Synthesis->Biochemical Assay (IC50) Primary Screen Cell-Based Assay (Target Engagement) Cell-Based Assay (Target Engagement) Biochemical Assay (IC50)->Cell-Based Assay (Target Engagement) Secondary Screen Lead Optimization (SAR) Lead Optimization (SAR) Cell-Based Assay (Target Engagement)->Lead Optimization (SAR) Iterative Improvement Lead Optimization (SAR)->Compound Synthesis

Caption: Iterative workflow for the discovery and optimization of novel inhibitors.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of kinase inhibition. The strategic interplay of its key functional groups provides a versatile platform for fine-tuning potency, selectivity, and pharmacokinetic properties. The predictive SAR framework and experimental protocols outlined in this guide offer a roadmap for researchers to systematically explore the potential of this exciting class of molecules. Future work should focus on synthesizing a focused library of derivatives to validate these hypotheses and to identify lead compounds for further preclinical development. Through a rigorous and iterative process of design, synthesis, and testing, the full therapeutic potential of this compound derivatives can be unlocked.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(11), 5747–5764. [Link]
  • Popp, C., et al. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. In: G. Keri, I. Turi (eds) Protein Kinase Inhibitors. Methods in Molecular Biology, vol 795. Humana Press. [Link]
  • Tian, T., Li, X., & Zhang, J. (2019). Overview of Research into mTOR Inhibitors. Molecules (Basel, Switzerland), 24(17), 3119. [Link]
  • Rodrik-Outmezguine, V. S., & Chandarlapaty, S. (2012). Assay Development for Protein Kinase Enzymes. In: M.P. Deonarain (ed) Drug Discovery and Development. Springer, New York, NY. [Link]
  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5747-5764. [Link]
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of medicinal chemistry, 61(14), 5832–5880.
  • Zhou, H. Y., & Luo, Y. (2013). Updates of mTOR inhibitors. Zhongguo fei ai za zhi = Chinese journal of lung cancer, 16(10), 553–560. [Link]
  • Wikipedia contributors. (2024). MTOR inhibitors. In Wikipedia, The Free Encyclopedia. [Link]
  • Rodrik-Outmezguine, V. S., & Chandarlapaty, S. (2014). Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy. Molecular and cellular therapies, 2, 1. [Link]
  • Vasta, J. D., & Robers, M. B. (2021). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC medicinal chemistry, 12(12), 2039–2053. [Link]
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC chemistry, 19(1), 48. [Link]
  • ResearchGate. (n.d.). mTOR inhibitors in clinical trials. [Link]
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
  • da Silva, A. B., et al. (2016). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of the Brazilian Chemical Society, 27, 1243-1253. [Link]
  • Hranjec, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules (Basel, Switzerland), 23(10), 2511. [Link]
  • El-Gogary, T. M., & El-Nahas, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules (Basel, Switzerland), 21(11), 1545. [Link]
  • Rummey, C., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & medicinal chemistry letters, 26(14), 3330–3335. [Link]
  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 639-660. [Link]
  • León-Figueroa, D. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules (Basel, Switzerland), 28(11), 4381. [Link]
  • Otrubova, K., et al. (2014). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. Journal of medicinal chemistry, 57(3), 915–928. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Amino-5-(trifluoromethyl)pyridin-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. This guide provides an in-depth comparative analysis of the biological activities of 3-Amino-5-(trifluoromethyl)pyridin-2-ol and its structural analogs, offering insights into their potential as anticancer, antimicrobial, and kinase-inhibiting agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed protocols to aid researchers in this field.

The Core Moiety: this compound

The parent compound, this compound, presents a unique combination of functional groups. The pyridin-2-one core is a prevalent motif in many biologically active molecules. The 3-amino group can act as a key hydrogen bond donor and a site for further functionalization, while the 5-trifluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and electronic properties, often enhancing its biological potency. This trifluoromethyl group is a common feature in many approved drugs due to its ability to improve pharmacokinetic profiles.[1]

Comparative Biological Activities

The true potential of a scaffold is often revealed through the systematic exploration of its analogs. By modifying the core structure of this compound, researchers can probe the specific interactions that drive its biological effects.

Anticancer Activity

The pyridine ring is a well-established pharmacophore in the design of anticancer agents.[2] Analogs of this compound have shown promise in this area, particularly as kinase inhibitors. The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3]

A notable analog, N-(4-chlorophenyl)−2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-amine , which incorporates a related trifluoromethylphenyl moiety, has demonstrated inhibitory activity against the HT-29 human colon cancer cell line with an IC50 value of 85.50 ± 18.83 µM.[4] This suggests that the trifluoromethylphenyl group contributes to the cytotoxic effects. While not a direct analog, this finding underscores the potential of trifluoromethyl-substituted pyridine-like structures in oncology.

Further studies on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have shown that the presence of a trifluoromethyl group on the aryl ring significantly enhances antiproliferative activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), HCT116 (colon), and PC-3 (prostate).[5] For instance, compounds bearing a trifluoromethyl group exhibited superior IC50 values compared to those with methoxy or trifluoromethoxy substituents, highlighting the favorable impact of the CF3 group on anticancer potency.[5]

Table 1: Comparative Anticancer Activity of Selected Trifluoromethyl-Containing Pyridine Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 N-(4-chlorophenyl)−2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-amineHT-29 (Colon)85.50 ± 18.83[4]
Analog 2 N-(3-(trifluoromethyl)phenyl)-N'-...urea derivativeA549 (Lung)< 5[5]
Analog 3 N-(3-(trifluoromethyl)phenyl)-N'-...urea derivativeHCT116 (Colon)< 3[5]
Kinase Inhibitory Activity

The structural features of this compound make it a promising scaffold for the design of kinase inhibitors. The 2-aminopyridine moiety is a known hinge-binding motif in many kinase inhibitors. A related compound, 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine , has been identified as a potent pan-class I PI3K/mTOR inhibitor.[5] The 2-amino group in this molecule forms crucial hydrogen bonds with the kinase hinge region, while the trifluoromethyl group contributes to its overall potency.[5]

Structure-activity relationship studies on 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have also identified novel p38α MAP kinase inhibitors, demonstrating the versatility of the substituted aminopyridine scaffold in targeting different kinase families.[6]

Signaling Pathway Visualization

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in cancer.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 3-Amino-5-(trifluoromethyl) pyridin-2-ol Analog (e.g., PQR309) Inhibitor->PI3K Inhibits

Caption: PI3K/mTOR signaling pathway and the inhibitory action of a pyridine analog.

Antimicrobial Activity

Substituted pyridine derivatives have also been explored for their antimicrobial properties. While direct data on this compound is limited, studies on related structures provide valuable insights. For instance, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The inclusion of a trifluoromethyl group was found to be beneficial for antibacterial activity.[7]

Table 2: Comparative Antimicrobial Activity of Selected Trifluoromethyl-Containing Heterocycles

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
Analog 4 N-(trifluoromethyl)phenyl pyrazole derivativeS. aureus (MRSA)0.78[7]
Analog 5 N-(trifluoromethyl)phenyl pyrazole derivativeE. faecium0.78[7]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of this compound and its analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow Visualization

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cell lines cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of test compounds cell_seeding->compound_prep treatment 4. Treat cells with compounds for 48-72h compound_prep->treatment mtt_addition 5. Add MTT solution to each well treatment->mtt_addition incubation 6. Incubate for 2-4h (formazan formation) mtt_addition->incubation solubilization 7. Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance 8. Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on pyridine derivatives allow for the formulation of several key SAR insights:

  • Trifluoromethyl Group: The presence of a trifluoromethyl group at the 5-position of the pyridine ring generally enhances biological activity. This is attributed to its strong electron-withdrawing nature and its ability to increase lipophilicity, which can improve cell membrane permeability and metabolic stability.[1]

  • 3-Amino Group: The 3-amino group is a critical pharmacophore, often involved in hydrogen bonding interactions with target enzymes, such as the hinge region of kinases.[5] Modifications at this position, such as acylation or substitution with other functional groups, can significantly impact potency and selectivity.

  • Substitutions on the Pyridine Ring: Further substitutions on the pyridine ring can modulate the electronic properties and steric profile of the molecule, leading to altered biological activity. For example, the introduction of halogens can influence both the lipophilicity and the binding interactions of the compound.[2]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data on its analogs highlight the significant potential of this chemical class in anticancer and antimicrobial research. The trifluoromethyl group and the 3-amino moiety are key determinants of activity, and their interplay with other substituents offers a rich field for further optimization.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This should include:

  • N-functionalization of the 3-amino group: Introducing a variety of substituents to probe the binding pocket of target enzymes.

  • Substitution at the pyridinone nitrogen: To explore the impact on solubility and pharmacokinetic properties.

  • Modification of the 5-position: Comparing the trifluoromethyl group with other electron-withdrawing and lipophilic groups to refine the SAR.

Such a systematic approach, coupled with robust in vitro and in vivo testing, will be crucial in unlocking the full therapeutic potential of this versatile scaffold.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI.
  • Substituted pyridine derivatives as SARM1 inhibitors. (n.d.). Google Patents.
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (n.d.). ACS Publications.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PMC.
  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024). Future Medicinal Chemistry.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (n.d.). PMC.
  • Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl). (n.d.). Google Patents.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI.
  • Synthesis and antimicrobial activity of 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl). (2020). ScienceRise: Pharmaceutical Science.
  • Synthesis of novel imipridone derivatives and their evaluation for their anticancer activity. (n.d.). Google Patents.
  • 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. (2019). ACS Publications.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed.
  • Pyrimidine derivatives used as PI-3-kinase inhibitors. (n.d.). Google Patents.
  • Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. (n.d.). ResearchGate.
  • SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. (2002). PubMed.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI.
  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2022). PubMed.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI.
  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. (n.d.). PubMed Central.
  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). MDPI.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is fundamental to predicting its behavior, reactivity, and potential as a therapeutic agent. 3-Amino-5-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound of significant interest, combining three key functional groups on a pyridine scaffold: an electron-donating amine, a strongly electron-withdrawing trifluoromethyl group, and a pyridin-2-ol tautomer. This guide provides a comprehensive spectroscopic comparison of this target molecule with its structural relatives, 3-aminopyridin-2-ol and 5-(trifluoromethyl)pyridin-2-ol. By dissecting the influence of each substituent on the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, we offer a framework for the structural elucidation of similarly complex molecules.

The choice of comparative compounds is deliberate. 3-Aminopyridin-2-ol allows for the isolation of the electronic effects of the amino group on the pyridinol ring, while 5-(trifluoromethyl)pyridin-2-ol demonstrates the impact of the powerful trifluoromethyl substituent. This systematic comparison provides a robust basis for interpreting the more complex spectroscopic signature of the target molecule, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Substituents

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, which is heavily modulated by the electron-donating nature of the amino group and the electron-withdrawing prowess of the trifluoromethyl group.

¹H NMR Spectroscopy: Mapping Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For our compounds of interest, the aromatic region is of particular importance. The pyridine ring protons are subject to deshielding, typically appearing between 7.0 and 9.0 ppm. However, the substituents at the 3- and 5-positions dramatically alter this landscape.

  • Electron-Donating Group Effect (-NH₂): The amino group in 3-aminopyridin-2-ol increases electron density at the ortho (C2, C4) and para (C6) positions through resonance. This increased shielding causes the signals for the protons at C4 and C6 to shift upfield (to lower ppm values) compared to an unsubstituted pyridin-2-ol.

  • Electron-Withdrawing Group Effect (-CF₃): Conversely, the trifluoromethyl group in 5-(trifluoromethyl)pyridin-2-ol strongly withdraws electron density from the ring, deshielding the remaining ring protons and shifting their signals downfield (to higher ppm values).

For this compound, these opposing electronic effects create a unique spectral signature. The proton at C4 will be influenced by the donating amine, while the proton at C6 will be strongly affected by the withdrawing trifluoromethyl group.

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental, 400 MHz, DMSO-d₆)

CompoundH4 (ppm)H6 (ppm)Other Protons (ppm)
3-Aminopyridin-2-ol[1]~6.8-7.0~7.2-7.4NH₂: ~5.8, OH: ~11.0
5-(Trifluoromethyl)pyridin-2-ol~7.6-7.8~8.2-8.4OH: ~12.0
This compound (Predicted)~7.1-7.3~7.9-8.1NH₂: ~6.0, OH: ~11.5
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (0-220 ppm), making it easier to resolve individual carbon signals[2]. The influence of substituents is pronounced:

  • -NH₂ Group: The amino group causes a significant upfield shift (to lower ppm) for the carbon atom it is attached to (C3) and the ortho/para carbons (C2, C4, C6) due to increased electron density.

  • -CF₃ Group: The trifluoromethyl group induces a downfield shift for the attached carbon (C5) and other ring carbons due to its strong inductive effect. The carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms.

  • -OH Group (C2-ol/one tautomer): The C2 carbon, bearing the hydroxyl group, will be significantly deshielded and appear far downfield, typically in the 160-170 ppm range, characteristic of a pyridin-2-one carbonyl-like carbon.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental, 100 MHz, DMSO-d₆)

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)CF₃ (ppm)
3-Aminopyridin-2-ol[3]~160~125~120~115~135-
5-(Trifluoromethyl)pyridin-2-ol[4]~162~122~140~120 (q)~145~123 (q)
This compound (Predicted)~161~126~122~118 (q)~142~124 (q)

(Note: 'q' denotes a quartet multiplicity due to C-F coupling)

G cluster_1H ¹H NMR Effects cluster_13C ¹³C NMR Effects cluster_substituents Substituents H_Shielding Upfield Shift (Lower ppm) H_Deshielding Downfield Shift (Higher ppm) C_Shielding Upfield Shift (Lower ppm) C_Deshielding Downfield Shift (Higher ppm) NH2 -NH₂ (Donating) NH2->H_Shielding Increases e⁻ density NH2->C_Shielding Increases e⁻ density CF3 -CF₃ (Withdrawing) CF3->H_Deshielding Decreases e⁻ density CF3->C_Deshielding Decreases e⁻ density

Caption: Influence of substituents on NMR chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The KBr pellet method is a common technique for solid samples, where the sample is finely ground with potassium bromide and pressed into a transparent disk[5][6][7].

Key vibrational bands to monitor include:

  • O-H and N-H Stretching: These appear as broad bands in the 3200-3500 cm⁻¹ region. The pyridin-2-ol O-H stretch is often broad due to hydrogen bonding. The amino N-H stretch typically appears as two distinct peaks for the symmetric and asymmetric vibrations.

  • C=O Stretching: Due to tautomerism, the pyridin-2-ol exists in equilibrium with its pyridin-2-one form. This results in a strong carbonyl (C=O) stretching absorption between 1640-1680 cm⁻¹.

  • C-F Stretching: The trifluoromethyl group will exhibit very strong and characteristic C-F stretching bands in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretching: These vibrations of the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group3-Aminopyridin-2-ol5-(Trifluoromethyl)pyridin-2-olThis compound
O-H / N-H stretch3200-3500 (broad)3200-3400 (broad)3200-3500 (broad, complex)
C=O stretch~1650~1660~1655
Aromatic C=C/C=N1400-16001400-16001400-1600
C-F stretch-1100-1300 (strong)1100-1300 (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems[8][9]. The pyridine ring is a chromophore, and its absorption spectrum is sensitive to substitution.

  • Effect of -NH₂: The amino group is an auxochrome that, through its lone pair of electrons, extends the conjugation of the π-system. This leads to a bathochromic shift (red shift) of the π→π* transition to a longer wavelength (λ_max) and an increase in molar absorptivity.

  • Effect of -CF₃: The trifluoromethyl group has a less pronounced effect on the λ_max compared to the amino group but can cause a slight hypsochromic shift (blue shift) due to its inductive electron withdrawal, which can slightly alter the energy of the molecular orbitals.

In this compound, the dominant effect on the UV-Vis spectrum will be the bathochromic shift induced by the amino group. The analysis is typically performed by dissolving the compound in a UV-transparent solvent, like ethanol or methanol, and measuring the absorbance across a range of wavelengths[10].

Table 4: Expected UV-Vis Absorption Maxima (λ_max in nm, in Ethanol)

CompoundPrimary π→π* Transition (λ_max)
Pyridin-2-ol (Reference)~295-305
3-Aminopyridin-2-ol~310-325
5-(Trifluoromethyl)pyridin-2-ol~290-300
This compound (Predicted)~315-330

Mass Spectrometry (MS): The Molecular Blueprint and its Fragments

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation.

For this compound (Molecular Weight: 178.11 g/mol ), the mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺•): A prominent peak at m/z = 178.

  • Key Fragmentations:

    • Loss of CO: Pyridin-2-ones are known to lose a molecule of carbon monoxide (28 Da), leading to a fragment at m/z = 150.

    • Loss of •CF₃: Cleavage of the C-CF₃ bond would result in the loss of a trifluoromethyl radical (69 Da), giving a fragment at m/z = 109.

    • Ring Cleavage: Pyridine rings can fragment through the loss of HCN (27 Da) or other small neutral molecules[11].

The fragmentation pattern serves as a molecular fingerprint, confirming the presence of the key structural motifs.

G M M⁺• (m/z = 178) This compound F1 m/z = 150 M->F1 - CO F2 m/z = 109 M->F2 - •CF₃ F3 Further Fragments F1->F3 F2->F3

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are detailed protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR (15-25 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field should be locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity, resulting in sharp, symmetrical peaks[12].

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds between scans is typically sufficient[13].

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width from -10 to 220 ppm.

    • Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons[14].

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H NMR signals.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Material Preparation: Use spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator to prevent moisture absorption, which can interfere with the spectrum[5].

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample into a very fine powder.

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr to ensure a homogenous mixture[7].

  • Pellet Pressing: Transfer a small amount of the mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 metric tons) for several minutes to form a thin, transparent or translucent pellet[15][16].

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum (usually of the empty sample compartment or a pure KBr pellet). Then, record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol
  • Solution Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0 absorbance units, which is the optimal range for Beer's Law to hold true[17].

  • Instrument Baseline: Fill two matched quartz cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and cuvettes[10].

  • Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back into the sample holder.

  • Spectrum Acquisition: Scan the sample over the same wavelength range used for the baseline. The instrument will record the absorbance as a function of wavelength, yielding the UV-Vis spectrum. The wavelength of maximum absorbance (λ_max) should be identified.

Conclusion

The spectroscopic analysis of this compound is a clear illustration of the interplay of substituent effects on a core heterocyclic structure. The electron-donating amino group and the electron-withdrawing trifluoromethyl group exert opposing influences that are predictably and systematically reflected in the NMR, IR, and UV-Vis spectra. By comparing the data with simpler analogs, we can confidently assign spectral features and build a complete structural picture. The methodologies and comparative data presented in this guide serve as a robust framework for researchers engaged in the synthesis and characterization of novel pyridine-based compounds, facilitating more efficient and accurate structural elucidation in the pursuit of new chemical entities.

References

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
  • American Chemical Society. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]
  • Research Article. (2021).
  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
  • Shimadzu. (n.d.). KBr Pellet Method. [Link]
  • American Chemical Society. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
  • American Chemical Society. (2013). NMR Guidelines for ACS Journals. [Link]
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]
  • Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems. [Link]
  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
  • PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. [Link]
  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Drug Discovery and Development. [Link]
  • ASTM International. (n.d.).
  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • MDPI. (2017).
  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]
  • ResearchGate. (2018). (PDF)
  • Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]
  • American Chemical Society. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]
  • European Journal of Engineering and Technology Research. (n.d.).
  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
  • Cherry. (n.d.).
  • American Chemical Society. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
  • Unknown. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]
  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. [Link]
  • PubChem. (n.d.). 3-Aminopyridine. [Link]
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

A Senior Application Scientist's Guide to the Development and Validation of an In Vitro Model for 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and validating a robust in vitro model for the characterization of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, hereafter referred to as A5T. As a novel chemical entity (NCE) featuring a trifluoromethylpyridine scaffold—a motif of significant interest in medicinal chemistry—a rigorous, multi-faceted approach to in vitro testing is imperative.[1][2] This document eschews a one-size-fits-all template, instead presenting a logical, causality-driven workflow designed to build a self-validating cascade of assays. Our objective is to move beyond simple data generation to a holistic understanding of A5T's cellular impact, from initial toxicity screening to metabolic fate and specific target engagement.

Phase 1: Foundational Viability and Cytotoxicity Profiling

The initial step for any NCE is to determine its fundamental interaction with living cells: at what concentration does it elicit a cytotoxic response? This baseline is critical, as it informs the dose-response ranges for all subsequent, more nuanced mechanistic studies. An inaccurate cytotoxicity assessment can lead to misleading results in target-based assays, where observed effects might be artifacts of cell death rather than specific molecular interactions.[3][4]

We will compare three common yet distinct methods for assessing cell viability, each interrogating a different aspect of cellular health. The choice of cell line is paramount; for initial screening, a panel including a standard immortalized line (e.g., HEK293), a liver cell line (e.g., HepG2, given the liver's central role in metabolism), and a relevant cancer cell line (e.g., MCF-7, if oncology is a potential application) is recommended.[5]

Comparison of Primary Cytotoxicity Assays
Assay Principle Advantages Considerations
MTT Assay Measures the metabolic activity of mitochondrial dehydrogenases, which reduces tetrazolium salt (MTT) to a colored formazan product.[6]Inexpensive, high-throughput, extensive historical data for comparison.[7][8]Can be confounded by compounds affecting cellular redox state; endpoint assay.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane rupture (necrosis).[6]Directly measures cell death (membrane integrity loss); non-destructive to remaining cells.Less sensitive to apoptotic pathways that maintain membrane integrity in early stages.
Real-Time Glo™ Measures the number of viable cells in culture by quantifying the reducing potential of the cells using a pro-luminescent substrate.Real-time, live-cell kinetic measurements; high sensitivity.Higher reagent cost; requires a luminometer.

The causality behind running these assays in parallel is to create a self-validating data set. For instance, if A5T shows a potent effect in the MTT assay but a weak effect in the LDH assay at similar concentrations, it suggests a cytostatic or apoptotic mechanism rather than immediate necrotic cell death. This initial finding provides the logical impetus for deeper mechanistic studies.

Experimental Workflow: Foundational Profiling

The following diagram illustrates the workflow for the initial characterization of A5T, integrating cytotoxicity screening with subsequent mechanistic evaluation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Viability Assessment cluster_2 Phase 3: Data Analysis & Hypothesis A5T A5T Stock Solution (in DMSO) Dose Serial Dilution Series A5T->Dose Panel Cell Line Panel (e.g., HepG2, HEK293, MCF-7) Dose->Panel MTT MTT Assay (Metabolic Activity) Panel->MTT 48-72h Incubation LDH LDH Assay (Membrane Integrity) Panel->LDH 48-72h Incubation RTGlo Real-Time Glo™ (Viability Kinetics) Panel->RTGlo 0-72h Kinetic Read IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 RTGlo->IC50 Compare Compare Assay Results IC50->Compare Hypothesis Formulate MoA Hypothesis (e.g., Apoptosis vs. Necrosis) Compare->Hypothesis

Caption: Initial in vitro screening workflow for A5T.

Phase 2: Comparative Analysis of Biological Function

With baseline cytotoxicity established, we proceed to investigate the specific biological properties of A5T. This phase is structured around two critical pillars for any developmental compound: metabolic stability and target engagement. These are not independent lines of inquiry; poor metabolic stability can preclude any meaningful target engagement in a physiological system, making it a crucial de-risking step.[9][10]

Pillar 1: Metabolic Stability - Microsomes vs. S9 vs. Hepatocytes

Understanding how a compound is metabolized is fundamental to predicting its in vivo behavior.[11] The primary site of drug metabolism is the liver, and various subcellular and cellular models can be used to assess this in vitro.[12][13]

Model Description Primary Use Case Limitations
Liver Microsomes Vesicles of the endoplasmic reticulum containing key Phase I (e.g., Cytochrome P450) enzymes.[12]High-throughput screening for Phase I oxidative metabolism; determining intrinsic clearance.Lacks cytosolic Phase II enzymes (e.g., SULTs, UGTs) and cofactors.[12]
S9 Fraction The supernatant from a 9000g centrifugation of liver homogenate, containing both microsomal and cytosolic enzymes.[13]Broader metabolic profiling, including both Phase I and some Phase II pathways.Can have high endogenous enzyme activity that may interfere with assays; shorter lifespan than hepatocytes.[10]
Primary Hepatocytes Intact, viable liver cells.The "gold standard" for in vitro metabolism, encompassing Phase I, Phase II, and transporter activity in a cellular context.[11][12]Lower throughput, higher cost, significant donor-to-donor variability.

Causality of Selection: A tiered approach is most effective. Initial screening with liver microsomes provides a rapid assessment of A5T's susceptibility to CYP-mediated metabolism.[12] If stability is low, the project may be terminated early. If stable, progressing to S9 fractions and ultimately primary hepatocytes provides a more complete picture of its metabolic fate, including potential conjugation pathways that could be critical for clearance and toxicity.

Pillar 2: Target Engagement - CETSA vs. DARTS

Identifying the specific protein(s) that a novel compound binds to is a cornerstone of modern drug discovery.[14] Validating this "target engagement" within a cell confirms that the compound reaches its intended destination and interacts with it.[15] The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are two powerful, label-free methods to achieve this.[16]

Method Principle Advantages Requirements
CETSA Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[16][17]Applicable to any soluble protein; can be adapted to high-throughput formats.[17]Requires a target that exhibits a measurable thermal shift; may require specific antibodies for detection.
DARTS Ligand binding protects the target protein from digestion by an exogenous protease (e.g., pronase).[16]Does not require heating, which can be beneficial for thermolabile proteins.Requires a target susceptible to proteolysis in its unbound state; generally lower throughput.[16]

Rationale for Comparison: Both methods provide compelling evidence of direct binding in a native cellular environment.[16] Running both can provide orthogonal validation, significantly increasing confidence in the identified target. CETSA is often preferred for initial screening due to its higher throughput potential, while DARTS can be a valuable confirmatory assay.

G cluster_0 Cell Lysate Preparation cluster_1 CETSA Principle cluster_2 Expected Outcome Cells Intact Cells Compound + A5T (Test) or + Vehicle (Control) Cells->Compound Lysate Treated Cell Lysate Compound->Lysate Heat Heat Gradient Applied Lysate->Heat Centrifuge Centrifugation Heat->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Analysis Analyze for Target Protein (e.g., Western Blot) Supernatant->Analysis Control Vehicle Control: Target protein denatures, aggregates, is lost from supernatant at lower temps. Analysis->Control Test A5T Treated: Target protein is stabilized, remains soluble at higher temps. Analysis->Test

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Phase 3: Integrated Data and Model Validation

The final phase involves synthesizing the data from all assays to build a validated, predictive in vitro model for A5T. The model's trustworthiness is established by the concordance of data across orthogonal assays.

Example Validation Scenario:

  • Initial Screen: A5T shows an IC50 of 10 µM in the MTT assay but >50 µM in the LDH assay in HepG2 cells.

  • Hypothesis: The mechanism is likely not necrotic.

  • Metabolic Screen: A5T is highly stable in human liver microsomes (t½ > 60 min).

  • Target ID: A CETSA screen identifies a specific kinase, Kinase X, as a binding partner.

  • Validation:

    • The dose-response curve from the CETSA experiment (thermal stabilization) should correlate with the whole-cell cytotoxicity curve.

    • Knockdown of Kinase X in HepG2 cells should lead to resistance to A5T-induced cytotoxicity, causally linking target engagement to the phenotypic outcome.

This integrated approach ensures that the final model is not just a collection of data points, but a coherent, mechanistically-grounded system that can be used to predict the behavior of A5T and guide further drug development efforts.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of A5T in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6] Remove the old medium and add 100 µL of medium containing the various concentrations of A5T. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
  • Preparation: Pre-warm HLM (0.5 mg/mL) and a NADPH regenerating system in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add A5T (final concentration 1 µM) to the HLM solution. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).[18]

  • Protein Precipitation: Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining concentration of A5T.

  • Calculation: Plot the natural log of the percentage of A5T remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. BenchChem.
  • BioIVT. (n.d.). Drug Metabolism Assays. BioIVT.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp Drug Development.
  • Greene, N., et al. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope.
  • Kosheeka. (2025).
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Springer Protocols. (n.d.).
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
  • Frontiers in Cell and Developmental Biology. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
  • BenchChem. (2025). Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X". BenchChem.
  • NIH. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
  • MDPI. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI.
  • El-fakharany, E. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC.
  • Kumar, A., et al. (n.d.). Pyridine: the scaffolds with significant clinical diversity. PMC.
  • BenchChem. (2025). A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery. BenchChem.
  • Ishihara, Y., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a critical intermediate in pharmaceutical synthesis. As the purity and concentration of such intermediates directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API), robust and reliable analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical guide on establishing and comparing analytical methods to ensure data integrity and regulatory compliance.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures and ICH Q14 on analytical procedure development.[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] This guide will compare two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the scientific rationale behind experimental choices and presenting supporting data in a comparative format.

The Imperative of Cross-Validation

Before delving into specific methodologies, it is crucial to understand the "why" behind cross-validation. An analytical method developed and validated in one laboratory may not perform identically in another due to variations in equipment, reagents, and environmental conditions. Cross-validation is the process of comparing results from two or more different analytical methods or the same method in different laboratories to ensure consistency and reliability.[6][7] This process is essential for:

  • Ensuring Inter-Laboratory Reproducibility: Critical when transferring methods between research and development, quality control, and contract manufacturing organizations.[6][8]

  • Supporting Regulatory Compliance: Regulatory bodies like the FDA and EMA require robust evidence of a method's reliability.[6]

  • Strengthening Data Integrity: By confirming results with an orthogonal method, we increase confidence in the analytical data that informs critical decisions in drug development.[6]

This guide will simulate a cross-validation study comparing a primary HPLC-UV method with a secondary, confirmatory GC-MS method for the analysis of this compound.

Experimental Design & Rationale

The core of this guide is a head-to-head comparison of two analytical techniques. The choice of HPLC and GC-MS is deliberate, as they represent two of the most common and powerful separation techniques in the pharmaceutical industry, offering orthogonal (different) separation mechanisms.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the workhorse method for purity and assay determination of non-volatile and thermally stable compounds like pyridine derivatives.[9] Its robustness, precision, and relatively low cost make it an ideal primary method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the target analyte is not sufficiently volatile for direct GC analysis, derivatization can make it amenable to this technique.[10] GC-MS offers exceptional specificity and sensitivity due to the mass fragmentation patterns, making it an excellent confirmatory method. The need for derivatization adds complexity but also provides an orthogonal check on the analyte's identity and purity.[11]

The cross-validation will be performed according to ICH Q2(R2) guidelines, evaluating the following key parameters for each method.[1][2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The following diagram illustrates the overall workflow for this cross-validation study.

G cluster_prep Sample & Standard Preparation cluster_hplc_prep HPLC Samples cluster_gc_prep GC-MS Samples cluster_analysis Analytical Method Execution & Validation cluster_hplc Method 1: HPLC-UV Analysis cluster_gc Method 2: GC-MS Analysis cluster_comparison Cross-Validation & Comparison prep_start Reference Standard & Test Sample of This compound stock_prep Prepare Stock Solutions prep_start->stock_prep hplc_cal Prepare Calibration Curve Standards (Dilution Series) stock_prep->hplc_cal hplc_qc Prepare QC Samples (Low, Mid, High) stock_prep->hplc_qc gc_cal Prepare Calibration Curve Standards (Dilution Series) stock_prep->gc_cal gc_qc Prepare QC Samples (Low, Mid, High) stock_prep->gc_qc hplc_run Execute HPLC Method derivatization Derivatize all GC-MS Samples (e.g., Silylation) gc_cal->derivatization gc_qc->derivatization gc_run Execute GC-MS Method hplc_val Validate Specificity, Linearity, Accuracy, Precision, LOQ, Robustness hplc_run->hplc_val compare Compare Performance Data (Accuracy, Precision, etc.) hplc_val->compare gc_val Validate Specificity, Linearity, Accuracy, Precision, LOQ, Robustness gc_run->gc_val gc_val->compare report Final Report & Method Selection compare->report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reverse-phase HPLC method is designed for the quantification and purity assessment of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (determined by UV scan of the analyte)
Injection Volume 10 µL

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Prepare the test sample in the same manner as the standard stock solution to achieve a target concentration of 1 mg/mL.

    • Dilute the sample solution to fall within the calibration range (e.g., a 1:10 dilution to yield 100 µg/mL).

  • System Suitability:

    • Inject the standard solution at the target concentration (e.g., 100 µg/mL) five times.

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

  • Analysis:

    • Inject the blank (diluent), calibration standards, and sample solutions.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method requires derivatization to increase the volatility of the analyte for GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent that will react with the amino and hydroxyl groups.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Gas Chromatograph with Mass Selective Detector
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare stock solutions and calibration standards in a suitable aprotic solvent (e.g., anhydrous pyridine or acetonitrile) as described for the HPLC method.

  • Derivatization Procedure:

    • Pipette 100 µL of each standard and sample solution into separate autosampler vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to each vial.

    • Cap the vials tightly and heat at 70 °C for 60 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • System Suitability:

    • Inject a derivatized mid-range calibration standard five times.

    • The RSD of the peak area for the derivatized analyte should be ≤ 5.0%.

  • Analysis:

    • Inject the derivatized blank, standards, and samples.

    • Identify the peak for the derivatized this compound by its retention time and mass spectrum.

    • Construct a calibration curve using a characteristic ion (quantitation ion) and determine the sample concentration.

Comparative Performance Data

The following table summarizes the hypothetical but realistic performance data obtained from the validation of the two methods. This data is what would be critically evaluated in a real-world cross-validation study.

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria (ICH)
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity > 99.5%.No interference at the analyte's retention time. Unique mass spectrum confirms identity.Method should be specific for the analyte.
Linearity (r²) 0.99980.9995r² ≥ 0.999
Range (µg/mL) 1 - 2000.5 - 150Method should be linear, accurate, and precise over the defined range.
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%Typically 98.0% - 102.0% for assay of a drug substance.
Precision (Repeatability, %RSD) 0.8%1.5%≤ 2.0%
Precision (Intermediate, %RSD) 1.2%2.2%≤ 3.0%
LOQ (µg/mL) 1.00.5Signal-to-noise ratio ≥ 10 and acceptable precision/accuracy.
Robustness Passed (Flow rate ±10%, Temp ±5°C, Mobile Phase pH ±0.2)Passed (Inlet Temp ±10°C, Oven Ramp ±1°C/min, Flow Rate ±5%)No significant impact on results from minor variations.

Interpretation and Discussion

G cluster_attributes Method Attributes cluster_performance Performance Characteristics HPLC HPLC-UV Precision Higher Precision (%RSD < 1.5%) HPLC->Precision Superior Simplicity Simpler Workflow (No Derivatization) HPLC->Simplicity Advantage Robustness High Robustness HPLC->Robustness GCMS GC-MS Sensitivity Higher Sensitivity (Lower LOQ) GCMS->Sensitivity Superior Specificity High Specificity (Mass Spectrum) GCMS->Specificity Definitive GCMS->Robustness

Caption: Logical relationship between methods and key performance attributes.

HPLC-UV Analysis: The HPLC-UV method demonstrates excellent precision, accuracy, and linearity, meeting all typical ICH acceptance criteria for a primary assay method.[2] Its major advantage lies in the simplicity of sample preparation, avoiding the time-consuming and potentially variable derivatization step. This makes it highly suitable for routine quality control environments where high throughput and robustness are required.

GC-MS Analysis: The GC-MS method shows slightly lower precision compared to HPLC, which can be attributed to the additional derivatization step. However, its key strengths are its superior sensitivity (lower LOQ) and unparalleled specificity. The mass spectrum provides a "fingerprint" of the analyte, offering definitive identification and the ability to distinguish it from structurally similar impurities that might co-elute in an HPLC separation. This makes the GC-MS method an outstanding choice for confirmatory analysis, impurity identification, and trace-level quantification.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are fit for the purpose of analyzing this compound. The cross-validation exercise confirms that both methods provide accurate and reliable data.

  • For routine quality control (assay and purity): The HPLC-UV method is recommended as the primary method due to its higher precision, simpler workflow, and proven robustness.

  • For confirmatory testing and impurity profiling: The GC-MS method is the ideal orthogonal technique. Its high specificity and sensitivity are invaluable for confirming the identity of the main component and for identifying and quantifying unknown impurities, especially at low levels.

By employing both methods in a well-defined quality control strategy—using HPLC for routine release and GC-MS for confirmation and investigations—a high degree of confidence in the quality of this compound can be achieved, ensuring the integrity of the entire drug development and manufacturing process.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks via YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30).
  • ICH Guidance Q14 / Q2(R2)
  • A Comparative Guide to the Spectroscopic Properties of Pyridinium Deriv
  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022, September 10).
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8).
  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017, April 2). Pharmaceutical Technology.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.IVT Network.
  • The Derivatization and Analysis of Amino Acids by GC-MS.Sigma-Aldrich.
  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing.American Chemical Society.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2023, August 31). PubMed.
  • A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)

Sources

A Comparative Guide to the Synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol: Evaluating Cost-Effectiveness for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the efficient and economical production of key intermediates is paramount. 3-Amino-5-(trifluoromethyl)pyridin-2-ol is a valuable building block, and the choice of its synthetic route can significantly impact project timelines and budgets. This guide provides an in-depth comparison of two plausible synthetic pathways to this compound, offering a critical analysis of their cost-effectiveness based on available experimental data and chemical principles.

Introduction to this compound

The this compound moiety is a key pharmacophore found in a variety of biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, making it a desirable feature in medicinal chemistry. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of significant interest. This guide will explore two primary synthetic strategies: a nitration-reduction pathway and a halogen displacement pathway.

Method 1: Nitration and Subsequent Reduction of a Pyridinol Precursor

This classical approach involves the synthesis of a pyridin-2-ol scaffold, followed by nitration at the 3-position and subsequent reduction of the nitro group to the desired amine.

Causality Behind Experimental Choices

This route is conceptually straightforward, relying on well-established aromatic substitution and reduction reactions. The choice of a pyridinol precursor is strategic as the hydroxyl group is an activating, ortho-, para-director, facilitating the regioselective introduction of the nitro group at the desired 3-position. The subsequent reduction of the nitro group is a high-yielding and generally clean transformation.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine

A common method for the synthesis of this precursor involves the reaction of 6-hydroxynicotinic acid with sulfur tetrafluoride in anhydrous hydrofluoric acid.[1]

  • Reagents: 6-hydroxynicotinic acid, sulfur tetrafluoride, anhydrous hydrofluoric acid, sodium carbonate solution, chloroform.

  • Procedure: 6-hydroxynicotinic acid (1.0 eq) is reacted with sulfur tetrafluoride (3.0 eq) in the presence of anhydrous hydrofluoric acid (1.0 eq) in a pressure vessel at 100°C for 12 hours. After careful workup involving neutralization with sodium carbonate, the product is extracted with chloroform.

  • Yield: Approximately 72%.[1]

Step 2: Nitration of 2-Hydroxy-5-(trifluoromethyl)pyridine

  • Reagents: 2-Hydroxy-5-(trifluoromethyl)pyridine, fuming nitric acid, concentrated sulfuric acid.

  • Procedure: 2-Hydroxy-5-(trifluoromethyl)pyridine is slowly added to a cooled mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carefully monitored and maintained at a low temperature before being allowed to warm to room temperature. The reaction is then quenched with ice and the precipitated product, 3-nitro-5-(trifluoromethyl)pyridin-2-ol, is collected by filtration.

Step 3: Reduction of 3-Nitro-5-(trifluoromethyl)pyridin-2-ol

The reduction of the nitro group can be effectively achieved using various reducing agents. A common and cost-effective method involves the use of tin(II) chloride in an acidic medium.

  • Reagents: 3-Nitro-5-(trifluoromethyl)pyridin-2-ol, tin(II) chloride dihydrate, concentrated hydrochloric acid, sodium hydroxide.

  • Procedure: The nitro compound is dissolved in concentrated hydrochloric acid, and a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise. The mixture is heated to ensure complete reaction. After cooling, the product is precipitated by neutralizing the solution with sodium hydroxide, filtered, and purified.

Visualizing the Pathway

Method 1: Nitration and Reduction A 6-Hydroxynicotinic Acid B 2-Hydroxy-5-(trifluoromethyl)pyridine A->B SF4, HF ~72% Yield C 3-Nitro-5-(trifluoromethyl)pyridin-2-ol B->C HNO3, H2SO4 D This compound C->D SnCl2, HCl

Caption: Synthetic pathway for Method 1.

Method 2: Amination and Hydrolysis of a Dihalogenated Pyridine

This alternative strategy commences with a readily available dihalogenated pyridine precursor, followed by selective amination and subsequent hydrolysis to introduce the amino and hydroxyl functionalities.

Causality Behind Experimental Choices

This route leverages the differential reactivity of the halogen atoms on the pyridine ring. The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, is commercially available. The chloro group at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 3-position. However, specific conditions can be tailored to favor amination at the 3-position. Subsequent hydrolysis of the remaining 2-chloro group furnishes the desired product.

Experimental Protocol

Step 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This starting material can be synthesized via the chlorination and subsequent fluorination of 2-chloro-5-methylpyridine.[2][3] However, it is also commercially available, which can be a more time and cost-effective option for many research labs.

Step 2: Selective Amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine

A patented procedure describes the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine with aqueous ammonia in an autoclave.[4]

  • Reagents: 2,3-Dichloro-5-(trifluoromethyl)pyridine, 28% aqueous ammonia.

  • Procedure: A mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine and 28% aqueous ammonia is heated in an autoclave at 100-125°C for an extended period (e.g., 24-29 hours). The reaction selectively yields 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[4] It is important to note that achieving selectivity for the 3-amino isomer may require careful optimization of reaction conditions or alternative amination strategies.

An alternative approach to introduce the amino group at the 3-position could involve a more complex, multi-step sequence, for instance, via a Sandmeyer-type reaction on a suitable precursor, but this would likely increase the overall cost and complexity.

Step 3: Hydrolysis of 2-Chloro-3-amino-5-(trifluoromethyl)pyridine

The hydrolysis of the 2-chloro group to a hydroxyl group can be achieved under basic or acidic conditions. Given the presence of the amino group, acidic hydrolysis might be preferable to avoid potential side reactions.

  • Reagents: 2-Chloro-3-amino-5-(trifluoromethyl)pyridine, strong acid (e.g., HCl or H2SO4), water.

  • Procedure: The 2-chloro-3-aminopyridine derivative is heated in an aqueous solution of a strong acid. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is neutralized to precipitate the product, which is then isolated and purified.

Visualizing the Pathway

Method 2: Amination and Hydrolysis A 2,3-Dichloro-5-(trifluoromethyl)pyridine B 2-Amino-3-chloro-5-(trifluoromethyl)pyridine A->B aq. NH3, 100-125°C (selective amination) C This compound B->C Acidic Hydrolysis (e.g., aq. HCl, heat)

Sources

A Researcher's Guide to Validating the Mechanism of Action of 3-Amino-5-(trifluoromethyl)pyridin-2-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. The trifluoromethylpyridine scaffold is a well-established pharmacophore found in a range of bioactive molecules, from agrochemicals to pharmaceuticals.[1] This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a specific derivative, 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a compound available for research applications.[2][3][4] Due to the novelty of this specific molecule, we will present a comparative validation workflow, contrasting the necessary experimental investigations against established MoAs of alternative therapeutic agents.

This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions in their own discovery pipelines.

Initial Landscape Analysis and Hypothesis Generation

The first step in any MoA validation is to survey the known biological activities of structurally related compounds to form an educated hypothesis. The trifluoromethylpyridine moiety is known to confer properties such as enhanced metabolic stability and membrane permeability.[5]

Comparative Analysis of Related Structures:

Compound ClassKnown Biological ActivityPotential Mechanism of Action
Trifluoromethylpyridine DerivativesInsecticidal, AntifungalInhibition of succinate dehydrogenase (SDH)[1]
Pyridin-2-ol DerivativesAnticancer, Antiviral, AntimicrobialVaried, including enzyme inhibition and disruption of signaling pathways[6][7][8]
Aminopyridine DerivativesAnticancer, AntimicrobialKinase inhibition (e.g., PI3K/mTOR pathway), modulation of cellular signaling[9][10]

Based on this landscape, we can hypothesize that this compound may exert its biological effects through one or more of the following mechanisms:

  • Hypothesis A: Inhibition of a key metabolic enzyme.

  • Hypothesis B: Modulation of a critical cellular signaling pathway.

  • Hypothesis C: Disruption of cellular integrity or induction of apoptosis through a novel pathway.

The following sections will detail the experimental workflows to test these hypotheses, comparing the required steps for our target compound with those for well-characterized alternatives.

Experimental Validation Workflow: A Comparative Guide

This section outlines a tiered approach to MoA validation, from broad cellular screening to specific target engagement.

Tier 1: Phenotypic Screening and Cellular Assays

The initial step is to understand the cellular phenotype induced by this compound. This provides a broad understanding of its biological effects and helps to narrow down potential mechanisms.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a panel of cell lines relevant to the suspected therapeutic area (e.g., cancer cell lines for oncology applications).

  • Compound Treatment: Treat cells with a dose-response range of this compound.

  • Assay Execution: Utilize commercially available cell viability assays such as MTT, CellTiter-Glo®, or real-time cell analysis (RTCA).[11][12]

  • Data Analysis: Calculate IC50 values to determine the potency of the compound in different cell lines.

Comparative Perspective:

AssayThis compoundAlternative 1: Known Kinase Inhibitor (e.g., a PI3K inhibitor)Alternative 2: Known DNA Damaging Agent (e.g., Doxorubicin)
Cell Viability (IC50) To be determined.Potent inhibition in cell lines with activated PI3K pathway.Broad-spectrum cytotoxicity across multiple cell lines.
Cell Cycle Analysis To be determined.G1 cell cycle arrest.G2/M arrest and induction of apoptosis.
Apoptosis Assay (Annexin V/PI staining) To be determined.Induction of apoptosis secondary to pathway inhibition.Strong induction of apoptosis.

Workflow Diagram: Tier 1 Phenotypic Screening

Tier1_Workflow cluster_0 Hypothesis Generation cluster_1 Tier 1: Cellular Assays cluster_2 Comparative Alternatives Hypothesis Hypothesized MoA for This compound CellViability Cell Viability Assays (e.g., MTT, CTG) Hypothesis->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle KinaseInhibitor Known Kinase Inhibitor CellViability->KinaseInhibitor Compare IC50 profiles Apoptosis Apoptosis Assays (Annexin V/PI) CellCycle->Apoptosis DNADamage Known DNA Damaging Agent Apoptosis->DNADamage Compare apoptotic response

Caption: Tier 1 workflow for initial phenotypic characterization.

Tier 2: Target Identification and Engagement

Once a cellular phenotype is established, the next crucial step is to identify the direct molecular target of this compound.

Experimental Protocol: Affinity-Based Target Identification

  • Probe Synthesis: Chemically modify this compound to create an affinity probe (e.g., by adding a biotin tag).

  • Cell Lysate Incubation: Incubate the probe with cell lysates to allow binding to its target protein(s).

  • Affinity Purification: Use streptavidin beads to pull down the probe-protein complexes.

  • Mass Spectrometry: Identify the bound proteins using mass spectrometry.

Comparative Perspective:

MethodThis compoundAlternative 1: Known Kinase InhibitorAlternative 2: Known Receptor Agonist
Affinity Chromatography Will identify novel binding partners.Will specifically pull down the target kinase.Will specifically pull down the target receptor.
Cellular Thermal Shift Assay (CETSA) Can confirm direct target engagement in intact cells.Will show a thermal stabilization of the target kinase.Will show a thermal stabilization of the target receptor.
Isothermal Titration Calorimetry (ITC) Can determine the binding affinity and thermodynamics of the interaction with a purified target.Will show a characteristic binding isotherm with the target kinase.Will show a characteristic binding isotherm with the target receptor.

Workflow Diagram: Tier 2 Target Identification

Tier2_Workflow cluster_0 From Phenotype to Target cluster_1 Tier 2: Target Identification cluster_2 Target Validation Phenotype Established Cellular Phenotype AffinityProbe Affinity Probe Synthesis Phenotype->AffinityProbe PullDown Affinity Pull-Down AffinityProbe->PullDown MassSpec Mass Spectrometry PullDown->MassSpec CETSA CETSA MassSpec->CETSA Validate hit ITC ITC MassSpec->ITC Quantify binding

Caption: Tier 2 workflow for target identification and validation.

Tier 3: Pathway Analysis and Biomarker Discovery

With a validated target, the final step is to elucidate the downstream signaling pathways affected by the compound and identify potential biomarkers of its activity.

Experimental Protocol: Phospho-Proteomics and Western Blotting

  • Compound Treatment: Treat cells with this compound at a concentration that engages the target.

  • Lysate Preparation: Prepare cell lysates at various time points post-treatment.

  • Phospho-Proteomics: Use mass spectrometry-based phospho-proteomics to get a global view of changes in protein phosphorylation.

  • Western Blotting: Validate the findings from phospho-proteomics by performing Western blots for key phosphorylated proteins in the identified pathway.

Comparative Perspective:

AnalysisThis compoundAlternative 1: Known PI3K InhibitorAlternative 2: Known MEK Inhibitor
Phospho-Proteomics Will reveal novel changes in phosphorylation patterns.Will show decreased phosphorylation of AKT and other downstream targets of PI3K.Will show decreased phosphorylation of ERK1/2.
Western Blot Validation Validation of novel phospho-signatures.Confirmation of decreased p-AKT levels.Confirmation of decreased p-ERK levels.
Biomarker Identification Identification of a novel pharmacodynamic biomarker.p-AKT is a well-established biomarker.p-ERK is a well-established biomarker.

Signaling Pathway Diagram: Hypothetical Pathway Modulation

Signaling_Pathway cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 TargetX Target X TargetX->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularEffect Cellular Effect (e.g., Apoptosis) GeneExpression->CellularEffect Compound This compound Compound->TargetX Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

The validation of a novel compound's mechanism of action is a systematic process of hypothesis generation, rigorous experimental testing, and data-driven refinement. For this compound, the journey begins with broad phenotypic screening and progresses to specific target identification and pathway analysis. By comparing the experimental workflow for this novel compound with that of well-characterized alternatives, researchers can navigate the complexities of MoA validation with confidence.

The trifluoromethylpyridine scaffold continues to be a rich source of bioactive compounds.[1] A thorough and systematic validation of the mechanism of action of new derivatives like this compound is essential for unlocking their full therapeutic potential.

References

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Public
  • Today's Deal 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2(1h)-one + Free Bonus [iBLl2gtr].
  • Cell-Based Assays - Sigma-Aldrich.
  • Cellular Assays-BioDuro-Global CRDMO, Rooted in Science.
  • 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one - ChemScene.
  • 3-Amino-5-(trifluoromethyl)-1,2-dihydropyridin-2-one - PubChem.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (2025-02-22).
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
  • 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one, min 97%, 1 gram.
  • 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine - Benchchem.
  • Fluorogenic reporter enables identification of compounds that inhibit SARS-CoV-2 - NIH. (2023-07-05).
  • 3-Amino-2-methylamino-5-(trifluoromethyl)pyridine - High purity | EN - Georganics.
  • 90778-25-9|this compound - BLDpharm.
  • 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one.
  • 3-Amino-6-(trifluoromethyl)pyridin-2-ol | C6H5F3N2O | CID 39871634 - PubChem.
  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022-05-20).
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • A Generalized Synthesis of 3-Amino-5-aryl-, 3-Amino-5-polyfluorophenyl-, and 3-Amino-5-alkyl-1,2,4-oxadiazoles Through Ring-Degenerate Rearrangements.
  • (PDF)
  • Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed. (2021-03-18).
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI.
  • Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC - PubMed Central. (2022-10-28).
  • 945971-04-0|3-Methyl-5-(trifluoromethyl)pyridin-2-amine - BLDpharm.
  • 2-Amino-5-(trifluoromethyl)pyridin-3-ol - Benchchem.
  • 2-Amino-5-(trifluoromethyl)pyridine - Synquest Labs.
  • 3-Nitro-5-(trifluoromethyl)pyridin-2-amine | C6H4F3N3O2 | CID 10608391 - PubChem.
  • Phenol - Wikipedia.
  • Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective - MDPI.

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 3-Amino-5-(trifluoromethyl)pyridin-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the initial assessment of a novel compound's cytotoxic potential is a pivotal step in the journey from discovery to clinical application. This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of 3-Amino-5-(trifluoromethyl)pyridin-2-ol and its derivatives. While extensive public data on this specific compound is emerging, the principles and protocols detailed herein offer a robust methodology for its cytotoxic characterization. This document is structured to not only provide step-by-step instructions but to also elucidate the scientific rationale behind the experimental design, ensuring a thorough and reliable assessment.

The inclusion of both a trifluoromethyl group and an aminopyridine scaffold suggests potential biological activity, as these moieties are present in numerous bioactive compounds.[1][2] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the aminopyridine core is a versatile pharmacophore.[1][2] A case of toxic encephalopathy and methemoglobinemia from inhalation of the related compound 5-amino-2-(trifluoromethyl)pyridine underscores the importance of thoroughly characterizing the toxicity of this chemical class.[3]

This guide will focus on three widely accepted in vitro cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Neutral Red Uptake assay for evaluating lysosomal function. By employing a multi-assay approach, a more comprehensive and reliable cytotoxicity profile can be established.

I. Experimental Workflow for Comparative Cytotoxicity Assessment

A systematic approach is crucial for obtaining reproducible and comparable cytotoxicity data. The following workflow diagram illustrates the key stages of the proposed investigation.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions & Serial Dilutions) Compound_Treatment Treatment with Compounds (24, 48, 72 hours) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Selection & Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay LDH_Assay LDH Assay Compound_Treatment->LDH_Assay NRU_Assay Neutral Red Uptake Assay Compound_Treatment->NRU_Assay Absorbance_Reading Spectrophotometric Reading MTT_Assay->Absorbance_Reading LDH_Assay->Absorbance_Reading NRU_Assay->Absorbance_Reading IC50_Calculation IC50 Value Calculation Absorbance_Reading->IC50_Calculation Comparative_Analysis Comparative Analysis of Derivatives IC50_Calculation->Comparative_Analysis

Caption: Overall experimental workflow for assessing comparative cytotoxicity.

II. Methodologies for In Vitro Cytotoxicity Assessment

The selection of appropriate assays is critical for a comprehensive understanding of a compound's cytotoxic effects. Here, we detail the protocols for three standard assays that measure different aspects of cell health.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5][6]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin).[7] Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan.[4] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[4]

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cell lysis.[9]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[10] Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10] Controls for maximum LDH release (by lysing all cells with a detergent like Triton X-100) and spontaneous LDH release (from untreated cells) should be included to calculate the percentage of cytotoxicity.[11][12]

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[13][14] Toxic substances can impair the cell's ability to take up and retain the dye, thus providing a measure of cytotoxicity.[15]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Neutral Red Incubation: After compound treatment, remove the medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake.[14][15]

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[15]

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well and shake for 10 minutes to extract the dye from the lysosomes.[14][16]

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.[15][16]

III. Data Presentation and Interpretation

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[7][17] Presenting the IC50 values in a clear, tabular format is essential for comparing the cytotoxicity of different derivatives.

Table 1: Hypothetical Comparative Cytotoxicity (IC50 in µM) of this compound and its Derivatives

Compound IDDerivativeA549 (Lung Cancer)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)
Parent-01 This compound>10085.2 ± 5.692.4 ± 7.1
Deriv-02 N-methyl derivative75.3 ± 4.962.1 ± 3.878.9 ± 6.3
Deriv-03 N-ethyl derivative52.8 ± 3.145.7 ± 2.561.2 ± 4.7
Deriv-04 N-propyl derivative31.6 ± 2.428.9 ± 1.943.5 ± 3.2
Doxorubicin Positive Control0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

The hypothetical data in Table 1 suggests that increasing the alkyl chain length on the amino group may enhance the cytotoxic activity of the parent compound. Such structure-activity relationship (SAR) studies are fundamental in drug discovery.

IV. Mechanistic Insights: Potential Signaling Pathways

While the primary focus of this guide is on assessing cytotoxicity, understanding the underlying mechanism of cell death is a critical next step. Many cytotoxic compounds, including those with trifluoromethylpyridine moieties, induce apoptosis (programmed cell death).[18] The following diagram illustrates a simplified apoptotic signaling pathway that could be investigated.

Apoptotic_Pathway cluster_pathway Hypothetical Apoptotic Pathway Compound Pyridinol Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical apoptotic signaling pathway induced by a cytotoxic compound.

Further investigations, such as Annexin V/PI staining, caspase activity assays, and Western blotting for apoptotic proteins, would be required to elucidate the precise mechanism of action.[7][17]

V. Conclusion

This guide provides a comprehensive and scientifically grounded framework for the comparative cytotoxic evaluation of this compound and its derivatives. By employing a multi-assay approach and adhering to rigorous experimental design, researchers can obtain reliable and reproducible data to inform the selection of promising compounds for further development. The methodologies and data presentation formats outlined herein are intended to serve as a valuable resource for scientists engaged in the crucial task of characterizing the biological activity of novel chemical entities.

References

  • Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • O'Brien, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • RE-Place. (n.d.). Neutral Red Uptake Assay.
  • DB-ALM. (n.d.). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test.
  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312.
  • Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22.
  • Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate.
  • Głowacka, I. E., et al. (2022).
  • Georgieva, M., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30(24), 2736-2749.
  • El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6524.
  • El-Gazzar, A. B. A., et al. (2022). Some bioactive molecules containing the 2-aminopyridine. ResearchGate.
  • Kim, S., & Lee, K. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 61(6), 631-640.
  • Papakyriakou, A., et al. (2003). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. Leukemia Research, 27(12), 1137-1143.
  • de Souza, M. V. N., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-10.
  • TradeIndia. (n.d.). 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one.
  • PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyridin-2-ol.
  • Kim, B. T., et al. (2020). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115193.
  • Li, Y., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. Case Reports in Neurological Medicine, 2022, 9989807.

Sources

A Comparative Benchmarking Guide to 3-Amino-5-(trifluoromethyl)pyridin-2-ol in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of 3-Amino-5-(trifluoromethyl)pyridin-2-ol as a potential active ingredient in agrochemical formulations for broadleaf weed control. Recognizing the critical need for robust, data-driven evaluation in agrochemical research, this document outlines the requisite experimental protocols, contextualizes the compound within the existing landscape of widely-used herbicides, and presents a model for data interpretation. The methodologies described herein are grounded in internationally recognized standards to ensure scientific integrity and reproducibility.

Introduction: The Quest for Novel Herbicidal Moieties

The relentless evolution of herbicide resistance necessitates a continuous search for new active ingredients with diverse modes of action. Pyridine-based herbicides have long been a cornerstone of broadleaf weed management, primarily due to their synthetic accessibility and potent biological activity. Many pyridine carboxylic acids, for instance, function as synthetic auxins, inducing uncontrolled growth and ultimately leading to the death of susceptible plants.[1] The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in agrochemical design, often enhancing metabolic stability and biological efficacy.[2]

Compound of Interest:

  • This compound: This molecule, belonging to the trifluoromethylpyridine class, presents a promising scaffold for herbicidal activity. While it is recognized as a key intermediate in the synthesis of agrochemicals,[3] its direct, publicly available performance data in herbicidal formulations is limited. This guide, therefore, establishes a blueprint for its rigorous evaluation.

Selected Alternatives for Comparison:

To establish a meaningful performance benchmark, this compound will be compared against three widely adopted active ingredients commonly used in combination for broad-spectrum broadleaf weed control:[4]

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A phenoxy herbicide that has been in use since the 1940s, 2,4-D is a systemic herbicide that also mimics the plant growth hormone auxin.[5][6]

  • Dicamba: A benzoic acid herbicide, dicamba is another synthetic auxin that is effective against a wide spectrum of broadleaf weeds and is known for its soil activity.[7]

  • Triclopyr: A pyridine-based systemic herbicide, triclopyr is particularly effective against woody plants and broadleaf weeds, leaving grasses largely unaffected.[8][9]

Experimental Design: A Framework for Objective Comparison

To ensure the integrity and comparability of the generated data, all experimental work should adhere to established international guidelines. The European and Mediterranean Plant Protection Organization (EPPO) provides standards for the conduct and reporting of efficacy evaluation trials,[10][11] while the Organisation for Economic Co-operation and Development (OECD) offers guidelines for chemical testing, including terrestrial plant toxicity.[12][13][14]

Efficacy Evaluation on Target Weed Species

The primary measure of a herbicide's utility is its efficacy against target weeds. This protocol, based on the principles outlined in OECD Guideline 208, is designed to assess the post-emergence herbicidal activity.[12][15]

Experimental Workflow for Efficacy Testing

G cluster_0 Phase 1: Plant Propagation cluster_1 Phase 2: Formulation & Application cluster_2 Phase 3: Assessment & Data Analysis P1 Sow seeds of target weeds (e.g., Taraxacum officinale, Trifolium repens, Abutilon theophrasti) in standardized soil matrix P2 Cultivate in controlled environment (22°C/18°C day/night, 16h photoperiod) until 2-4 true leaf stage P1->P2 F1 Prepare aqueous formulations of test compounds (this compound, 2,4-D, Dicamba, Triclopyr) at varying rates (e.g., 0.5x, 1x, 2x of anticipated label rate) F3 Apply formulations to plants using a calibrated track sprayer for uniform coverage F1->F3 F2 Include untreated control and formulation blank (vehicle) F2->F3 A1 Return plants to controlled environment post-application A2 Visually assess phytotoxicity at 7, 14, and 21 Days After Application (DAA) (0% = no effect, 100% = plant death) A1->A2 A3 At 21 DAA, harvest above-ground biomass and determine fresh/dry weight A2->A3 A4 Calculate percent biomass reduction relative to untreated control A3->A4 A5 Determine Effective Dose (ED50) for each compound and weed species A4->A5

Caption: Workflow for Post-Emergence Herbicide Efficacy Evaluation.

Detailed Protocol for Efficacy Evaluation:

  • Plant Propagation:

    • Select common and agronomically important broadleaf weed species for testing, such as Dandelion (Taraxacum officinale), White Clover (Trifolium repens), and Velvetleaf (Abutilon theophrasti).

    • Sow seeds in pots containing a standardized potting mix.

    • Grow plants in a controlled environment chamber with a temperature of 22°C during the 16-hour light period and 18°C during the 8-hour dark period.[12]

    • Allow plants to reach the 2-4 true leaf stage before treatment.

  • Herbicide Application:

    • Prepare stock solutions of this compound and the reference herbicides (2,4-D, dicamba, triclopyr).

    • Create a series of application rates for each compound, typically including the expected use rate (1x), half the use rate (0.5x), and double the use rate (2x) to establish a dose-response curve.

    • Include an untreated control group and a group treated with the formulation vehicle (without the active ingredient) to account for any effects of the formulation itself.

    • Apply the herbicide formulations using a calibrated laboratory track sprayer to ensure uniform application.

  • Data Collection and Analysis:

    • After treatment, return the plants to the controlled environment.

    • Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after application (DAA) on a scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAA, harvest the above-ground biomass of each plant, and measure the fresh weight. Dry the biomass in an oven at 70°C for 72 hours and measure the dry weight.

    • Calculate the percent biomass reduction for each treatment relative to the untreated control.

    • Analyze the dose-response data to determine the ED50 (the dose required to cause a 50% reduction in biomass) for each herbicide on each weed species.

Formulation Stability Assessment

The stability of an agrochemical formulation is critical for its shelf-life and performance upon application.[] This involves both accelerated and real-time storage studies to evaluate physical and chemical integrity.[17][18]

Experimental Workflow for Formulation Stability

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analytical Testing at Timepoints (T=0, and post-storage intervals) S1 Prepare three independent batches of the formulated product for each active ingredient S2 Package formulations in commercial-intent packaging S1->S2 C1 Accelerated Storage: 54°C ± 2°C for 14 days S2->C1 C2 Real-Time Storage: 25°C ± 2°C / 60% RH ± 5% for 24 months S2->C2 C3 Low-Temperature Storage: 0°C ± 2°C for 7 days S2->C3 A1 Chemical Analysis: - Active Ingredient Concentration (HPLC) - pH C1->A1 C2->A1 C3->A1 A2 Physical Analysis: - Appearance (color, phase separation) - Viscosity - Suspensibility/Emulsion Stability

Caption: Workflow for Agrochemical Formulation Stability Testing.

Detailed Protocol for Stability Testing:

  • Initial Analysis (Time Zero):

    • For each formulation batch, conduct initial analyses of the active ingredient concentration using a validated High-Performance Liquid Chromatography (HPLC) method.

    • Measure and record the initial physical properties, including appearance, pH, viscosity, and suspensibility (for suspension concentrates) or emulsion stability (for emulsifiable concentrates).[]

  • Accelerated Storage Study:

    • Place samples of each formulation in a temperature-controlled oven at 54°C ± 2°C for 14 days. This condition is widely used to predict a two-year shelf life at ambient temperatures.[18]

    • After 14 days, remove the samples, allow them to return to room temperature, and re-analyze for the chemical and physical properties measured at time zero.

  • Real-Time Storage Study:

    • Store samples of each formulation under ambient conditions (25°C ± 2°C and 60% ± 5% relative humidity) for up to 24 months.[]

    • Analyze the samples at specified intervals (e.g., 3, 6, 12, 18, and 24 months) for the same chemical and physical parameters.

  • Low-Temperature Stability:

    • For liquid formulations, store samples at 0°C ± 2°C for 7 days to assess the potential for crystallization or phase separation.[][18]

    • After 7 days, visually inspect the samples and allow them to return to room temperature before re-analyzing physical properties.

Comparative Performance Data

The following tables present a model for how the comparative performance data should be structured. The data for the alternative herbicides are representative of their known performance. The data for this compound is hypothetical and illustrative , intended to demonstrate the evaluation framework in the absence of publicly available, direct comparative studies.

Table 1: Post-Emergence Herbicidal Efficacy (% Visual Control at 21 DAA)

Active IngredientApplication Rate (g a.i./ha)Dandelion (T. officinale)White Clover (T. repens)Velvetleaf (A. theophrasti)
This compound 250928895
500989599
2,4-D [20]560907585
1120958592
Dicamba [1][21]280939096
560999799
Triclopyr [8]240859588
480929994
Untreated Control 0000

Table 2: Formulation Stability After Accelerated Storage (14 days at 54°C)

ParameterThis compound (250 g/L SC)2,4-D Amine (480 g/L SL)Dicamba (480 g/L SL)
Active Ingredient Degradation < 2%< 1%< 1.5%
pH Change < 0.3< 0.2< 0.2
Viscosity Change < 10%N/AN/A
Phase Separation NoneNoneNone
Suspensibility > 90%N/AN/A

Discussion and Scientific Rationale

Efficacy: Based on the structure of this compound, it is hypothesized to act as a synthetic auxin herbicide, similar to other pyridine-based herbicides like triclopyr. The illustrative data in Table 1 positions it as a highly effective broadleaf herbicide, potentially demonstrating strong control over key weeds like velvetleaf and dandelion. A comprehensive testing program as outlined would be necessary to confirm this and to determine its full weed control spectrum and any potential for crop selectivity. The inclusion of a trifluoromethyl group may contribute to enhanced uptake and translocation within the plant, leading to high efficacy at moderate application rates.

Formulation Stability: The stability of a formulation is paramount for ensuring consistent field performance and a viable product shelf-life. The hypothetical data in Table 2 suggests that a suspension concentrate (SC) formulation of this compound could be developed with excellent stability, showing minimal degradation of the active ingredient and maintaining its physical properties under stress conditions. The choice of formulation type (e.g., suspension concentrate, emulsifiable concentrate, soluble liquid) would depend on the physicochemical properties of the technical grade active ingredient, such as its solubility and melting point.

Conclusion

This guide provides a scientifically rigorous and logically structured framework for the comprehensive evaluation of this compound as a novel herbicide. By adhering to internationally recognized protocols for efficacy and stability testing and by benchmarking against established market standards, researchers can generate the robust data package necessary for further development and registration. While direct comparative data for this specific molecule is not yet in the public domain, the methodologies and comparative framework presented here offer a clear and authoritative pathway for its objective assessment in the field of agrochemical science.

References

  • OECD. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. In OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing. [Link]
  • Ibacon. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test. [Link]
  • Situ Biosciences. OECD 208: Terrestrial Plant Test. [Link]
  • OECD. (2023). OECD Guidelines for the Testing of Chemicals. [Link]
  • National Pesticide Information Center. (2019). Triclopyr General Fact Sheet.
  • Solutions Pest & Lawn.
  • Mishra, A. et al. (2019). Bio efficacy and phyto-toxicity of dicamba 48%SL against broad-leaved weeds in maize. Journal of Pharmacognosy and Phytochemistry. [Link]
  • Bayer Crop Science Canada. (2024). Dicamba basics. [Link]
  • Scribd. Stability Guidelines Ag. [Link]
  • EPPO. (2021). PP 1/181(5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO Bulletin. [Link]
  • Ranch Wholesale. Triclopyr - Herbicides. [Link]
  • Google Patents. (2015). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.
  • Australian Pesticides and Veterinary Medicines Authority. (2022). Generation of storage stability data for agricultural chemical products. [Link]
  • Pacific Northwest Pest Management Handbooks. (2023). Mixtures with Triclopyr. [Link]
  • AERU. (2023). 2,4-D (Ref: L 208). University of Hertfordshire. [Link]
  • ExportersIndia. 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. [Link]
  • Google Patents. (2019).
  • EPPO. (2012). PP 1/152(4)
  • Scribd. EPPO Bulletin - 2021 - PP 1 181 5 Conduct and Reporting of Efficacy Evaluation Trials Including Good Experimental. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Crucial Role of Trifluoromethylpyridine in Modern Agrochemicals. [Link]
  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
  • National Pesticide Information Center. 2,4-D Technical Fact Sheet.
  • Joseph, D. D. et al. (2018). Efficacy of 2,4-D, Dicamba, Glufosinate and Glyphosate Combinations on Selected Broadleaf Weed Heights.
  • U.S. Environmental Protection Agency. (2023). 2,4-D. [Link]
  • AgriScience. (2023).
  • U.S. Fish and Wildlife Service. (2004). 2,4-D 7a.1 Synopsis. [Link]
  • Bayer Crop Science Canada. (2024). Dicamba basics. [Link]
  • EPPO. (2012). PP 1/152(4)

Sources

A Comparative Guide to the Validation of a Stability-Indicating Method for 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the establishment of a robust stability-indicating analytical method is a cornerstone of regulatory compliance and product quality assurance. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a stability-indicating assay for 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a key intermediate or active pharmaceutical ingredient (API). Our focus is to transcend rote procedural descriptions and delve into the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy analytical system.

The Criticality of a Stability-Indicating Method

A stability-indicating method (SIM) is a validated analytical procedure designed to accurately and precisely measure the active ingredient's concentration, free from interference from degradation products, process impurities, and excipients.[1] The Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the use of such methods in stability studies to ensure the safety, efficacy, and quality of a drug product over its shelf life.[1][2] The primary objective is to provide evidence of how the quality of a drug substance or product changes over time under various environmental factors like temperature, humidity, and light.[3]

For a molecule like this compound, with its amine, hydroxyl, and trifluoromethyl functional groups on a pyridine ring, a comprehensive understanding of its degradation pathways is essential for developing a truly specific analytical method.

Method Development and Optimization: A Comparative Approach

The preferred analytical technique for a stability-indicating assay is typically reverse-phase high-performance liquid chromatography (RP-HPLC) due to its compatibility with aqueous and organic solutions, high precision, sensitivity, and ability to detect polar compounds.[4]

Method A: Traditional Isocratic RP-HPLC

A common starting point is an isocratic RP-HPLC method. This approach utilizes a constant mobile phase composition throughout the analysis.

  • Rationale: Simplicity, robustness, and often shorter run times make it an attractive initial choice.

  • Potential Pitfall: Co-elution of the main peak with degradation products, especially in complex degradation profiles, can compromise the method's specificity.

Method B: Gradient RP-HPLC

A gradient elution method, where the mobile phase composition is altered during the run, offers a more powerful separation tool.

  • Rationale: By systematically increasing the organic solvent concentration, it's possible to resolve compounds with a wider range of polarities, which is crucial for separating the parent compound from its various degradation products.

  • Consideration: Method development can be more complex, and it's essential to ensure method robustness against small variations in gradient timing and composition.

Method C: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle size columns to achieve higher resolution, faster run times, and increased sensitivity.

  • Rationale: For complex mixtures of degradants, the superior resolving power of UPLC can be indispensable in achieving baseline separation of all relevant peaks.

  • Economic and Practical Considerations: The initial investment in UPLC instrumentation is higher, and method transfer to laboratories without UPLC capabilities can be a challenge.

Method ComparisonTraditional Isocratic RP-HPLCGradient RP-HPLCUPLC
Resolution Adequate for simple separationsHighVery High
Run Time Moderate to LongModerateShort
Sensitivity GoodGoodExcellent
Development Complexity LowModerateHigh
Instrument Cost StandardStandardHigh

For this compound, a gradient RP-HPLC or UPLC method is highly recommended to ensure the necessary specificity to separate potential degradants arising from hydrolysis, oxidation, and photolysis.

Forced Degradation: The Foundation of a Stability-Indicating Method

Forced degradation, or stress testing, is the cornerstone of developing and validating a stability-indicating method.[5][6][7] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products.[8] This process is crucial for identifying likely degradation pathways and ensuring the analytical method can separate these degradants from the intact drug.[3][5] The ICH Q1A(R2) guideline outlines the key stress conditions to be employed.[5]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_0 Drug Substance/Product Sample cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation API This compound Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Degradation (e.g., 80°C) API->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) API->Photo HPLC HPLC/UPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Specificity Peak Purity Assessment (PDA/MS) HPLC->Specificity MassBalance Mass Balance Calculation HPLC->MassBalance

Caption: Workflow for forced degradation studies.

Key Considerations for Forced Degradation of this compound:

  • Target Degradation: The goal is to achieve a target degradation of 5-20% of the active ingredient.[4][5] Over-stressing can lead to the formation of secondary and irrelevant degradation products.[5]

  • Hydrolytic Degradation: The amide-like structure within the pyridin-2-ol ring and the amino group suggest susceptibility to acid and base hydrolysis. A range of acid (e.g., HCl) and base (e.g., NaOH) concentrations and temperatures should be explored.

  • Oxidative Degradation: The electron-rich aromatic ring and the amino group are potential sites for oxidation. Hydrogen peroxide is a commonly used oxidizing agent.[2]

  • Photolytic Degradation: The aromatic nature of the compound suggests potential photosensitivity. Photostability testing should be conducted according to ICH Q1B guidelines.[7]

  • Thermal Degradation: The stability of the compound at elevated temperatures should be assessed.

Method Validation: A Deep Dive into ICH Q2(R1) Parameters

Once the method is developed and shown to be stability-indicating through forced degradation studies, it must be formally validated according to ICH Q2(R1) guidelines.[9][10][11]

Validation Parameters and Rationale

Validation_Parameters Method Validated Stability-Indicating Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range

Caption: Key validation parameters as per ICH Q2(R1).

Experimental Protocols for Key Validation Parameters

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze stressed samples from the forced degradation study.

    • Utilize a photodiode array (PDA) detector to assess peak purity. The spectra of the main peak should be consistent across its entire width.

    • If available, use a mass spectrometer (MS) detector to confirm the mass of the main peak and identify the masses of degradation products.[1]

    • Spike the drug substance or product with known impurities and demonstrate that the assay result is unaffected.

2. Linearity and Range

  • Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.

  • Protocol:

    • Prepare a series of at least five concentrations of the this compound reference standard. The range should typically be from 80% to 120% of the target assay concentration.[12]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy

  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Perform the assay on at least nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

    • Accuracy can also be assessed by spiking a placebo with known amounts of the API.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each).

      • Alternatively, analyze six determinations at 100% of the test concentration.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte that can be detected (LOD) and quantitated with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Importance: Crucial for the quantitation of impurities and degradation products at low levels. The LOQ must be below the reporting threshold for impurities.[12]

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to critical method parameters one at a time. Examples include:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Mobile phase composition (e.g., ± 2% organic)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

    • Assess the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

  • Rationale: A robust method provides confidence in its reliability during routine use.

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the main peak; peak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% - 120% of the assay concentration
Accuracy Mean recovery of 98.0% - 102.0%
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
LOD Signal-to-Noise Ratio ≈ 3:1
LOQ Signal-to-Noise Ratio ≈ 10:1; RSD ≤ 10%
Robustness System suitability parameters remain within acceptable limits
Conclusion

The validation of a stability-indicating method for this compound is a rigorous, multi-faceted process that underpins the assurance of drug quality and safety. By moving beyond a simple checklist approach and embracing a deep understanding of the scientific principles behind each experimental choice, researchers can develop and validate a truly robust and reliable analytical method. A well-validated stability-indicating method is not merely a regulatory requirement; it is a critical tool for understanding the intrinsic stability of a molecule and for ensuring the long-term efficacy and safety of the final drug product.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Eagle Analytical.
  • Ashe, S., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. Journal of Analytical & Pharmaceutical Research. [Link]
  • SlideShare.
  • ICH. Q1A(R2) Guideline. [Link]
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
  • Saimalakondaiah, D., et al. (2013). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical and Chemical Sciences. [Link]
  • Resolve Mass Laboratories. (2023).
  • Resolve Mass Laboratories. (2023).
  • SlideShare.
  • STEMart.
  • HMR Labs. (2024).
  • Pharma Pill. (2019).
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
  • AmbioPharm.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • PubChem. 3-Amino-6-(trifluoromethyl)pyridin-2-ol. [Link]
  • ResearchGate. (2021).
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • PubChem. 3-Nitro-5-(trifluoromethyl)pyridin-2-ol. [Link]
  • PubMed. (2009).

Sources

Safety Operating Guide

Proper Disposal of 3-Amino-5-(trifluoromethyl)pyridin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact. The causality behind each procedural step is explained to foster a deeper understanding of the necessary safety precautions.

Hazard Assessment and Initial Preparations

Anticipated Hazards:

  • Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[2][4]

  • Irritation: May cause skin, eye, and respiratory irritation.[2][4][5]

  • Environmental Hazards: Should not be released into the environment.[1][2][3][6]

Due to the presence of a trifluoromethyl group, this compound is a halogenated organic substance. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds due to their potential for persistence and toxicity in the environment.[7][8][9][10]

Essential Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption. Nitrile gloves may not offer sufficient protection for prolonged contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[11][12] The following protocol is a general guideline and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) procedures.

Step 1: Waste Identification and Segregation

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous halogenated organic waste .[11][13]

  • Action: Do not mix this waste stream with non-halogenated or other incompatible waste types.[11][14] Proper segregation is crucial for safe and compliant disposal.

Step 2: Waste Collection and Containerization
  • Action: Collect all waste in a designated, properly labeled, and sealable waste container.

    • The container must be made of a material compatible with halogenated organic compounds.

    • The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14]

    • Attach a completed hazardous waste label as soon as the first drop of waste is added.[14]

Step 3: Storage of Waste
  • Action: Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[14][15]

    • Store the container away from incompatible materials such as strong oxidizing agents and strong acids.[14]

Step 4: Final Disposal
  • Action: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • The primary recommended method for the disposal of halogenated organic compounds is incineration at a licensed facility.[4][7][12] This high-temperature process is designed to break down the chemical into less hazardous components.

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: Disposal of This compound assess_hazards Assess Hazards (Consult SDS of related compounds) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste (Classify as Halogenated Organic) don_ppe->segregate_waste collect_waste Collect in Labeled, Compatible Container segregate_waste->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs incineration Recommended Disposal: Incineration at a Licensed Facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS department or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, which are based on the known hazards of similar chemical structures and regulatory requirements for halogenated organic compounds, researchers can ensure that this waste is managed in a safe and compliant manner. Always consult your institution's specific waste disposal procedures and EHS department for guidance.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-6-(trifluoromethyl)pyridine.
  • University of Washington. (n.d.). Pyridine Standard Operating Procedure.
  • Chemsigma International Co., Ltd. (n.d.). 3-Amino-2-hydroxy-5-trifluoromethylpyridine Safety Data Sheet.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 3-Amino-2-chloro-5-(trifluoromethyl)pyridine.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
  • Fisher Scientific. (2009, October 28). Safety Data Sheet: 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Synquest Labs. (n.d.). Safety Data Sheet: 2-Amino-5-(trifluoromethyl)pyridine.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Amino-3-hydroxy-2-(trifluoromethyl)pyridine.
  • Fisher Scientific. (2010, October 27). Safety Data Sheet: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.
  • Westlaw. (n.d.). California Code of Regulations: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • GovInfo. (2019, November 25). Federal Register/Vol. 84, No. 227/Monday, November 25, 2019/Rules and Regulations.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, innovation and safety must be inextricably linked. This guide provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 3-Amino-5-(trifluoromethyl)pyridin-2-ol.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not yet widely available, a robust safety protocol can be constructed by analyzing its structural components: a pyridine core, an amino group, a hydroxyl group, and a trifluoromethyl group. This process, rooted in established principles of chemical hygiene, allows us to infer potential hazards and establish a proactive safety framework. This guide is built on the foundational principle that a thorough understanding of why a precaution is taken is as critical as the precaution itself.

Inferred Hazard Assessment: A Proactive Approach

The chemical structure of this compound informs our safety protocol. The pyridine ring is a well-known structural motif in many biologically active compounds and reagents. Pyridine and its derivatives can be hazardous; skin contact, ingestion, or inhalation may cause health issues, including irritation to the skin, eyes, and respiratory system.[1] The trifluoromethyl (-CF3) group is generally characterized by high metabolic stability due to the strength of the carbon-fluorine bond.[2] While this group is a cornerstone in modern drug design for enhancing molecular properties, the overall toxicology of the molecule is paramount.[2][3]

Therefore, we will operate under the assumption that this compound requires careful handling to prevent:

  • Skin and Eye Irritation: Common with pyridine-based compounds.[1]

  • Respiratory Irritation: Particularly if handled as a powder or if aerosols are generated.[1]

  • Potential Systemic Effects: Through absorption via skin, inhalation, or ingestion.

This conservative approach ensures that all safety measures are commensurate with the potential risks.

The Hierarchy of Controls: Your Primary Defense

Before discussing PPE, we must acknowledge the hierarchy of controls, a fundamental concept in laboratory safety endorsed by the Occupational Safety and Health Administration (OSHA). PPE is the last line of defense. The most effective controls are engineering and administrative.

  • Engineering Controls: Your primary barrier is a properly functioning chemical fume hood. All handling of this compound, especially when in solid form or when solutions are being prepared, must be conducted within a certified fume hood to minimize inhalation exposure.[1]

  • Administrative Controls: This includes robust training, clear standard operating procedures (SOPs), and restricting access to authorized personnel only. Your institution's Chemical Hygiene Plan (CHP) is a critical administrative control.[4][5]

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, PPE provides the essential final barrier to protect you from exposure.

Direct contact with chemical splashes is a leading cause of laboratory injuries.

  • Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.

  • Causality: Pyridine-based compounds can be severe eye irritants.[6] Safety glasses protect against splashes from the front and sides.

  • Enhanced Precaution: When there is a higher risk of splashing (e.g., transferring large volumes or working with a reaction under pressure), it is best practice to use chemical splash goggles. For significant splash hazards, a face shield should be worn in conjunction with goggles.[7]

  • Requirement: A flame-resistant laboratory coat, fully buttoned, is mandatory.

  • Causality: This protects your skin and personal clothing from incidental contact and minor spills. Ensure the material is appropriate for the chemicals being handled.

  • Additional Measures: For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat provides an additional layer of protection.

Glove selection is one of the most critical decisions in chemical handling. Not all gloves offer the same level of protection against all chemicals.

  • Requirement: Chemical-resistant nitrile or neoprene gloves are recommended.[1][8] Always check the glove manufacturer’s compatibility chart for specific breakthrough times if available.

  • Causality: These materials generally provide good resistance to pyridine and similar heterocyclic compounds.[1] Latex gloves are not suitable for handling many chemicals and should be avoided.[1]

  • Best Practices:

    • Double Gloving: Consider wearing two pairs of nitrile gloves, especially for extended operations or when handling concentrated solutions. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    • Inspect and Replace: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they are contaminated.

    • Proper Removal: Remove gloves without touching the outside with your bare skin and dispose of them in the designated hazardous waste container. Wash your hands thoroughly after removing gloves.[6]

When used correctly, engineering controls like a fume hood should prevent the need for routine respiratory protection.

  • Requirement: Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood.

  • Causality: A fume hood is designed to contain and exhaust vapors and powders, keeping ambient concentrations below permissible exposure limits (PELs) set by OSHA.[5]

  • Situational Use: A NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary if engineering controls are not available or are insufficient, such as during a large spill cleanup.[9][10] Use of a respirator requires enrollment in your institution's respiratory protection program, including medical clearance and fit testing.[5]

Data Presentation: PPE Selection Matrix

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety Glasses with Side ShieldsNitrile or Neoprene GlovesFully Buttoned Lab CoatNot required in a fume hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile or Neoprene GlovesFully Buttoned Lab CoatNot required in a fume hood
Conducting Reactions Chemical Splash GogglesDouble Nitrile or Neoprene GlovesLab Coat, Chemically Resistant ApronNot required in a fume hood
Transferring Solutions Chemical Splash GogglesNitrile or Neoprene GlovesFully Buttoned Lab CoatNot required in a fume hood
Small Spill Cleanup (<100 mL) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesLab Coat, Chemically Resistant ApronRequired if outside a fume hood
Waste Disposal Safety Glasses with Side ShieldsNitrile or Neoprene GlovesFully Buttoned Lab CoatNot required

Experimental Protocols: A Step-by-Step Guide to Safety

Workflow for Safe Handling and PPE Use

This workflow outlines the critical steps from preparation to disposal, ensuring a systematic approach to safety.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_completion Completion Phase A 1. Risk Assessment Review SOPs and inferred hazards for This compound. B 2. Verify Engineering Controls Confirm fume hood is operational and certified. A->B C 3. Assemble PPE Gather all necessary PPE as per the Selection Matrix. B->C D 4. Don PPE Put on lab coat, goggles, and gloves (double pair if needed). C->D Proceed to handling E 5. Chemical Handling Perform all work inside the fume hood. Keep containers closed when not in use. D->E F 6. Segregate Waste Dispose of contaminated materials (gloves, tips) into a labeled hazardous waste container immediately. E->F G 7. Decontaminate Work Area Wipe down surfaces inside the fume hood. F->G After experiment H 8. Doff PPE Remove PPE in the correct order (gloves first), avoiding self-contamination. G->H I 9. Personal Hygiene Wash hands thoroughly with soap and water. H->I

Caption: Workflow for Safe Handling and PPE Use.

Operational and Disposal Plans
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[6]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain it.[11] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste. For large spills, evacuate the area and follow your institution's emergency response protocol.

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring laboratory safety.

  • Waste Segregation: Do not mix waste streams. Create a dedicated hazardous waste container for this compound.[12][13]

  • Solid Waste: All disposables contaminated with the compound, including gloves, weigh boats, pipette tips, and absorbent materials from cleanups, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Ensure the container material is compatible with the solvent used.[13]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[14]

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area.[15][16] Follow your institution's Environmental Health and Safety (EHS) procedures for the final collection and disposal by a licensed contractor.

By adhering to this comprehensive safety and operational plan, you can confidently handle this compound, ensuring your personal safety and the integrity of your research environment.

References

  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. [Link]
  • Ace Waste. (n.d.).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • ACTenviro. (2024, September 17).
  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). (2017, April 10). Personal Protective Equipment For Hazardous Materials Incidents: A Selection Guide. [Link]
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Spill Containment Blog. (2014, April 16).
  • Teamster Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
  • Washington State University. (n.d.).
  • National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH)
  • MasterControl. (n.d.). 29 CFR 1910.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.
  • Oregon Occupational Safety and Health (OSHA). (n.d.).
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. [Link]
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Introduction to the Online NIOSH Pocket Guide to Chemical Hazards. [Link]
  • BIOSYNCE. (2025, September 23). How to handle pyridine safely?[Link]
  • Hovione. (2024, February 15).
  • Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?[Link]
  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. [Link]
  • PubMed Central (PMC). (2025, July 18).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-(trifluoromethyl)pyridin-2-ol
Reactant of Route 2
3-Amino-5-(trifluoromethyl)pyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.